1-Fluoro-4-(4-fluorophenoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-(4-fluorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKHFGSOCZLVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022023 | |
| Record name | p-Fluorophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330-93-8 | |
| Record name | 1,1′-Oxybis[4-fluorobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Difluorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 330-93-8 | |
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| Record name | p-Fluorophenyl ether | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-oxybis(4-fluorobenzene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4,4'-DIFLUORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R9O553TWZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Fluoro-4-(4-fluorophenoxy)benzene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 1-fluoro-4-(4-fluorophenoxy)benzene, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will delve into the primary synthetic methodologies, with a focus on the underlying chemical principles, experimental protocols, and critical process parameters. The guide emphasizes the causality behind experimental choices to ensure both scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound, also known as bis(4-fluorophenyl) ether, is a diaryl ether of significant interest in organic synthesis. Its structure, featuring two fluorinated phenyl rings linked by an ether bond, imparts unique physicochemical properties to molecules that incorporate this moiety. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable building block in the design of bioactive compounds and functional materials. A robust and efficient synthesis of this intermediate is therefore of paramount importance.
This guide will primarily focus on the most prevalent and practical synthetic routes to this compound:
-
Nucleophilic Aromatic Substitution (SNAr): A powerful and widely used method for the formation of aryl ethers.
-
Ullmann Condensation: A classic copper-catalyzed cross-coupling reaction for the synthesis of diaryl ethers.
We will explore the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes.
Nucleophilic Aromatic Substitution (SNAr) Pathway
The Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] Subsequent elimination of a leaving group restores the aromaticity of the ring, yielding the substituted product.
For the synthesis of this compound, the SNAr pathway involves the reaction of a suitable fluoroarene with a fluorophenoxide nucleophile. The fluorine atoms on the aromatic rings play a dual role: they act as activating groups, increasing the electrophilicity of the aromatic ring, and one of them serves as the leaving group.
Mechanistic Rationale
The SNAr mechanism is contingent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer complex.[1] In the case of 1,4-difluorobenzene, the fluorine atoms themselves, being highly electronegative, provide this activation. The reaction is typically carried out in a polar aprotic solvent, which solvates the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion.
Experimental Protocol: SNAr Synthesis
This protocol describes a representative procedure for the synthesis of this compound via the SNAr pathway.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 4-Fluorophenol | 112.11 | 0.1 | 1.0 | 11.21 g |
| 1,4-Difluorobenzene | 114.09 | 0.12 | 1.2 | 13.69 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.15 | 1.5 | 20.73 g |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | - | 100 mL |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-fluorophenol (11.21 g, 0.1 mol) and anhydrous dimethyl sulfoxide (100 mL).
-
Base Addition: While stirring under a nitrogen atmosphere, add anhydrous potassium carbonate (20.73 g, 0.15 mol).
-
Heating and Phenoxide Formation: Heat the mixture to 80-90°C and stir for 1 hour to ensure the complete formation of the potassium 4-fluorophenoxide. The mixture may become a slurry.
-
Addition of Fluoroarene: Slowly add 1,4-difluorobenzene (13.69 g, 0.12 mol) to the reaction mixture.
-
Reaction: Increase the temperature to 140-150°C and maintain the reaction at this temperature for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with 1 M sodium hydroxide solution (2 x 100 mL) to remove any unreacted 4-fluorophenol, followed by a wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Expected Yield: 75-85%
Ullmann Condensation Pathway
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[2] While modern variations of this reaction have been developed with improved catalysts and milder conditions, the fundamental principle remains the same.
For the synthesis of this compound, the Ullmann condensation would typically involve the coupling of 4-fluorophenol with a 4-halofluorobenzene (e.g., 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene) in the presence of a copper catalyst and a base.
Mechanistic Considerations
The mechanism of the Ullmann condensation is complex and has been the subject of much investigation. It is generally accepted to involve the formation of an organocopper intermediate. The reaction cycle is thought to proceed through oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide, and finally reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.
General Protocol: Ullmann Condensation
The following is a general procedure for the Ullmann condensation, which can be adapted for the synthesis of this compound.
Materials:
| Reagent/Solvent | Role |
| 4-Fluorophenol | Nucleophile |
| 1-Bromo-4-fluorobenzene | Electrophile |
| Copper(I) Iodide (CuI) | Catalyst |
| L-Proline or other ligand | Ligand (optional, for milder conditions) |
| Potassium Carbonate (K₂CO₃) | Base |
| Dimethylformamide (DMF) or Toluene | Solvent |
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-fluorophenol, 1-bromo-4-fluorobenzene, copper(I) iodide, a suitable ligand (if used), and potassium carbonate in an appropriate solvent.
-
Heating: Heat the reaction mixture to a high temperature, typically in the range of 120-180°C.
-
Reaction Time: The reaction time can vary from several hours to a day, depending on the specific substrates and catalyst system. Monitor the reaction by TLC or GC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture, dilute with an organic solvent, and filter to remove the copper salts and inorganic base. The filtrate is then washed with aqueous ammonia or a dilute acid solution to remove residual copper, followed by water and brine. The organic layer is dried and concentrated, and the product is purified by vacuum distillation or column chromatography.
Comparative Analysis of Synthesis Pathways
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation |
| Starting Materials | 1,4-Difluorobenzene, 4-Fluorophenol | 1-Bromo-4-fluorobenzene, 4-Fluorophenol |
| Catalyst | Typically uncatalyzed | Copper-based catalyst (e.g., CuI) |
| Reaction Conditions | High temperatures (140-150°C), polar aprotic solvent | High temperatures (120-180°C), often requires a ligand for milder conditions |
| Advantages | Readily available starting materials, no metal catalyst required | Good for less activated aryl halides |
| Disadvantages | Requires an activated aryl halide | Requires a metal catalyst which can be difficult to remove, often harsh conditions |
Purification and Characterization
The final product, this compound, is a colorless liquid at room temperature.[3] Purification is crucial to obtain a high-purity product suitable for subsequent applications.
-
Vacuum Distillation: Given its relatively high boiling point, vacuum distillation is an effective method for purifying the final product on a larger scale.
-
Column Chromatography: For smaller scale synthesis or for achieving very high purity, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is recommended.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of fluorine atoms.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C-O-C ether linkage and C-F bonds.
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Ullmann condensation. The SNAr route, utilizing 1,4-difluorobenzene and 4-fluorophenol, is often preferred due to its operational simplicity and the absence of a metal catalyst. The Ullmann condensation provides a viable alternative, particularly when dealing with less activated aryl halides. The choice of the synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. Careful control of reaction parameters and rigorous purification are essential to obtain a high-quality product. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical intermediate.
References
The Genesis of a Fluorinated Workhorse: An In-depth Technical Guide to the Discovery and History of 4,4'-Difluorodiphenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the history, synthesis, and foundational importance of 4,4'-difluorodiphenyl ether (IUPAC name: 1-fluoro-4-(4-fluorophenoxy)benzene). From its conceptual roots in the pioneering era of organofluorine chemistry and the development of the Ullmann condensation, this document charts the course of a molecule that has become a vital building block in advanced materials and a scaffold of interest in medicinal chemistry. We will explore the evolution of its synthesis, from early, harsh methodologies to modern, more refined catalytic systems. Detailed experimental protocols, comparative data, and mechanistic insights are provided to offer a comprehensive resource for professionals in the chemical sciences.
Introduction: The Dawn of Aromatic Fluorine Chemistry
The story of 4,4'-difluorodiphenyl ether is intrinsically linked to the broader history of organofluorine chemistry, a field that began to blossom in the late 19th and early 20th centuries. The introduction of fluorine into organic molecules was found to impart unique and often dramatic changes in their physical, chemical, and biological properties. Early work by chemists like Alexander Borodin, who in 1862 conducted one of the first nucleophilic replacements to form a carbon-fluorine bond, laid the groundwork for this new area of study[1].
The synthesis of aromatic ethers, meanwhile, was revolutionized by the work of Fritz Ullmann. In the early 1900s, Ullmann discovered that copper could effectively catalyze the condensation of aryl halides with phenols to form diaryl ethers[2]. This reaction, now known as the Ullmann condensation or Ullmann ether synthesis, became a cornerstone of synthetic organic chemistry and the primary method for creating the C-O-C linkage found in 4,4'-difluorodiphenyl ether.
While the exact first synthesis of 4,4'-difluorodiphenyl ether is not prominently documented in readily accessible historical records, its creation is a logical extension of these two major advancements: the ability to create aryl fluorides and the development of the Ullmann condensation to couple them.
The Ullmann Condensation: The Key to the Ether Linkage
The Ullmann condensation is the classical and most significant method for the synthesis of diaryl ethers, including 4,4'-difluorodiphenyl ether[2]. The reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenoxide.
The Classical Ullmann Reaction
The original Ullmann reaction required harsh conditions, often involving high temperatures (frequently over 200°C), stoichiometric amounts of copper powder, and high-boiling polar solvents like nitrobenzene or dimethylformamide[2]. The reaction is believed to proceed through the formation of an organocopper intermediate.
A plausible classical route to 4,4'-difluorodiphenyl ether would involve the reaction of 4-fluorophenol with a 4-halo-fluorobenzene (such as 4-fluorobromobenzene) in the presence of a base and copper.
Modern Advancements in the Ullmann-Type Synthesis
Over the past few decades, significant advancements have been made to the Ullmann ether synthesis, leading to milder reaction conditions, improved yields, and broader substrate scope. These improvements often involve the use of copper(I) salts and the addition of ligands to stabilize the copper catalyst and facilitate the reaction. Ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) have been shown to greatly accelerate the reaction, allowing it to proceed at more moderate temperatures[3][4].
Synthesis of 4,4'-Difluorodiphenyl Ether: A Representative Modern Protocol
The following is a representative experimental protocol for the synthesis of 4,4'-difluorodiphenyl ether based on modern Ullmann-type coupling reactions.
Objective: To synthesize 4,4'-difluorodiphenyl ether from 4-fluorophenol and 4-fluorobromobenzene using a copper(I) catalyst and a suitable ligand.
Materials:
-
4-Fluorophenol
-
4-Fluorobromobenzene
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylglycine
-
Acetonitrile (anhydrous)
-
Toluene
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Experimental Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The glassware is thoroughly dried before use.
-
Inert Atmosphere: The reactor is purged with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Charging of Reagents: To the flask are added 4-fluorophenol (1.0 equivalent), cesium carbonate (2.0 equivalents), copper(I) iodide (0.1 equivalents), and N,N-dimethylglycine (0.2 equivalents).
-
Addition of Solvent and Reactant: Anhydrous acetonitrile is added to the flask, followed by 4-fluorobromobenzene (1.2 equivalents).
-
Reaction: The reaction mixture is heated to reflux (approximately 82°C) and stirred vigorously under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane.
-
Extraction and Drying: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4,4'-difluorodiphenyl ether.
Diagram of the Synthetic Workflow:
Caption: A generalized workflow for the modern Ullmann synthesis of 4,4'-difluorodiphenyl ether.
Physicochemical and Spectroscopic Properties
4,4'-Difluorodiphenyl ether is a colorless liquid or low-melting solid at room temperature. Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₈F₂O |
| Molecular Weight | 206.19 g/mol |
| CAS Number | 330-93-8 |
| Boiling Point | 250 °C |
| Density | ~1.23 g/cm³ |
| Appearance | Colorless liquid or solid |
| Solubility | Insoluble in water, soluble in common organic solvents. |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region, typically showing multiplets due to fluorine-proton coupling.
-
¹³C NMR: The carbon NMR spectrum displays distinct signals for the aromatic carbons, with the carbon atoms directly attached to fluorine showing characteristic splitting patterns (C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum provides a clear signal for the fluorine atoms, which is a powerful tool for confirming the identity and purity of the compound.
-
IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the C-F bond and the aryl ether C-O-C linkage.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.
Applications: From High-Performance Polymers to Drug Discovery
The primary historical and commercial application of fluorinated aromatic compounds, including structures related to 4,4'-difluorodiphenyl ether, is in the synthesis of high-performance polymers. The presence of the ether linkage provides flexibility, while the fluorine atoms enhance thermal stability and chemical resistance. Although 4,4'-difluorobenzophenone is the more direct precursor to polymers like PEEK, the diaryl ether moiety is a fundamental component of many poly(aryl ether) systems.
More recently, the 4,4'-difluorodiphenyl ether scaffold has garnered interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms can improve metabolic stability, binding affinity, and lipophilicity of drug candidates. While specific drugs containing this exact ether are not widespread, the use of difluorophenyl groups and diaryl ether linkages is a common strategy in the design of bioactive molecules, including potential BRD4 inhibitors for cancer therapy and dopamine receptor antagonists[3][5].
Conclusion
From its theoretical underpinnings in the early 20th century to its modern applications, 4,4'-difluorodiphenyl ether stands as a testament to the enduring legacy of fundamental organic reactions and the transformative power of fluorine in chemistry. The Ullmann condensation, though over a century old, remains a vital tool for its synthesis, albeit in a much-refined form. As research into advanced materials and novel therapeutics continues, this seemingly simple molecule and its derivatives are poised to remain relevant and valuable for the foreseeable future.
References
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 1-Fluoro-4-(4-fluorophenoxy)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Diaryl Ether Linkage
The 1-fluoro-4-(4-fluorophenoxy)benzene, also known as 4,4'-difluorodiphenyl ether, represents a critical structural motif in modern chemistry.[1] Its diaryl ether core, flanked by two fluorinated phenyl rings, imparts a unique combination of thermal stability, chemical resistance, and specific electronic properties. These characteristics make it an invaluable precursor for high-performance polymers, such as Polyether Ether Ketone (PEEK), and a key building block in the synthesis of complex pharmaceuticals and agrochemicals where the fluorine atoms can enhance metabolic stability and binding affinity.
This guide provides an in-depth examination of the synthesis of this target molecule from 4-fluorophenol. Moving beyond a simple recitation of steps, we will explore the underlying principles, the rationale behind procedural choices, and the practical insights essential for successful, reproducible synthesis in a research and development setting. The primary focus will be on the copper-catalyzed Ullmann condensation, a classic and robust method for C-O bond formation.[2][3]
Part 1: The Core Methodology - Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is the cornerstone reaction for constructing diaryl ethers.[2][4] It facilitates the coupling of an aryl halide with a phenol (or its corresponding phenoxide salt) through the action of a copper catalyst.[3] While traditional protocols required harsh conditions—stoichiometric copper powder and temperatures often exceeding 200°C—modern advancements have introduced ligand-assisted catalytic systems that proceed under significantly milder conditions, broadening the reaction's scope and functional group tolerance.[5][6]
The specific transformation is:
-
Reactants: 4-Fluorophenol and a 4-fluoroaryl halide (e.g., 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene).
-
Key Reagents: A copper(I) salt catalyst, a base, and a suitable solvent.
-
Product: this compound.
Mechanistic Rationale: A Self-Validating Catalytic Cycle
Understanding the mechanism is paramount for troubleshooting and optimization. While still a subject of detailed study, the widely accepted pathway for modern ligand-assisted Ullmann reactions involves a Cu(I)/Cu(III) catalytic cycle. This process ensures the reaction's fidelity and validates the choice of each component.
-
Phenoxide Formation: The process begins with the deprotonation of 4-fluorophenol by a base (e.g., K₂CO₃, Cs₂CO₃) to form the more nucleophilic potassium or cesium 4-fluorophenoxide.
-
Ligand Association & Salt Metathesis: The active Cu(I) catalyst, stabilized by a ligand (L), coordinates with the fluorophenoxide, displacing the counter-ion to form a copper(I) fluorophenoxide complex, L-Cu(I)-OAr.
-
Oxidative Addition: The 4-fluoroaryl halide (Ar'-X) undergoes oxidative addition to the copper(I) complex. This is often the rate-limiting step and results in a transient, high-valent copper(III) intermediate, L-Cu(III)(OAr)(Ar')(X). The choice of halide is critical here; reactivity follows the trend I > Br > Cl, making aryl iodides and bromides the substrates of choice.
-
Reductive Elimination: The copper(III) intermediate rapidly undergoes reductive elimination, forming the desired C-O bond of the diaryl ether product and regenerating a Cu(I) species, which re-enters the catalytic cycle.
This cyclic process is illustrated in the diagram below.
Part 2: A Field-Proven Experimental Protocol
This protocol describes a modern, ligand-assisted Ullmann coupling, which offers higher yields and milder conditions compared to traditional methods.
Reagents and Equipment
| Component | Specification | Purpose / Rationale |
| Reactants | 4-Fluorophenol (1.0 eq), 1-Bromo-4-fluorobenzene (1.2 eq) | Aryl bromide is a good compromise between reactivity and cost. A slight excess of the halide drives the reaction to completion. |
| Catalyst | Copper(I) Iodide (CuI, 5 mol%) | A reliable and common Cu(I) source.[7] |
| Ligand | N,N'-Dimethyl-1,2-ethanediamine (10 mol%) | An inexpensive and effective ligand that accelerates the catalytic cycle. |
| Base | Cesium Carbonate (Cs₂CO₃, 2.0 eq) | Highly effective due to the high solubility of its phenoxide salt, promoting faster reaction rates.[7] |
| Solvent | Anhydrous Acetonitrile (CH₃CN) | A polar aprotic solvent suitable for milder temperatures.[7] Its boiling point (82°C) is appropriate for this transformation. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Critical: Prevents oxidation of the active Cu(I) catalyst to inactive Cu(II) species. |
| Glassware | Oven-dried three-neck flask, condenser, magnetic stirrer | Ensures anhydrous conditions to prevent side reactions. |
Step-by-Step Methodology
-
System Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum for an inert gas inlet. Purge the entire system with nitrogen or argon for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Under the inert atmosphere, charge the flask with Cesium Carbonate (2.0 eq), Copper(I) Iodide (0.05 eq), 4-Fluorophenol (1.0 eq), and 1-Bromo-4-fluorobenzene (1.2 eq).
-
Solvent and Ligand Addition: Add anhydrous acetonitrile via syringe to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent (4-fluorophenol). Finally, add N,N'-Dimethyl-1,2-ethanediamine (0.10 eq) via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 85°C. Stir the mixture vigorously. The reaction mixture will typically turn from a pale suspension to a darker, more homogeneous color.
-
Monitoring Progress: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-24 hours.
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (approx. 10 volumes relative to the solvent).
-
Filter the suspension through a pad of Celite® to remove the insoluble base and copper salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x). This removes residual base and solvent.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with pure hexane and gradually increasing the polarity with ethyl acetate, will effectively separate the product from residual starting materials and byproducts. The pure fractions are combined and concentrated to yield this compound as a white solid or colorless oil.
Experimental Workflow Diagram
Part 3: Comparative Analysis and Data
The choice of reaction conditions can significantly impact yield and efficiency. The table below summarizes typical parameters for traditional versus modern Ullmann-type syntheses.
| Parameter | Traditional Ullmann Synthesis | Modern Ligand-Assisted Synthesis | Rationale for Improvement |
| Catalyst | Copper Powder or CuO | CuI, Cu₂O, Cu(acac)₂ | Soluble Cu(I) salts are more reactive and provide higher catalyst turnover. |
| Catalyst Loading | Stoichiometric or high excess | 1-10 mol% | Ligands stabilize the catalyst, preventing degradation and enabling a true catalytic process. |
| Base | K₂CO₃, KOH | Cs₂CO₃, K₃PO₄ | Stronger, non-nucleophilic bases with better solubility profiles increase reaction rates.[7] |
| Ligand | None | Diamines, amino acids, oximes | Accelerates oxidative addition and reductive elimination steps, enabling lower temperatures.[6][7] |
| Solvent | Pyridine, Nitrobenzene, DMF | Acetonitrile, Toluene, Dioxane | Milder conditions allow for the use of lower-boiling, less hazardous solvents.[5][7] |
| Temperature | 160 - 220 °C | 80 - 110 °C | Ligand assistance lowers the activation energy of the rate-limiting step.[5] |
| Yields | Moderate to Good (Variable) | Good to Excellent (More reliable) | Milder conditions reduce side reactions and thermal decomposition. |
Conclusion
The synthesis of this compound via the Ullmann condensation is a powerful and adaptable method. While rooted in classic organic chemistry, its modern iteration—employing soluble copper catalysts and accelerating ligands—represents a significant advancement. This protocol provides a reliable, high-yielding, and scientifically sound pathway for accessing this valuable compound. By understanding the causality behind each experimental choice, from the inert atmosphere to the specific base, researchers can confidently execute this synthesis and troubleshoot effectively, ensuring the integrity and success of their scientific endeavors.
References
- 1. 4,4'-Difluorodiphenyl ether | C12H8F2O | CID 67615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 5. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 7. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
A Technical Guide to Novel Synthesis Methods for Indoxacarb (CAS 330-93-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoxacarb, a potent oxadiazine insecticide, operates through a unique neural mechanism by blocking sodium ion channels. Its insecticidal activity is primarily attributed to the (S)-enantiomer. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to (S)-Indoxacarb is a paramount objective in agrochemical research and manufacturing. This guide provides an in-depth analysis of contemporary and novel synthetic strategies for Indoxacarb, moving beyond classical methods to explore advancements that offer improved yields, enhanced enantioselectivity, and greater process safety and efficiency. We will delve into the core chemical principles, provide detailed experimental protocols for key transformations, and present a comparative analysis of the discussed methodologies.
Introduction: The Significance of Stereochemistry in Indoxacarb's Bioactivity
Indoxacarb was originally developed as a racemic mixture. However, subsequent research revealed that the insecticidal properties reside almost exclusively in the (S)-enantiomer, while the (R)-enantiomer is largely inactive.[1] The commercial active ingredient is now an enriched mixture of the (S)-enantiomer.[1] This stereospecificity underscores the critical need for synthetic methods that can selectively produce the desired enantiomer, thereby maximizing efficacy, reducing the environmental load of inactive isomers, and lowering production costs.[2][3]
The evolution of Indoxacarb synthesis has been driven by the pursuit of a commercially viable process to produce the enantiomerically enriched active ingredient.[4] Early manufacturing processes yielded a racemic product, but significant modifications were necessary to produce the non-racemic version.[5]
Enantioselective Synthesis: The Core Challenge
The central challenge in modern Indoxacarb synthesis lies in the stereoselective construction of the chiral center. A pivotal step in many synthetic routes is the asymmetric hydroxylation of an indanone precursor.
Cinchona Alkaloid-Catalyzed Asymmetric Hydroxylation
An early breakthrough in the enantioselective synthesis of Indoxacarb involved an unprecedented enantioselective hydroxylation of the intermediate 2-carboalkoxy-1-indanone.[5] This reaction, catalyzed by a cinchona alkaloid, represented a significant step towards a commercially viable synthesis of the non-racemic product.[5] While effective, this method typically resulted in an S-enantiomer content of around 70-75%.[2][3]
Advanced Catalytic Systems for Enhanced Enantioselectivity
More recent innovations have focused on the development of highly efficient and selective catalysts to improve the enantiomeric excess (e.e.) of the key chiral intermediate.
Novel Zirconium-Based Chiral Catalysts
A significant advancement has been the development of novel chiral catalysts, particularly those based on zirconium.[2][3][6] These catalysts are prepared from readily available starting materials like 3-tert-butyl-5-chloromethyl salicylaldehyde and chiral cyclohexanediamine.[3][6][7]
The use of these catalysts in the asymmetric synthesis of 5-chloro-2-methoxycarbonyl-1-indanone ester with tert-butyl hydroperoxide has dramatically improved the S-enantiomer content to over 98%.[3][6][7] A key advantage of this system is the potential for catalyst recycling, which significantly reduces production costs.[3][7]
Experimental Protocol: Asymmetric Hydroxylation using a Chiral Zirconium Catalyst [3][6][7]
-
Catalyst Preparation:
-
React 3-tert-butyl-5-(chloromethyl)salicylaldehyde with a chiral cyclohexanediamine in a suitable solvent (e.g., methanol) to form a ligand polymer.
-
Treat the ligand polymer with a reducing agent (e.g., sodium borohydride or potassium borohydride) in a solvent like toluene.
-
React the reduced polymer with a zirconium compound (e.g., zirconium tetrachloride) to obtain the final chiral zirconium catalyst solution.
-
-
Asymmetric Synthesis:
-
To the prepared catalyst solution, add 5-chloro-2-methoxycarbonyl-1-indanone ester and tert-butyl hydroperoxide. The molar ratio of the indanone ester to tert-butyl hydroperoxide to catalyst is typically 1:1.2-1.5:0.05-0.1.
-
Heat the reaction mixture under reflux (60-120°C) for approximately 4 hours.
-
After the reaction is complete, the catalyst can be recovered by filtration.
-
The key intermediate, (S)-5-chloro-2-methoxycarbonyl-2-hydroxy-1-indanone, is obtained from the filtrate by vacuum distillation.
-
Diagram: Asymmetric Synthesis Workflow
Caption: Workflow for the preparation of the chiral zirconium catalyst and its application in the asymmetric hydroxylation of the indanone intermediate.
Innovations in the Synthesis of Key Intermediates
The overall efficiency of Indoxacarb synthesis is also heavily dependent on the effective preparation of its key building blocks.
Improved Synthesis of (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
This chiral hydroxy ester is a critical intermediate for producing (S)-Indoxacarb.[8] An improved protocol has been developed that is more convenient and scalable. This method utilizes aqueous tert-butyl hydroperoxide (TBHP) as the oxidant under mild conditions, and the product can be purified by simple filtration.[8]
Novel Approaches to Methyl (4-trifluoromethoxy)phenylcarbamate Synthesis
Methyl (4-trifluoromethoxy)phenylcarbamate is another crucial intermediate.[9][10] New, convenient methods for its synthesis have been developed that offer excellent yields (over 95%) and lower costs compared to existing methods.[9][10] One such improvement involves the use of alternative organic bases to N,N-dimethylaniline as an acid scavenger in the acylation of p-trifluoromethoxyaniline.[11] The combination of triethylamine with catalytic amounts of 4-dimethylaminopyridine (DMAP) has been shown to give excellent yields.[11]
Table: Comparison of Organic Bases for Phenylcarbamate Synthesis [11]
| Entry | Organic Base | Catalyst | Reaction Temperature (°C) | Yield (%) |
| 1 | Pyridine | - | 15 | >80 |
| 2 | 4-Dimethylaminopyridine | - | 15 | 98.5 |
| 3 | Triethylamine | DMAP (catalytic) | 15 | 97.4 |
Advanced Strategies in Ring Formation and Final Assembly
The construction of the oxadiazine ring and the final condensation to yield Indoxacarb have also been areas of synthetic innovation.
Fmoc-Protected Hydrazine Route
A novel approach utilizes 9-fluorenylmethoxycarbonyl (Fmoc) as a protecting group for hydrazine.[9] 9-fluorenylmethyl chloroformate reacts with hydrazine hydrate to form the Fmoc-protected hydrazine derivative. This intermediate then reacts with the chiral hydroxy indanone intermediate to form a Schiff base, which subsequently undergoes cyclization to form the 1,3,4-oxadiazine dicarboxylate core.[9] The Fmoc group is later deprotected under alkaline conditions before the final condensation step.[12]
Use of Triphosgene as a Phosgene Substitute
To enhance safety and reduce the handling of highly toxic phosgene, triphosgene has been successfully employed for the chloroformylation of the phenylcarbamate intermediate.[9] This provides a safer and more convenient route to the necessary chloroformyl derivative for the final condensation with the deprotected oxadiazine core.[9]
Diagram: Fmoc-Protected Synthesis Pathway
Caption: Synthetic pathway to Indoxacarb utilizing an Fmoc-protected hydrazine intermediate and triphosgene.
Process Optimization for Industrial-Scale Production
For the commercial viability of Indoxacarb, the synthesis must be scalable, cost-effective, and environmentally friendly. Recent patents and publications highlight several process improvements:
-
Solvent Selection and Recycling: The use of single solvents like toluene instead of mixed solvent systems simplifies recovery and reuse, thereby reducing costs and environmental impact.[13][14]
-
Catalyst Recovery: The development of polymer-bound or otherwise recoverable catalysts is a major step towards sustainable manufacturing.[3][7]
-
Crystallization and Polymorph Control: The final product's physical form is crucial for formulation. Methods for controlling the crystallization to obtain a stable polymorphic form of Indoxacarb have been developed, which improves its storage stability and suitability for formulation.[15]
Conclusion
The synthesis of Indoxacarb has undergone significant evolution, driven by the need for a highly enantioselective and economically viable process. The move from racemic to enantiomerically enriched production has spurred innovation in asymmetric catalysis, with novel zirconium-based catalysts demonstrating remarkable improvements in selectivity. Furthermore, advancements in the synthesis of key intermediates, the use of safer reagents like triphosgene, and the implementation of process optimization strategies for large-scale production have collectively contributed to more efficient and sustainable manufacturing of this important insecticide. Future research will likely continue to focus on the development of even more active and recyclable catalysts, further streamlining of the synthetic sequence, and minimizing the environmental footprint of the production process.
References
- 1. inchem.org [inchem.org]
- 2. data.epo.org [data.epo.org]
- 3. patents.justia.com [patents.justia.com]
- 4. The discovery of indoxacarb: oxadiazines as a new class of pyrazoline-type insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US11639336B2 - Preparation method for S-indoxacarb - Google Patents [patents.google.com]
- 7. WO2019233209A1 - Preparation method for s-indoxacarb - Google Patents [patents.google.com]
- 8. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. CN104193696A - Preparation method for novel insecticide indoxacarb - Google Patents [patents.google.com]
- 13. A kind of preparation method of indoxacarb insecticide - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN107915692A - A kind of preparation method of indoxacarb - Google Patents [patents.google.com]
- 15. WO2018137387A1 - Crystalline form of indoxacarb, process for its preparation and use thereof - Google Patents [patents.google.com]
Introduction: The Strategic Functionalization of Fluorinated Diphenyl Ethers
An In-depth Technical Guide to Electrophilic Aromatic Substitution on Fluorinated Diphenyl Ethers
Fluorinated diphenyl ethers represent a cornerstone structural motif in modern chemistry, with profound applications spanning from pharmaceuticals to advanced polymers. The strategic introduction of fluorine atoms into the diphenyl ether scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. Electrophilic Aromatic Substitution (EAS) stands as the paramount synthetic tool for the further functionalization of these valuable molecules, enabling the precise installation of a diverse array of functional groups.
This guide provides a comprehensive exploration of the principles and practices governing EAS reactions on fluorinated diphenyl ether cores. We will dissect the intricate electronic interplay between the activating ether bridge and the uniquely behaved fluorine substituent, offering a predictive framework for reaction outcomes. This document is intended for researchers, medicinal chemists, and process development scientists who seek to master the controlled modification of this important class of compounds.
Chapter 1: Decoding the Regiochemical Puzzle: Substituent Effects at Play
The outcome of any Electrophilic Aromatic Substitution reaction is dictated by the electronic nature of the substituents already present on the aromatic ring.[1] In fluorinated diphenyl ethers, we must consider the directing influence of both the ether oxygen and the fluorine atom(s).
The General Mechanism of Electrophilic Aromatic Substitution
EAS reactions proceed via a conserved two-step mechanism.[2] First, the π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This is the slow, rate-determining step, as it transiently disrupts the ring's aromaticity to form a resonance-stabilized carbocation known as an arenium ion, or sigma complex.[1][3] In the second, rapid step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product.[2]
Figure 1: The generalized two-step mechanism of Electrophilic Aromatic Substitution (EAS).
The Ether Linkage: A Potent Activating Group
The oxygen atom of the ether bridge is a powerful activating group. It exerts a moderate electron-withdrawing inductive effect (-I) due to its electronegativity, but its much stronger electron-donating resonance effect (+M) dominates.[4] By donating a lone pair of electrons into the aromatic π-system, the ether oxygen enriches the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene.[1] This resonance donation preferentially stabilizes the arenium ion intermediates for attack at the ortho and para positions, making the ether a strong ortho, para-director.[5][6]
Figure 2: Resonance stabilization of the arenium ion for ortho attack on an aryl ether.
The Fluorine Substituent: An Anomalous Director
Halogens, including fluorine, present a fascinating dichotomy of electronic effects. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away from it.[7] However, like oxygen, fluorine possesses lone pairs that can be donated into the ring via a resonance effect (+M).[8]
For fluorine, the potent -I effect outweighs the +M effect, making fluorobenzene less reactive overall in EAS reactions than benzene.[9] Thus, fluorine is a deactivating group.[10] Despite this, the resonance donation, though weaker than that of oxygen, is sufficient to stabilize the arenium ions for ortho and para attack relative to meta attack. Consequently, fluorine is an ortho, para-director.[7][8]
A crucial point of distinction is that fluorine is strongly para-directing.[11] The inductive effect is distance-dependent, meaning its deactivating influence is strongest at the ortho position and weakest at the para position. This often leads to a high preference for substitution at the para position, with some studies even showing the para position of fluorobenzene to be more reactive than a single position on benzene itself.[8][9][12]
Combined Effects in Fluorinated Diphenyl Ethers
When considering a molecule like 4-fluorodiphenyl ether, a clear hierarchy of reactivity emerges:
-
Inter-ring Selectivity: The ether oxygen activates both aromatic rings. However, the fluorine atom on one ring deactivates it relative to the unsubstituted ring. Therefore, electrophilic attack will overwhelmingly occur on the unsubstituted ring .
-
Intra-ring Selectivity: On the unsubstituted ring, the powerful ortho, para-directing effect of the ether bridge will dictate the position of substitution. Due to sterics, the para position is often favored over the two ortho positions.[13]
-
Substitution on the Fluorinated Ring: Under forcing conditions or if the other ring is blocked, substitution on the fluorinated ring can occur. Here, the directing effects of both the ether and the fluorine must be considered. Both are ortho, para-directors, leading to a more complex mixture of products.
Chapter 2: A Survey of Key EAS Reactions
The following sections detail common EAS reactions applied to fluorinated diphenyl ether systems.
Nitration
Aromatic nitration is a cornerstone EAS reaction, typically achieved using a mixture of concentrated nitric acid and sulfuric acid (mixed acid).[14] The sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[15]
| Substrate | Conditions | Major Product(s) | Yield | Reference |
| 4-Fluorodiphenyl ether | HNO₃, H₂SO₄, 0-5 °C | 4-Fluoro-4'-nitrodiphenyl ether | High | [16],[17] |
| 4-Fluorodiphenyl ether | N₂O₅, CCl₄ | 4-Fluoro-4'-nitrodiphenyl ether (High p-selectivity) | Good | [16] |
| 2,4-Difluorodiphenyl ether | HNO₃, Ac₂O | 2,4-Difluoro-4'-nitrodiphenyl ether | Moderate | N/A |
Note: Specific yield data for these exact substrates can be proprietary; entries are representative based on established principles.
Halogenation
The introduction of chlorine or bromine onto the aromatic ring is typically accomplished using the elemental halogen (Cl₂ or Br₂) with a Lewis acid catalyst like FeCl₃, FeBr₃, or AlCl₃.[14][18] The catalyst polarizes the halogen-halogen bond, creating a potent electrophile.[19] Direct electrophilic fluorination of aromatic rings is highly energetic and requires specialized reagents like Selectfluor® (F-TEDA-BF₄).[20][21]
| Substrate | Conditions | Major Product(s) | Yield | Reference |
| 4-Fluorodiphenyl ether | Br₂, FeBr₃, CCl₄ | 4-Bromo-4'-fluorodiphenyl ether | High | [22],[23] |
| 3-Fluorodiphenyl ether | Cl₂, AlCl₃, CH₂Cl₂ | 4-Chloro-3-fluorodiphenyl ether & 6-Chloro-3-fluorodiphenyl ether | Good | [1] |
| Diphenyl ether | Selectfluor®, MeCN | Mixture of fluorinated products | Varies | [24] |
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a reliable method for installing an acyl group (R-C=O) onto an aromatic ring.[25] The reaction typically employs an acyl chloride or anhydride with a stoichiometric amount of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[26][27] The Lewis acid coordinates to the acyl halide, generating a highly electrophilic acylium ion. A key advantage of acylation is that the resulting ketone product is deactivated, preventing further reactions (polysubstitution).[27] However, strongly deactivated rings, such as those bearing multiple fluorine atoms or other electron-withdrawing groups, are often unreactive under standard Friedel-Crafts conditions.[26]
Figure 3: Workflow for Friedel-Crafts Acylation.
Chapter 3: Field-Proven Experimental Protocol
This section provides a representative, self-validating protocol for the laboratory-scale synthesis of 4-fluoro-4'-nitrodiphenyl ether.
Protocol: Nitration of 4-Fluorodiphenyl Ether
Objective: To regioselectively nitrate 4-fluorodiphenyl ether on the unsubstituted ring at the para position.
Materials:
-
4-Fluorodiphenyl ether (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask and addition funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorodiphenyl ether (e.g., 5.0 g) in 20 mL of dichloromethane.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (7.5 mL) to concentrated nitric acid (5.0 mL) while cooling in an ice bath. Caution: This is a highly exothermic process.
-
Addition of Electrophile: Transfer the cold nitrating mixture to an addition funnel. Add the mixture dropwise to the stirred solution of the diphenyl ether over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The product spot should be more polar than the starting material.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture over 50 g of crushed ice in a beaker.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Neutralization: Combine the organic layers and wash sequentially with water (25 mL), saturated sodium bicarbonate solution (25 mL, caution: gas evolution), and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization from ethanol or methanol to yield 4-fluoro-4'-nitrodiphenyl ether as a pale yellow solid.
Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
The electrophilic aromatic substitution of fluorinated diphenyl ethers is a predictable and controllable process governed by the fundamental principles of physical organic chemistry. The potent activating and ortho, para-directing nature of the ether bridge overwhelmingly directs substitution to the para position of the non-fluorinated ring. The fluorine atom acts as a deactivating but ortho, para-directing group, influencing the reactivity of its parent ring. By understanding this interplay, chemists can strategically design and execute synthetic routes to access a wide range of functionalized fluorinated diphenyl ethers for applications in drug discovery and materials science.
References
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
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- 16. researchgate.net [researchgate.net]
- 17. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Halogenation - Wikipedia [en.wikipedia.org]
- 19. mt.com [mt.com]
- 20. researchgate.net [researchgate.net]
- 21. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 22. Para- and ortho-substitutions are key determinants of polybrominated diphenyl ether activity toward ryanodine receptors and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Para- and Ortho-Substitutions Are Key Determinants of Polybrominated Diphenyl Ether Activity toward Ryanodine Receptors and Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of aryl allylic fluorides by direct electrophilic fluorination of alkenes [ouci.dntb.gov.ua]
- 25. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 26. 傅-克酰基化反应 [sigmaaldrich.com]
- 27. Friedel-Crafts Acylation [organic-chemistry.org]
A Technical Guide to the Nucleophilic Aromatic Substitution (SNAr) Mechanisms of 1-Fluoro-4-(4-fluorophenoxy)benzene
Executive Summary
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl ethers, amines, and other derivatives that are pivotal in pharmaceuticals, agrochemicals, and materials science.[1] This guide provides an in-depth mechanistic exploration of the SNAr reactions of 1-Fluoro-4-(4-fluorophenoxy)benzene, a substrate featuring a diaryl ether linkage and two distinct fluorine atoms. We will dissect the fundamental principles governing this transformation, analyze the factors controlling regioselectivity, and detail the profound influence of solvent and reaction conditions. This document moves beyond mere procedural outlines to explain the underlying causality, offering field-proven insights and robust experimental protocols designed to empower researchers in their synthetic endeavors.
The SNAr Reaction: A Mechanistic Overview
Unlike the more common electrophilic aromatic substitution, the SNAr reaction involves the attack of a nucleophile on an electron-deficient aromatic ring.[2] The canonical mechanism is a two-step addition-elimination process.
-
Addition of the Nucleophile: A potent nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This is typically the rate-determining step (RDS) as it involves the temporary disruption of the ring's aromaticity.[3][4][5][6] This step forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][8]
-
Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. This step is generally fast.[5][9]
A critical feature of the SNAr reaction is the requirement for electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][10][11] These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining step.[7][12]
Caption: Figure 1: The General SNAr Addition-Elimination Mechanism.
The Paradoxical Role of Fluorine as a Leaving Group
Contrary to intuition from aliphatic SN2 reactions, fluorine is often the most effective halogen leaving group in SNAr reactions, with a typical reactivity order of F > Cl > Br > I.[4][8] This is not due to the ease of C-F bond cleavage, which is energetically demanding. Instead, fluorine's exceptional performance is attributed to its profound impact on the rate-determining step. As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I effect), which strongly polarizes the ipso-carbon, making it highly electrophilic and susceptible to nucleophilic attack.[3][5][9][10] This stabilization of the transition state leading to the Meisenheimer complex accelerates the reaction significantly.[12]
Mechanistic Analysis of this compound
The substrate, this compound, presents a fascinating case for SNAr due to its two potential reaction sites.
Structure: F(p)-C₆H₄-O-C₆H₄-F(p)
A key question is which fluorine atom is preferentially substituted. To determine this, we must analyze the electronic landscape of the molecule.
Regioselectivity: Identifying the Most Activated Site
The rate of an SNAr reaction is dictated by the electron deficiency of the aromatic ring.
-
Ring A (1-Fluoro...benzene moiety): This ring is substituted with a fluorine atom at position 1 and a 4-fluorophenoxy group at position 4. The fluorine atom is a strong activator via its -I effect. The 4-fluorophenoxy group is also electron-withdrawing overall due to the inductive effects of the ether oxygen and the second fluorine atom. This group at the para position will help stabilize a Meisenheimer complex formed by an attack at C1.
-
Ring B (...(4-fluorophenoxy) moiety): This ring is substituted with a fluorine atom at position 4' and the phenoxy group (-O-Ar) at position 1'. While the ether oxygen is inductively withdrawing, it is a powerful resonance donor (+R effect). This resonance donation increases the electron density on Ring B, particularly at the ortho and para positions, making it less susceptible to nucleophilic attack compared to Ring A.
Caption: Figure 2: Regioselectivity of Nucleophilic Attack.
The Meisenheimer Complex and Reaction Pathway
Following the attack of a nucleophile (e.g., an alkoxide, RO⁻) at the C1 position, a Meisenheimer complex is formed. The negative charge is delocalized across the ring and, crucially, onto the electron-withdrawing 4-fluorophenoxy group.
Caption: Figure 3: Formation and Stabilization of the Meisenheimer Complex.
The Critical Role of the Solvent
Solvent choice is paramount in controlling the rate and efficiency of SNAr reactions. The polarity and protic nature of the solvent directly influence the reactivity of the nucleophile and the stability of charged intermediates.[13][14]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are the solvents of choice for most SNAr reactions. They possess high dielectric constants, allowing them to dissolve ionic nucleophiles. Crucially, they solvate the cation (e.g., K⁺, Na⁺) effectively but poorly solvate the anion (the nucleophile). This leaves the nucleophile "naked" and highly reactive, accelerating the rate-determining addition step.[15][16]
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can significantly slow down SNAr reactions. They form strong hydrogen bonds with the anionic nucleophile, creating a solvent shell that stabilizes it and reduces its energy and reactivity.[14][17] While they can assist in stabilizing the departing fluoride ion in the second step, this is rarely beneficial as the first step is almost always rate-limiting.[18]
| Solvent Type | Effect on Nucleophile | Effect on RDS (Addition) | Overall Reaction Rate |
| Polar Aprotic | Weakly solvated, high energy, highly reactive | Accelerated | High |
| Polar Protic | Strongly solvated (H-bonding), low energy, less reactive | Decelerated | Low |
| Apolar | Poor solubility of nucleophile | Very slow | Very Low |
Table 1: Influence of Solvent Type on SNAr Reaction Rate.
Experimental Protocols for Mechanistic Investigation
To validate the mechanistic hypotheses, rigorous experimental protocols are required. The following workflows represent self-validating systems for studying the SNAr of this compound.
Protocol: Kinetic Analysis by ¹⁹F NMR Spectroscopy
Objective: To determine the reaction order and rate constant, confirming the RDS.
Causality: ¹⁹F NMR is an ideal tool due to its high sensitivity and the presence of two distinct fluorine signals in the substrate and one in the product, allowing for simultaneous monitoring of reactant consumption and product formation.
Methodology:
-
Preparation: In a nitrogen-purged glovebox, prepare a stock solution of this compound (e.g., 0.1 M) and a separate stock solution of the nucleophile (e.g., 1.0 M sodium methoxide) in anhydrous DMSO-d₆.
-
Reaction Setup: In an NMR tube sealed with a septum, add a precise volume of the substrate stock solution.
-
Initiation & Monitoring: Acquire an initial ¹⁹F NMR spectrum (t=0). Inject a precise volume of the nucleophile stock solution into the NMR tube, vortex briefly, and immediately begin acquiring spectra at regular time intervals (e.g., every 5 minutes). The NMR probe should be pre-heated to the desired reaction temperature (e.g., 60 °C).
-
Data Analysis: Integrate the signals corresponding to the fluorine on Ring A of the substrate and the fluorine on the product. Plot the concentration of the substrate versus time.
-
Validation: Repeat the experiment with a different initial concentration of the nucleophile. A corresponding change in the reaction rate would confirm the nucleophile's involvement in the rate-determining step.
Caption: Figure 4: Experimental Workflow for Kinetic & Product Analysis.
Protocol: Regioselectivity Determination by Mass Spectrometry
Objective: To unequivocally identify the reaction product and confirm the site of substitution.
Causality: High-resolution mass spectrometry (HRMS) provides an exact mass of the product, confirming its elemental composition. Fragmentation patterns in MS/MS can further elucidate the connectivity, confirming which fluorine atom was replaced.
Methodology:
-
Reaction: Perform the SNAr reaction on a preparative scale (e.g., 1 mmol) in anhydrous DMSO at an elevated temperature until TLC or LC-MS indicates full consumption of the starting material.
-
Workup: Quench the reaction by pouring it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography.
-
Analysis:
-
Submit a sample for HRMS analysis to confirm the molecular formula of the product (e.g., C₁₂H₈FO(Nu) vs. C₁₂H₈FO(Nu)).
-
Obtain ¹H and ¹³C NMR spectra. The substitution pattern will be evident from the changes in chemical shifts and coupling constants compared to the starting material.
-
Obtain a ¹⁹F NMR spectrum. The disappearance of the signal for the fluorine on Ring A and the persistence of the signal for the fluorine on Ring B will confirm the regioselectivity.
-
Conclusion
The nucleophilic aromatic substitution of this compound is a nuanced yet predictable process governed by fundamental electronic principles. The reaction proceeds via a classical addition-elimination (SNAr) mechanism, with the rate-determining step being the nucleophilic attack on the aromatic ring. Regioselectivity is decisively controlled by the electronic activation of the ring system, with substitution occurring exclusively at the C1 position, which is para to the activating 4-fluorophenoxy group. Optimal reaction rates are achieved in polar aprotic solvents that enhance the intrinsic reactivity of the nucleophile. By leveraging the robust analytical and experimental protocols outlined in this guide, researchers can effectively harness this powerful transformation for the synthesis of complex molecules in drug discovery and materials science.
References
- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 11. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 12. youtube.com [youtube.com]
- 13. [PDF] Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions | Semantic Scholar [semanticscholar.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Strategic Deployment of 1-Fluoro-4-(4-fluorophenoxy)benzene in Modern Medicinal Chemistry: A Technical Guide
Abstract
The diaryl ether motif is a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique combination of structural rigidity and conformational flexibility allows for optimal interactions with a diverse range of biological targets. The strategic incorporation of fluorine atoms into this scaffold, specifically in the form of 1-Fluoro-4-(4-fluorophenoxy)benzene, presents a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth analysis of the potential applications of the this compound core in medicinal chemistry, with a focus on its role in the development of targeted therapies, particularly in oncology. We will explore the synthetic strategies for accessing this scaffold, the rationale behind its use in modulating drug-like properties, and its application in the design of potent and selective kinase inhibitors, exemplified by closely related structures in late-stage preclinical development.
Introduction: The Diaryl Ether Scaffold and the Fluorine Advantage
The diaryl ether linkage, characterized by two aromatic rings connected by an oxygen atom, is a key structural feature in numerous natural products and synthetic pharmaceuticals.[1][2] This motif imparts a favorable conformational bias, allowing molecules to adopt bioactive conformations required for target engagement. The oxygen atom can also participate in hydrogen bonding, further enhancing binding affinity.
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties.[3] The small size and high electronegativity of fluorine can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to the target protein. When incorporated into the diaryl ether scaffold, as in this compound, these effects can be synergistic, offering a powerful approach to drug optimization.
Physicochemical Properties of the this compound Core
The this compound scaffold possesses a unique set of physicochemical properties that make it an attractive building block in drug design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈F₂O | PubChem CID 67615 |
| Molecular Weight | 206.19 g/mol | PubChem CID 67615 |
| XLogP3 | 3.8 | PubChem CID 67614 |
| Hydrogen Bond Donor Count | 0 | PubChem CID 67614 |
| Hydrogen Bond Acceptor Count | 1 | PubChem CID 67614 |
| Rotatable Bond Count | 2 | PubChem CID 67614 |
The calculated LogP suggests a moderate lipophilicity, which is often desirable for oral bioavailability. The absence of hydrogen bond donors and the presence of a single acceptor provide a scaffold with a low potential for off-target hydrogen bonding interactions, which can contribute to improved selectivity. The two rotatable bonds around the ether linkage allow for a degree of conformational flexibility, enabling the molecule to adapt to the topology of the target's binding site.
Synthesis of the this compound Scaffold and its Derivatives
The synthesis of diaryl ethers is a well-established field in organic chemistry, with the Ullmann condensation being a classical and widely used method. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol in the presence of a base.
Experimental Protocol: Ullmann Condensation for the Synthesis of this compound
Objective: To synthesize this compound from 1-bromo-4-fluorobenzene and 4-fluorophenol.
Materials:
-
1-bromo-4-fluorobenzene
-
4-fluorophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-fluorophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Add anhydrous DMF as the solvent.
-
To this suspension, add 1-bromo-4-fluorobenzene (1.2 eq.).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.
This general protocol can be adapted for the synthesis of a wide range of derivatives by varying the starting aryl halides and phenols.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The diaryl ether scaffold is a prominent feature in a large number of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The diaryl ether motif often serves as a hinge-binding element, interacting with the ATP-binding site of the kinase.
While a specific, marketed drug containing the exact this compound scaffold is not publicly documented, the patent literature provides compelling evidence of its application in the development of novel kinase inhibitors. A notable example is the discovery of inhibitors of MAP4K1 (also known as HPK1), a negative regulator of T-cell activation and a promising target for cancer immunotherapy.[1][4]
Case Study: MAP4K1 Inhibitors with a Fluorinated Diaryl Ether Core
A patent application (WO2018215668A1) discloses a series of potent MAP4K1 inhibitors, with several exemplified compounds featuring a substituted 2-fluorophenoxy moiety linked to a heterocyclic core.[1] This structure is highly analogous to the this compound scaffold, providing valuable insights into its potential application.
The general structure of these inhibitors consists of a heterocyclic core, which is responsible for key interactions with the kinase hinge region, and a substituted diaryl ether tail that occupies a hydrophobic pocket in the ATP-binding site. The fluorine atoms on the phenoxy ring are strategically placed to enhance binding affinity and modulate pharmacokinetic properties.
Logical Relationship: Role of the Fluorinated Diaryl Ether in Kinase Inhibition
Caption: Interaction of a hypothetical kinase inhibitor with the ATP binding site.
The fluorine atoms on the terminal phenyl ring of the diaryl ether moiety can engage in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone, contributing to enhanced binding affinity. Furthermore, the C-F bond is highly resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action.
Structure-Activity Relationship (SAR) Considerations
The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationship of the lead compounds. For diaryl ether-based inhibitors, the nature and position of substituents on both aromatic rings are critical for activity.
In the context of the this compound scaffold, key SAR considerations include:
-
Position of Fluorine: The placement of the fluorine atom on the phenoxy ring can significantly impact binding affinity and selectivity. A para-substitution is often favored as it can extend into a hydrophobic sub-pocket of the ATP-binding site.
-
Substitution on the Second Phenyl Ring: The other phenyl ring of the diaryl ether can be further functionalized to optimize properties such as solubility, cell permeability, and target engagement.
-
Nature of the Linker: The atom or group connecting the diaryl ether moiety to the core scaffold can influence the overall conformation of the molecule and its ability to adopt the optimal binding pose.
Experimental Workflow: SAR Exploration
Caption: Iterative workflow for SAR-driven lead optimization.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile building block for the design of novel therapeutic agents. Its unique combination of a privileged diaryl ether core and the strategic placement of fluorine atoms provides medicinal chemists with a powerful tool to modulate the pharmacological properties of drug candidates. The application of this scaffold in the development of kinase inhibitors, as suggested by the patent literature, highlights its potential in the field of oncology and beyond.
Future research in this area will likely focus on the development of more efficient and versatile synthetic methodologies for the construction of complex molecules containing this scaffold. Furthermore, a deeper understanding of the specific interactions of the fluorinated diaryl ether moiety with various biological targets will enable the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of novel drugs to address unmet medical needs.
References
- 1. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]
- 2. WO2022167627A1 - Map4k1 inhibitors - Google Patents [patents.google.com]
- 3. Synthesis of Diverse α-Fluoroalkoxyaryl Derivatives and Their Use for the Generation of Fluorinated Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20230339896A1 - Hpk1 inhibitors and uses thereof - Google Patents [patents.google.com]
A Technical Guide to the Synthesis of Poly(ether ether ketone ketone) (PEEKK) Utilizing 1-Fluoro-4-(4-fluorophenoxy)benzene
Foreword for the Advanced Researcher
Welcome to this in-depth technical guide focused on the synthesis of advanced polyaryletherketones (PAEKs) using 1-fluoro-4-(4-fluorophenoxy)benzene as a key monomer. This document moves beyond the well-trodden path of standard Poly(ether ether ketone) (PEEK) synthesis to explore the nuanced yet powerful role of this diaryl ether monomer in creating bespoke polymers with tailored properties. For the discerning researcher, scientist, or drug development professional, understanding how to manipulate the polymer backbone at the molecular level is paramount. This guide provides not just a protocol, but the scientific rationale behind the synthesis of a unique Poly(ether ether ketone ketone) (PEEKK) copolymer, empowering you to innovate in the ever-expanding field of high-performance materials.
Introduction: Rethinking the Monomer for Advanced PAEKs
The family of polyaryletherketones, with PEEK as its most prominent member, is renowned for an exceptional combination of thermal stability, chemical inertness, and robust mechanical properties.[1][2] These characteristics stem from a rigid aromatic backbone composed of ether and ketone linkages. The standard industrial synthesis of PEEK proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 4,4'-difluorobenzophenone and a bisphenolate salt, typically derived from hydroquinone.[1][3]
In this established synthesis, the potent electron-withdrawing effect of the ketone group in 4,4'-difluorobenzophenone is critical. It activates the fluorine atoms at the para positions, rendering the aromatic ring susceptible to nucleophilic attack by the phenoxide.[4]
This guide, however, focuses on a different, yet structurally related, difluoro-monomer: This compound , also known as 4,4'-difluorodiphenyl ether . A critical distinction must be made: unlike 4,4'-difluorobenzophenone, this monomer lacks a strongly activating ketone group directly on the fluorinated aromatic rings. The ether linkage is not sufficiently electron-withdrawing to facilitate an efficient SNAr polymerization on its own.
Therefore, to successfully incorporate this monomer and create a polyetherketone, a strategic pairing with a ketone-containing comonomer is required. This guide details the synthesis of a Poly(ether ether ketone ketone) (PEEKK) through the copolymerization of this compound with 4,4'-dihydroxybenzophenone .[5][6] In this scientifically sound approach, the dihydroxy monomer provides the necessary ketone functionality for the final polymer backbone, while the diaryl ether monomer introduces an additional ether linkage, offering a pathway to modify the polymer's flexibility, solubility, and thermal characteristics compared to standard PEEK.
The Core Principle: Nucleophilic Aromatic Substitution (SNAr) Polymerization
The synthesis of PAEKs is a classic example of step-growth polycondensation via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[7] This reaction is fundamentally different from electrophilic substitutions and requires specific conditions to proceed effectively.
Pillars of the SNAr Mechanism for PAEK Synthesis:
-
Activated Aryl Dihalide: The aromatic ring must be "electron-poor." This is achieved by having a strong electron-withdrawing group (like a ketone or sulfone) positioned ortho or para to the halogen leaving group (typically fluorine or chlorine). Fluorine is the preferred leaving group due to the high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to, making it more susceptible to nucleophilic attack.[2]
-
Strong Nucleophile: A bisphenolate anion, generated in situ from a dihydroxy monomer (a bisphenol) and a weak base, serves as the potent nucleophile.[4]
-
Polar Aprotic Solvent: High-boiling point polar aprotic solvents, such as diphenyl sulfone or N-Methyl-2-pyrrolidone (NMP), are essential. They effectively solvate the cation of the phenolate salt, leaving the anion "bare" and highly reactive, while also keeping the growing polymer chain in solution at high temperatures.[3][5]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can protonate the reactive phenoxide, quenching the polymerization and limiting molecular weight gain.
In our targeted synthesis, the phenoxide anions generated from 4,4'-dihydroxybenzophenone will attack the carbon-fluorine bonds of this compound. Although the ether group in the difluoro-monomer is not a strong activator, the reaction is driven to completion by high temperatures and the formation of a stable ether linkage and an inorganic salt byproduct.
Polymerization Reaction Mechanism
The copolymerization proceeds as follows:
-
Deprotonation: The weakly acidic hydroxyl groups of 4,4'-dihydroxybenzophenone are deprotonated by a weak base, typically anhydrous potassium carbonate (K₂CO₃), to form the highly nucleophilic potassium bisphenolate salt in situ.
-
Nucleophilic Attack: The bisphenolate anion attacks one of the electron-deficient carbon atoms bearing a fluorine atom on the this compound monomer.
-
Intermediate Formation & Aromatization: A transient, negatively charged intermediate (a Meisenheimer-like complex) is formed. The aromaticity is restored by the expulsion of the fluoride ion.
-
Chain Propagation: This process repeats, alternating between the two monomers, to form the long-chain PEEKK polymer, with potassium fluoride (KF) precipitating as a byproduct.
The resulting polymer repeat unit has the structure: [-O-Ph-O-Ph-O-Ph-CO-Ph-]n, where 'Ph' represents a 1,4-phenylene ring. This structure contains three ether linkages and one ketone linkage for every two difluoro-monomer derived units and one dihydroxy-monomer unit, classifying it as a PEEKK.
Diagram of the PEEKK Synthesis Mechanism
Caption: SNAr mechanism for PEEKK synthesis.
Monomer & Polymer Properties
The properties of the final PEEKK are a direct consequence of the monomers used. By replacing the hydroquinone and 4,4'-difluorobenzophenone of standard PEEK with 4,4'-dihydroxybenzophenone and 4,4'-difluorodiphenyl ether, we anticipate specific changes in the polymer's characteristics.
Monomer Characteristics
| Monomer | Formula | Molar Mass ( g/mol ) | Key Role in Polymerization |
| This compound | C₁₂H₈F₂O | 206.19 | Electrophile; provides two ether linkages and flexibility. |
| 4,4'-Dihydroxybenzophenone [8] | C₁₃H₁₀O₃ | 214.22 | Nucleophile (after deprotonation); provides one ketone and one ether linkage, contributing to rigidity and high Tg. |
Expected Polymer Properties: PEEKK vs. PEEK
The introduction of an additional ether linkage per repeat unit from the 4,4'-difluorodiphenyl ether monomer is expected to increase the flexibility of the polymer backbone compared to the more rigid PEEK structure. This typically results in a lower glass transition temperature (Tg) and melting temperature (Tm), and potentially improved solubility in organic solvents. The mechanical properties will be a balance between the increased flexibility from the ether links and the inherent strength imparted by the aromatic ketone structure.
| Property | Standard PEEK[1] | Expected PEEKK (from this synthesis) | Rationale for Difference |
| Glass Transition Temp. (Tg) | ~143 °C | Lower than PEEK | Higher ether-to-ketone ratio increases chain flexibility. |
| Melting Temperature (Tm) | ~343 °C | Lower than PEEK | Increased chain flexibility disrupts crystal packing efficiency. |
| Tensile Strength | 90 - 100 MPa | Potentially slightly lower | Increased flexibility may slightly reduce ultimate strength. |
| Solubility | Soluble only in strong acids (e.g., H₂SO₄) | Potentially soluble in more common polar aprotic solvents (NMP, DMAc) | Less crystalline, more flexible chains are more easily solvated. |
| Thermal Stability (Td) | High (>500 °C) | High, comparable to PEEK | Stability is primarily dictated by the strong aromatic backbone, which is preserved. |
Experimental Protocol: Synthesis of PEEKK
This protocol provides a self-validating system for the synthesis of high molecular weight PEEKK. Precision in stoichiometry, rigorous anhydrous conditions, and careful temperature control are critical for success and reproducibility.
Disclaimer: This protocol involves high temperatures and hazardous chemicals. All procedures must be conducted in a suitable fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | >99% | Sigma-Aldrich, TCI | Must be pure and dry. |
| 4,4'-Dihydroxybenzophenone | >99% | Sigma-Aldrich, Alfa Aesar | Must be thoroughly dried before use. |
| Anhydrous Potassium Carbonate (K₂CO₃) | >99%, fine powder | Fisher Scientific | Ground to a fine powder and dried under vacuum at >120°C for 24h. |
| Diphenyl Sulfone | >99% | Acros Organics | High-purity grade for polymerization. |
| Toluene | Anhydrous | Acros Organics | Used as an azeotroping agent to remove water. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Sigma-Aldrich | Alternative solvent or for dilution. |
| Methanol & Acetone | ACS Grade | VWR | For precipitation and washing. |
Equipment Setup
-
500 mL three-necked, round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
Heating mantle with a programmable temperature controller and thermocouple.
-
High-purity nitrogen source.
-
Standard glassware for workup and filtration.
-
Vacuum oven for drying.
Step-by-Step Synthesis Procedure
-
Reactor Charging: Charge the reaction flask with 4,4'-dihydroxybenzophenone (e.g., 21.42 g, 0.100 mol), this compound (e.g., 20.72 g, 0.1005 mol; a slight molar excess of the difluoro monomer is often used to ensure complete reaction of the bisphenol and to yield fluorine end-groups), anhydrous potassium carbonate (e.g., 15.2 g, 0.110 mol), and diphenyl sulfone (approx. 200 g).
-
Inert Atmosphere: Equip the flask with the mechanical stirrer, Dean-Stark trap/condenser, and nitrogen inlet. Purge the system with a steady flow of nitrogen for at least 30 minutes to remove all oxygen.
-
Azeotropic Dehydration: Add 50 mL of toluene to the flask. Begin stirring and heat the mixture to ~140-150 °C. Toluene will reflux, and any residual water will be azeotropically removed and collected in the Dean-Stark trap. Maintain this for 2-3 hours until no more water is collected.
-
Toluene Removal: Slowly raise the temperature to ~180-200 °C to distill off the toluene from the reaction mixture.
-
Polymerization Stage 1: After all toluene is removed, slowly increase the temperature to 220 °C and hold for 1 hour. The mixture should become more viscous.
-
Polymerization Stage 2: Gradually increase the temperature to 280 °C and hold for another 2 hours.
-
Polymerization Stage 3 (Final): Carefully raise the temperature to 300-320 °C . The viscosity of the reaction mixture will increase significantly, forming thick, fibrous strands around the stirrer shaft. This indicates the formation of a high molecular weight polymer. Maintain this temperature for 1-3 hours. The reaction is complete when the desired viscosity is achieved.
-
Cooling and Isolation: Turn off the heating and allow the reactor to cool to room temperature under a positive nitrogen flow. The reaction mixture will solidify.
-
Purification:
-
Carefully break up the solid polymer/solvent mixture.
-
Grind the solid into a coarse powder.
-
Wash the powder extensively with hot acetone to remove the diphenyl sulfone solvent.
-
Wash repeatedly with hot deionized water to remove the potassium fluoride salt and any remaining solvent.
-
Perform a final wash with methanol.
-
Filter the polymer powder and dry it in a vacuum oven at 120-150 °C for 24 hours.
-
Workflow Diagram for PEEKK Synthesis
Caption: Experimental workflow for PEEKK synthesis.
Polymer Characterization
Post-synthesis, a suite of analytical techniques is required to confirm the chemical structure, molecular weight, and thermal properties of the PEEKK polymer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the desired polymer structure. Key peaks to identify include:
-
~1650 cm⁻¹ (Aryl Ketone, C=O stretch)
-
~1240 cm⁻¹ (Aryl Ether, C-O-C stretch)
-
Absence of broad -OH peak (~3400 cm⁻¹) from the 4,4'-dihydroxybenzophenone monomer.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural elucidation of the polymer repeat unit. The spectra should be consistent with the proposed PEEKK structure, and integration of the ¹H NMR peaks can confirm the ratio of incorporated monomers.
-
Gel Permeation Chromatography (GPC): To determine the number-average (Mₙ) and weight-average (Mₙ) molecular weights and the polydispersity index (PDI). This is crucial for correlating reaction conditions with the final polymer chain length.
-
Differential Scanning Calorimetry (DSC): To determine the key thermal transitions. A second heating scan is typically used to measure the glass transition temperature (Tg) and the melting temperature (Tm), providing insight into the polymer's amorphous and crystalline nature.
-
Thermogravimetric Analysis (TGA): To assess thermal stability. The onset temperature of decomposition (Td), typically defined at 5% weight loss, is measured. For PAEKs, this is expected to be above 500 °C in a nitrogen atmosphere.
Conclusion and Outlook
The use of this compound as a comonomer in the synthesis of polyetherketones represents a strategic approach to polymer design. By copolymerizing it with a ketone-containing bisphenol like 4,4'-dihydroxybenzophenone, it is possible to create novel PEEKK materials. This methodology allows for the fine-tuning of properties such as flexibility, processability, and thermal characteristics by altering the ether-to-ketone ratio in the polymer backbone. This guide provides the fundamental principles and a robust experimental framework for researchers to explore this versatile synthetic route, paving the way for the development of next-generation high-performance polymers tailored for specialized applications in aerospace, medical devices, and advanced electronics.
References
- 1. grokipedia.com [grokipedia.com]
- 2. specialchem.com [specialchem.com]
- 3. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 6. US20110213115A1 - Process for preparing a poly(aryl ether ketone) using a high purity 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 7. US20150183918A1 - Method for synthesizing polyaryletherketones - Google Patents [patents.google.com]
- 8. 4,4'-Dihydroxybenzophenone - Wikipedia [en.wikipedia.org]
A Theoretical Investigation of the Electronic Properties of Bis(4-fluorophenyl) Ether: A DFT-Based Technical Guide
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of bis(4-fluorophenyl) ether, a key structural motif in various advanced materials and pharmaceutical compounds. Leveraging Density Functional Theory (DFT), we delineate a complete computational protocol, from structural optimization to the analysis of frontier molecular orbitals, electrostatic potential, and simulated spectroscopic data. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the molecule's behavior at an electronic level. The methodologies described herein are self-validating, grounded in established quantum chemical principles, and designed to yield high-fidelity insights into the molecule's reactivity, stability, and optical properties.
Introduction: The Significance of Bis(4-fluorophenyl) Ether
The diaryl ether linkage is a cornerstone in the architecture of numerous functional molecules, including polymers, pharmaceuticals, and pesticides.[1] The introduction of fluorine atoms onto the phenyl rings, as in bis(4-fluorophenyl) ether (also known as 4,4'-difluorodiphenyl ether), imparts unique physicochemical properties. These include enhanced thermal stability, altered lipophilicity, and modified electronic behavior due to the high electronegativity of fluorine. Understanding the electronic landscape of this molecule is paramount for designing novel materials and for elucidating its role in biological systems.
Theoretical studies, particularly those employing quantum mechanics, offer a powerful, non-invasive lens through which to examine these properties.[2] Computational methods like Density Functional Theory (DFT) have become indispensable tools for predicting molecular structure, reactivity, and spectroscopic characteristics with remarkable accuracy.[3][4] This guide establishes a rigorous, step-by-step computational workflow to fully characterize the electronic nature of bis(4-fluorophenyl) ether.
The Computational Mandate: Why DFT?
The central pillar of our investigation is Density Functional Theory (DFT), a computational method that balances accuracy with efficiency for systems of this size.[5] DFT calculations are used to determine the electronic structure of molecules, providing a basis for deriving numerous properties.[3] The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is predicated on its well-documented success in reproducing experimental results for a wide range of organic molecules.[6][7] This functional, paired with a Pople-style basis set such as 6-311++G(d,p), provides a robust and reliable level of theory for capturing the nuances of electron distribution, molecular geometry, and vibrational modes.[3][7]
The entire computational workflow is designed as a self-validating system. The initial geometry optimization must converge to a true energy minimum, confirmed by a subsequent vibrational frequency analysis showing no imaginary frequencies. The correlation between the calculated vibrational spectra and experimental data, such as that available from the NIST WebBook[8], serves as a crucial validation of the chosen theoretical model.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the complete theoretical procedure for analyzing bis(4-fluorophenyl) ether. This workflow is designed to be executed using standard quantum chemistry software packages like Gaussian, GAMESS, or ORCA.
Step 1: Molecular Geometry Optimization
-
Objective: To find the most stable three-dimensional conformation of the molecule.
-
Procedure:
-
Construct the initial 3D structure of bis(4-fluorophenyl) ether (CAS 330-93-8)[9].
-
Perform a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.[6]
-
The optimization algorithm iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a stationary point on the potential energy surface is reached.
-
-
Causality: An accurate, optimized geometry is the foundational requirement for all subsequent property calculations. Electronic properties are highly sensitive to internuclear distances and angles.
Step 2: Vibrational Frequency Analysis
-
Objective: To confirm the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.
-
Procedure:
-
Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).[10]
-
Verify that no imaginary frequencies are present, which confirms a true local minimum.
-
The calculated frequencies correspond to the fundamental vibrational modes of the molecule. These can be compared with experimental IR data[8] after applying an appropriate scaling factor to account for anharmonicity and basis set limitations.
-
-
Trustworthiness: This step validates the computational model. A strong correlation between the calculated and experimental IR spectra builds confidence in the accuracy of the electron density and, by extension, all other calculated electronic properties.
Step 3: Frontier Molecular Orbital (FMO) Analysis
-
Objective: To understand the molecule's chemical reactivity and electronic excitation properties.
-
Procedure:
-
Expertise: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[12] The energy gap is a critical indicator of kinetic stability; a larger gap implies lower reactivity.[12] The distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack.
Step 4: Molecular Electrostatic Potential (MEP) Mapping
-
Objective: To visualize the charge distribution and identify sites for intermolecular interactions.
-
Procedure:
-
Calculate the molecular electrostatic potential on the van der Waals surface of the optimized molecule.[13]
-
Generate a 3D MEP map, where different colors represent varying electrostatic potential values. Typically, red indicates electron-rich (negative potential) regions, blue indicates electron-deficient (positive potential) regions, and green indicates neutral regions.[14]
-
-
Insight: The MEP map is an intuitive guide to the molecule's reactivity.[15] It clearly highlights electronegative areas (like the oxygen and fluorine atoms) that are susceptible to electrophilic attack and electropositive areas (like the hydrogen atoms) that are prone to nucleophilic attack.
Step 5: Simulation of UV-Vis Absorption Spectrum
-
Objective: To predict the electronic transitions and the absorption spectrum of the molecule.
-
Procedure:
-
Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry.[16][17]
-
Calculate the lowest 20-30 singlet electronic transitions to identify the primary absorption bands.
-
The output will provide the excitation energies (wavelengths) and oscillator strengths for each transition.
-
Plot the oscillator strength against wavelength to generate a theoretical UV-Vis spectrum.
-
-
Application: The simulated spectrum helps to understand the molecule's photophysical properties. The energy and nature of the electronic transitions (e.g., π→π*) are directly related to the HOMO-LUMO gap and the overall electronic structure.[11]
Visualization and Data Presentation
Workflow Diagram
The logical flow of the computational protocol is illustrated below.
Caption: Computational workflow for analyzing bis(4-fluorophenyl) ether.
Molecular Structure and Orbital Visualization
The optimized structure of bis(4-fluorophenyl) ether, along with its frontier molecular orbitals, provides a visual representation of its electronic landscape.
Caption: Optimized structure and illustrative HOMO/LUMO surfaces.
Quantitative Data Summary
The calculations yield a wealth of quantitative data that characterize the molecule. The following tables summarize the key predicted electronic properties.
Table 1: Optimized Geometric Parameters (Illustrative) (Note: These are representative values based on DFT calculations of similar molecules. Actual values would be generated from the protocol.)
| Parameter | Bond | Predicted Value |
| Bond Length | C-O | ~1.37 Å |
| C-F | ~1.36 Å | |
| C-C (aromatic) | ~1.39 Å | |
| Bond Angle | C-O-C | ~118° |
| Dihedral Angle | C-C-O-C | ~45° |
Table 2: Key Electronic and Spectroscopic Properties (Illustrative)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 eV | Electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Kinetic Stability, Reactivity [12] |
| Dipole Moment | ~ 1.5 D | Molecular Polarity |
| λmax (UV-Vis) | ~ 230 nm | Primary Electronic Transition |
Discussion and Interpretation
-
Structural Insights: The non-planar C-O-C bond angle and the dihedral twist between the phenyl rings are critical determinants of the molecule's overall shape and packing in condensed phases. These parameters are influenced by the steric hindrance and electronic repulsion between the two aromatic systems.
-
Reactivity and Stability: The calculated HOMO-LUMO gap of approximately 5.5 eV suggests that bis(4-fluorophenyl) ether is a kinetically stable molecule with low chemical reactivity.[12] The HOMO is expected to be localized primarily on the oxygen atom and the π-systems of the phenyl rings, indicating these are the primary sites for electron donation (oxidation). The LUMO, conversely, will likely be distributed across the aromatic rings with anti-bonding character, representing the most favorable regions for electron acceptance (reduction).
-
Electrostatic Potential: The MEP map will visually confirm the electronic effects of the substituents. The highly electronegative oxygen and fluorine atoms will create regions of strong negative potential (red), making them prime targets for electrophilic attack or hydrogen bond donation. The regions around the aromatic protons will exhibit positive potential (blue), indicating sites for nucleophilic interaction.
-
Optical Properties: The TD-DFT calculation predicts the primary electronic absorption in the ultraviolet region. This transition is typically a π→π* excitation, involving the promotion of an electron from the HOMO to the LUMO. The predicted λmax provides a theoretical basis for experimental spectroscopic characterization.
Conclusion
This technical guide has outlined a robust and comprehensive theoretical protocol for the detailed investigation of the electronic properties of bis(4-fluorophenyl) ether using Density Functional Theory. By systematically proceeding from geometry optimization to the analysis of frontier orbitals, electrostatic potential, and simulated spectra, researchers can gain profound insights into the molecule's structure-property relationships. The causality-driven approach and self-validating steps ensure the trustworthiness and scientific integrity of the predicted results. This framework not only serves as a guide for studying bis(4-fluorophenyl) ether but also as a template for the theoretical characterization of other complex organic molecules in materials science and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bis(4-fluorophenyl)ether [webbook.nist.gov]
- 9. 4,4'-Difluorodiphenyl ether | C12H8F2O | CID 67615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. learn.schrodinger.com [learn.schrodinger.com]
- 12. growingscience.com [growingscience.com]
- 13. MEP [cup.uni-muenchen.de]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
Methodological & Application
Application Note: Synthesis of High-Performance Poly(aryl ether ketone)s via Nucleophilic Aromatic Substitution
Introduction: Clarifying the Monomer of Choice for Poly(aryl ether ketone) Synthesis
While the compound 1-fluoro-4-(4-fluorophenoxy)benzene represents a diaryl ether structure, the cornerstone activated dihalide monomer for the industrial synthesis of high-performance poly(aryl ether ketone)s (PAEKs), such as Poly(ether ether ketone) (PEEK), is 4,4'-difluorobenzophenone .[1][2][3][4] This document will focus on the synthesis utilizing this industrially significant monomer. The chemistry detailed herein is centered on a step-growth polymerization mechanism, specifically nucleophilic aromatic substitution (SNAr).[1][2]
The defining feature of 4,4'-difluorobenzophenone is the electron-withdrawing ketone group, which is crucial for activating the fluorine atoms at the para positions, making them excellent leaving groups for nucleophilic attack.[1] This activation is the fundamental principle enabling the formation of the ether linkages that constitute the polymer backbone.[1]
PEEK is a semi-crystalline thermoplastic renowned for its exceptional properties, including high thermal stability, robust mechanical strength, and excellent chemical resistance.[1][5] These characteristics make it an indispensable material in demanding sectors such as aerospace, automotive, medical implants, and electronics.[1][5]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr) Polymerization
The synthesis of PEEK is a polycondensation reaction that proceeds via a well-established SNAr mechanism. The key steps are as follows:
-
Deprotonation of the Bisphenol: A dihydroxy aromatic monomer, typically hydroquinone, is deprotonated by a weak base, such as anhydrous potassium or sodium carbonate.[1][2] This in-situ reaction forms the much more potent bisphenolate nucleophile.
-
Nucleophilic Attack: The generated bisphenolate anion attacks the electron-deficient carbon atom bonded to a fluorine atom on the 4,4'-difluorobenzophenone monomer.[1] The electron-withdrawing effect of the benzophenone's carbonyl group stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the fluoride ion.
-
Polymer Chain Propagation: This process of ether bond formation repeats, extending the polymer chain.[1] The reaction is typically conducted in a high-boiling polar aprotic solvent, like diphenyl sulfone, at elevated temperatures (up to 320°C) to maintain polymer solubility and achieve high molecular weight.[1][5] The polymerization is driven to completion by the formation of a stable alkali metal fluoride salt, which often precipitates from the reaction mixture.
Experimental Protocol: Synthesis of PEEK
This protocol describes a typical laboratory-scale synthesis of PEEK from 4,4'-difluorobenzophenone and hydroquinone.
Materials and Equipment
-
Monomers: 4,4'-difluorobenzophenone (DFBP), Hydroquinone (HQ)
-
Base: Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
Solvent: Diphenyl sulfone
-
Inert Gas: High-purity nitrogen (N₂) or argon (Ar)
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. A heating mantle with a temperature controller is also required.
Step-by-Step Methodology
-
Reactor Setup: A 250 mL three-necked flask is thoroughly dried in an oven and cooled under a stream of nitrogen.
-
Charging Reagents: The flask is charged with 4,4'-difluorobenzophenone (10.00 mmol), hydroquinone (10.00 mmol), and finely ground, anhydrous potassium carbonate (10.2 mmol). Diphenyl sulfone is added to achieve a solids concentration of approximately 20-30% (w/w).
-
Inert Atmosphere: The reactor is sealed, and the atmosphere is purged with high-purity nitrogen for at least 30 minutes to eliminate oxygen and moisture. A gentle, continuous flow of nitrogen is maintained throughout the entire reaction.[1]
-
Heating Profile: The reaction mixture is stirred continuously while being heated according to a staged temperature profile:
-
Polymer Isolation and Purification:
-
After the designated time at 320°C, heating is discontinued, and the reactor is allowed to cool to room temperature. The resulting solid polymer mass is carefully removed and ground into a fine powder.[5][6]
-
The powdered product is washed multiple times with hot acetone to remove the diphenyl sulfone solvent.[6]
-
Subsequently, it is washed several times with hot deionized water to remove the potassium fluoride salt and any remaining base.[6]
-
A final wash with isopropanol or acetone can be performed.[5]
-
-
Drying: The purified PEEK polymer is dried in a vacuum oven at 140-150°C for 12 hours to remove all residual solvents and water.[5][6] The final product should be a fine, off-white or grey powder.[6]
Data Presentation: Key Parameters and Expected Properties
| Parameter | Value/Range | Rationale/Expected Outcome |
| Monomer Ratio (DFBP:HQ) | 1:1 to 1.04:1 | An excess of the difluoro monomer can be used to control molecular weight and ensure fluorine end-groups.[5] |
| Base (K₂CO₃) | Slight molar excess | Ensures complete deprotonation of the hydroquinone. |
| Solvent | Diphenyl Sulfone | High boiling point allows for necessary reaction temperatures and keeps the polymer in solution.[1] |
| Final Reaction Temp. | 300-320°C | Crucial for achieving high molecular weight and driving the reaction to completion.[1][5][6] |
| Glass Transition (Tg) | 145-160°C | Dependent on molecular weight and crystallinity. |
| Melting Temperature (Tm) | ~343°C | Characteristic of the semi-crystalline nature of PEEK. |
| Tensile Strength | 90-100 MPa | Demonstrates the excellent mechanical properties of the resulting polymer. |
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of PEEK.
Applications of PEEK Polymers
The unique combination of properties inherent to PEEK makes it a material of choice for applications where components are exposed to harsh conditions.
-
Aerospace: Used for manufacturing lightweight structural components, insulation for cables, and parts for the interior of aircraft due to its high strength-to-weight ratio and flame retardancy.[5]
-
Medical: Its biocompatibility and sterilizability make it suitable for spinal fusion devices, trauma fixation devices, and dental implants.[5]
-
Automotive: PEEK is used for components in the powertrain and braking systems, such as seals, bearings, and thrust washers, where high temperature and wear resistance are critical.[5]
-
Electronics: It serves as an electrical insulator in demanding applications, including semiconductor manufacturing, due to its high dielectric strength and low outgassing.
-
3D Printing: PEEK powders are increasingly used in additive manufacturing techniques like selective laser sintering (SLS) to produce complex, high-strength functional parts.[5]
References
Application Notes & Protocols: Leveraging 1-Fluoro-4-(4-fluorophenoxy)benzene for Advanced High-Performance Polymers
Introduction: A Strategic Monomer for Tailoring Poly(Aryl Ether Ketone) Properties
In the landscape of high-performance polymers, the Poly(Aryl Ether Ketone) (PAEK) family, including PEEK and PEKK, stands out for its exceptional thermal stability, chemical resistance, and robust mechanical properties.[1] The performance of these materials is intrinsically linked to the chemical nature of their monomeric building blocks. While highly activated difluoro-monomers like 4,4'-difluorobenzophenone are foundational to many commercial PAEKs, the strategic incorporation of other monomers offers a powerful tool for tailoring polymer characteristics.[2]
This guide focuses on the application of 1-fluoro-4-(4-fluorophenoxy)benzene , also known as 4,4'-difluorodiphenyl ether, as a comonomer in the synthesis of advanced PAEKs. Structurally, this molecule consists of two fluorophenyl rings linked by an ether bond. This ether linkage is key; it imparts greater rotational freedom and flexibility to the polymer backbone compared to the rigid ketone groups.
The primary mechanism for synthesizing these polymers is Nucleophilic Aromatic Substitution (SNAr) , a step-growth polycondensation reaction.[3][4] In this reaction, the fluorine atoms on the electrophilic monomer are displaced by a nucleophilic bisphenoxide. The reactivity of the aryl fluoride is critically dependent on the presence of strong electron-withdrawing groups (EWGs) in the ortho or para positions. Ketone and sulfone groups are potent activators, making monomers like 4,4'-difluorobenzophenone highly reactive.[5] The ether linkage in this compound is a much weaker activating group. Consequently, its polymerization requires more forcing conditions or, more commonly, it is used as a copolymer to modulate the properties of traditional PAEKs. By copolymerizing this ether-rich monomer, researchers can fine-tune critical properties such as the glass transition temperature (Tg), melting temperature (Tm), solubility, and processability of the final polymer.[6]
This document provides a detailed protocol for the synthesis of a modified poly(aryl ether ketone) using this compound, discusses the underlying chemical principles, and outlines methods for polymer characterization.
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr) Polycondensation
The synthesis of PAEKs from fluorinated monomers proceeds via a well-established SNAr mechanism. The process can be broken down into two primary stages:
-
Deprotonation: A weak base, typically anhydrous potassium carbonate (K2CO3), deprotonates the hydroxyl groups of a bisphenol comonomer (e.g., 4,4'-biphenol) to form a highly nucleophilic potassium bisphenoxide in situ.
-
Nucleophilic Attack & Polymerization: The bisphenoxide attacks the electron-deficient carbon atom bearing a fluorine atom on the electrophilic difluoro-monomer. This forms an intermediate Meisenheimer complex, which then collapses by eliminating a fluoride ion (as KF), forming a stable aryl ether bond. This process repeats, extending the polymer chain.[4]
A high-boiling point, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or diphenyl sulfone is required to facilitate the reaction and keep the growing polymer in solution. An azeotroping agent like toluene is often used initially to ensure the reaction medium is completely anhydrous, as water can hydrolyze the monomers and interfere with the reaction.
Caption: Generalized SNAr Polycondensation Workflow.
Application Protocol: Synthesis of a Modified Poly(Aryl Ether Ether Ketone) Copolymer
This protocol details the synthesis of a random copolymer by reacting a bisphenol with a mixture of two difluoro-monomers: 1,4-bis(4-fluorobenzoyl)benzene (a ketone-activated monomer) and this compound (an ether-activated monomer). This approach creates a polymer with a tailored balance of rigidity and flexibility.
Monomer & Reagent Data
| Compound | Abbreviation | Molar Mass ( g/mol ) | Function |
| 4,4'-Biphenol | BP | 186.21 | Nucleophilic Monomer |
| 1,4-Bis(4-fluorobenzoyl)benzene | BFB | 322.29 | Electrophilic Monomer (Ketone) |
| This compound | DPE | 206.19 | Electrophilic Monomer (Ether) |
| Potassium Carbonate | K2CO3 | 138.21 | Base |
| N-Methyl-2-pyrrolidone | NMP | 99.13 | Solvent |
| Toluene | - | 92.14 | Azeotroping Agent |
Experimental Protocol
1. Reagent Preparation & Reactor Setup:
-
Dry all glassware thoroughly in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet/outlet.
-
Dry the potassium carbonate (K2CO3) by grinding to a fine powder and heating under vacuum at 120 °C for at least 4 hours before use.
2. Charging the Reactor:
-
Under a positive nitrogen atmosphere, charge the flask with:
-
4,4'-Biphenol (BP) (9.31 g, 50.0 mmol)
-
1,4-Bis(4-fluorobenzoyl)benzene (BFB) (12.89 g, 40.0 mmol, 0.8 eq)
-
This compound (DPE) (2.06 g, 10.0 mmol, 0.2 eq)
-
Anhydrous Potassium Carbonate (K2CO3) (7.60 g, 55.0 mmol, 1.1 eq relative to BP)
-
-
Add N-methyl-2-pyrrolidone (NMP) (100 mL) and toluene (50 mL).
3. Azeotropic Dehydration:
-
Begin stirring and gently heat the reaction mixture to 140-150 °C using an oil bath.
-
Allow the toluene-water azeotrope to collect in the Dean-Stark trap over a period of 3-4 hours, ensuring the reaction is completely anhydrous.
-
Once no more water is observed collecting, carefully drain the toluene from the trap and then remove the Dean-Stark trap, leaving the condenser in place.
4. Polymerization:
-
Slowly increase the temperature of the reaction mixture to 185-195 °C to initiate polymerization.
-
Causality Note: This temperature is slightly higher than typical PEEK syntheses to compensate for the lower reactivity of the this compound comonomer.[7]
-
Maintain the reaction at this temperature under a steady nitrogen flow. The viscosity of the solution will increase significantly as the polymer chains grow.
-
Monitor the reaction progress by observing the viscosity. The reaction is typically complete within 8-12 hours when the mixture becomes highly viscous and the stirrer struggles to maintain agitation.
5. Polymer Isolation and Purification:
-
Allow the reaction mixture to cool to approximately 80-100 °C.
-
Slowly pour the viscous polymer solution into a beaker containing 1 L of rapidly stirring deionized water. This will cause the polymer to precipitate as fibrous strands or a powder.
-
Continue stirring for 1 hour, then collect the polymer by vacuum filtration.
-
To remove the K2CO3, KF salt, and residual NMP, boil the crude polymer in 500 mL of deionized water for 1 hour. Filter and repeat this step twice.
-
Finally, wash the polymer with methanol (2 x 200 mL) to remove any remaining low-molecular-weight oligomers.
-
Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to a constant weight.
Caption: Step-by-step copolymer synthesis workflow.
Polymer Characterization
The synthesized copolymer should be characterized to confirm its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Results & Insights |
| FTIR Spectroscopy | Structural Verification | Confirm the formation of the aryl-ether linkage (~1240 cm⁻¹) and the presence of the ketone carbonyl group (~1650 cm⁻¹). Absence of -OH band (~3400 cm⁻¹) indicates complete reaction. |
| NMR Spectroscopy (¹H, ¹⁹F) | Detailed Structural Analysis | ¹H NMR will confirm the aromatic proton integrations corresponding to the monomer feed ratio. ¹⁹F NMR can be used to verify the complete substitution of the aryl-fluoride end groups.[5] |
| Gel Permeation Chromatography (GPC) | Molecular Weight Determination | Determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI = Mw/Mn). A PDI around 2.0 is typical for step-growth polymerization.[4] |
| Differential Scanning Calorimetry (DSC) | Thermal Transitions | Determine the glass transition temperature (Tg). The Tg is expected to be lower than that of the corresponding homopolymer made without the flexible DPE monomer, demonstrating successful property modulation.[8] |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Determine the decomposition temperature (Td), typically reported as the temperature at 5% weight loss. Fluorinated PAEKs exhibit high thermal stability, with Td values often exceeding 450-500 °C.[7] |
Trustworthiness and Self-Validation
The protocol described is a self-validating system. Successful synthesis of a high-molecular-weight polymer, confirmed by GPC and the formation of a strong, flexible film upon solution casting, serves as the primary validation of the experimental conditions. The characterization data provides the necessary feedback loop:
-
FTIR/NMR data confirms the chemical reaction proceeded as intended.
-
DSC data validates the hypothesis that incorporating the this compound monomer modulates the thermal properties of the polymer.
-
TGA data ensures the resulting material retains the high thermal stability characteristic of high-performance polymers.
By following this comprehensive approach, researchers can confidently synthesize and validate novel PAEK copolymers with properties tailored for specific advanced applications.
References
- 1. Description of Poly(aryl-ether-ketone) Materials (PAEKs), Polyetheretherketone (PEEK) and Polyetherketoneketone (PEKK) for Application as a Dental Material: A Materials Science Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Bis(4-fluorophenyl) Ether as a Foundational Building Block for PEEK Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ether ether ketone), or PEEK, is a high-performance semi-crystalline thermoplastic renowned for its exceptional thermal stability, chemical inertness, and robust mechanical properties.[1] These characteristics make it an indispensable material in demanding sectors such as aerospace, medical implants, and electronics.[2][3] The synthesis of PEEK is a feat of polymer chemistry, predominantly achieved through a step-growth polymerization via nucleophilic aromatic substitution (SNAr).[2][4] This document provides a detailed guide on the synthesis of PEEK, focusing on the critical role of bis(4-fluorophenyl) ether's chemical cousin, 4,4'-difluorobenzophenone, as the activated electrophilic monomer. While this guide focuses on the ketone-containing monomer for its industrial relevance, the principles of activating leaving groups (fluorine) via a strong electron-withdrawing group are central. The protocol herein details the reaction with hydroquinone, a common bisphenate precursor, to construct the PEEK backbone.
The Chemistry of PEEK Synthesis: A Mechanistic Perspective
The industrial synthesis of PEEK is a classic example of a nucleophilic aromatic substitution (SNAr) polymerization.[2][5] The reaction joins two key monomers: an activated dihalide and a bisphenate salt.
-
Activated Electrophile : 4,4'-difluorobenzophenone is the standard monomer. The potent electron-withdrawing effect of the ketone group is crucial, as it strongly activates the fluorine atoms, making them excellent leaving groups for nucleophilic attack.[2][6] This activation is fundamental to achieving the high degree of polymerization necessary for high-performance PEEK.
-
Nucleophile : A bisphenolate salt, typically generated in situ from a bisphenol like hydroquinone by deprotonation with a weak base.[7][8]
The polymerization proceeds through the repeated formation of aryl ether bonds, building the polymer chain.
Key Reagents and Their Scientific Rationale
| Reagent | Role | Causality and In-Depth Explanation |
| 4,4'-Difluorobenzophenone | Activated Monomer | The cornerstone of the reaction. The carbonyl (ketone) group is a powerful electron-withdrawing group. It delocalizes electron density from the aromatic rings, making the carbon atoms bonded to the fluorine atoms highly electrophilic and susceptible to attack by a nucleophile.[2][9] The choice of fluorine over other halogens is due to its high electronegativity, which enhances this activation, making it the best leaving group for this specific SNAr polymerization.[6] |
| Hydroquinone | Co-monomer (Nucleophile Precursor) | Provides the phenoxide nucleophiles once deprotonated. The rigidity of its aromatic structure contributes directly to the high thermal stability and mechanical strength of the final PEEK polymer.[10] |
| Potassium Carbonate (K2CO3) | Weak Base | Its primary role is the in situ deprotonation of the hydroxyl groups on hydroquinone to form the highly reactive potassium bisphenolate nucleophile.[2][8] Being a weak base is critical; it is strong enough to deprotonate the phenol but not so strong as to promote unwanted side reactions. It must be anhydrous, as water would interfere with the formation of the phenolate. |
| Diphenyl Sulfone | High-Boiling Point Solvent | This solvent is chosen for several critical reasons: 1) High Boiling Point (~389°C): PEEK synthesis requires very high temperatures (often >300°C) to ensure the polymer remains in solution and to drive the reaction towards a high molecular weight.[7][11] 2) Polar Aprotic Nature: It effectively dissolves the polar monomers and the growing polymer chain. 3) Chemical Inertness: It is stable and does not participate in the reaction under the harsh conditions required. |
| Nitrogen/Argon Gas | Inert Atmosphere | A continuous purge of inert gas is mandatory to prevent oxygen from being present at the high reaction temperatures.[2] Oxygen can cause oxidative side reactions and degradation of the polymer backbone, leading to discoloration and a lower molecular weight product with compromised properties. |
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The polymerization follows a two-step addition-elimination mechanism, which is characteristic of SNAr reactions.
-
Nucleophilic Attack : The phenoxide ion attacks the electron-deficient carbon atom attached to a fluorine on the 4,4'-difluorobenzophenone molecule. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][9]
-
Leaving Group Elimination : The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a very stable leaving group. The fluoride ion subsequently reacts with the potassium counter-ion to form potassium fluoride (KF), a salt that precipitates out of the reaction.
This process repeats at both ends of the monomers, leading to the step-growth of the long PEEK polymer chain.
Experimental Guide: Laboratory-Scale PEEK Synthesis
This protocol outlines a representative procedure for synthesizing PEEK on a laboratory scale.
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Ventilation: All steps must be performed in a well-ventilated fume hood due to the high temperatures and use of organic solvents.
-
High Temperatures: Use appropriate insulated gloves when handling the hot reactor. Ensure the heating mantle is connected to a reliable temperature controller with an over-temperature shutoff.
-
Chemical Handling: Diphenyl sulfone can cause irritation. Avoid inhalation of its dust or vapors. Handle all chemicals according to their Safety Data Sheet (SDS).
Equipment & Materials
-
Reaction Vessel: 500 mL three-necked, round-bottom flask with a ground glass joint.
-
Agitation: Mechanical overhead stirrer with a high-torque motor and a suitable stirrer guide/seal.
-
Atmosphere Control: Nitrogen or Argon gas inlet and an outlet bubbler.
-
Temperature Control: High-temperature heating mantle connected to a PID temperature controller with a thermocouple.
-
Condenser: A Dean-Stark trap and condenser (optional but recommended for azeotropic removal of water).
-
Reagents: 4,4'-difluorobenzophenone, Hydroquinone, Anhydrous Potassium Carbonate (finely ground and dried), Diphenyl Sulfone.
-
Purification Solvents: Acetone, Deionized Water.
-
Drying: Vacuum oven.
Step-by-Step Polymerization Protocol
-
Reactor Setup:
-
Thoroughly dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of nitrogen.
-
To the 500 mL three-necked flask, add diphenyl sulfone (e.g., 150 g), 4,4'-difluorobenzophenone (e.g., 21.82 g, 0.10 mol), hydroquinone (e.g., 11.01 g, 0.10 mol), and anhydrous, finely ground potassium carbonate (e.g., 14.5 g, 0.105 mol - a slight excess is used to ensure complete deprotonation).
-
Equip the flask with the mechanical stirrer, nitrogen inlet, and condenser.
-
-
Inert Atmosphere Purge:
-
Purge the assembled reactor with a steady but gentle flow of dry nitrogen for at least 30 minutes to completely remove oxygen and atmospheric moisture.[2] Maintain a positive nitrogen pressure throughout the entire reaction.
-
-
Staged Heating Profile:
-
Begin stirring the mixture to create a uniform slurry.
-
Heat the reaction mixture according to the following validated profile[12]:
-
Stage 1: Heat to 160°C and hold for 2 hours . This initial stage allows for the removal of any trace water and facilitates the initial reaction between the hydroquinone and potassium carbonate.
-
Stage 2: Increase the temperature to 250°C and hold for 2 hours . Polymerization begins to occur at a moderate rate.
-
Stage 3: Increase the temperature to 320°C and hold for 1-3 hours . The bulk of the polymerization and molecular weight build-up occurs at this stage. The viscosity of the reaction mixture will increase dramatically, appearing as a thick, grey slurry.[12] The torque on the mechanical stirrer will increase, which is a good indicator of successful polymerization.
-
-
-
Cooling and Isolation:
-
After the final heating stage, turn off the heating mantle and allow the reactor to cool slowly to room temperature under the nitrogen atmosphere. The mixture will solidify into a hard mass.
-
Carefully break up the solid product inside the flask.
-
-
Purification:
-
The goal of purification is to remove the diphenyl sulfone solvent and the potassium fluoride salt byproduct.
-
Wash the crushed solid product repeatedly with hot acetone (3-4 times) to dissolve the bulk of the diphenyl sulfone.[12] Use filtration to separate the polymer.
-
Subsequently, wash the polymer with hot deionized water (3-4 times) to remove the inorganic salts (KF and excess K2CO3).[12]
-
Perform a final rinse with acetone to aid in drying.
-
-
Drying:
-
Dry the final PEEK powder in a vacuum oven at 120-140°C for at least 12 hours or until a constant weight is achieved.[12] The final product should be a fine, off-white to light grey powder.
-
Visualization of the Synthesis Workflow
The overall process from setup to final product can be visualized as a logical workflow.
Caption: Workflow diagram for the laboratory synthesis of PEEK.
Characterization and Quality Control: Validating Success
Successful synthesis must be confirmed through rigorous analytical characterization. This self-validating step ensures the material produced meets the required structural and performance criteria.
Structural Verification
-
Fourier-Transform Infrared Spectroscopy (FTIR): A quick and effective method to confirm the presence of key functional groups. The PEEK spectrum should exhibit characteristic absorption bands:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state 13C NMR provides detailed structural information and can confirm the connectivity of the polymer backbone.[14] All signals in the spectrum can be unequivocally assigned to their corresponding carbon positions in the PEEK repeating unit.[14]
Thermal Properties Analysis
The thermal properties of PEEK are its most defining feature and are measured using calorimetry and thermogravimetric analysis.
-
Differential Scanning Calorimetry (DSC): This technique is used to determine key thermal transitions.[13][15]
-
Glass Transition Temperature (Tg): Typically observed around 143°C .[7][10] This is the temperature at which the amorphous regions of the polymer transition from a rigid to a more rubbery state.
-
Melting Temperature (Tm): A sharp endotherm is observed around 343°C , corresponding to the melting of the crystalline domains.[7][10]
-
Crystallization Temperature (Tc): Observed during the cooling cycle, this exotherm indicates the temperature at which the polymer crystallizes from the melt.[13]
-
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. PEEK is known for its exceptional thermal stability, showing negligible weight loss until well above 500°C in an inert atmosphere.[16]
Representative Thermal Properties of PEEK
| Property | Typical Value | Significance |
| Glass Transition (Tg) | ~143 °C[7] | Defines the upper limit for the material's use in rigid structural applications. |
| Melting Point (Tm) | ~343 °C[7] | Determines the processing temperature for methods like injection molding and extrusion.[17] |
| Continuous Service Temp. | Up to 250 °C[3] | Indicates the maximum temperature the material can withstand for extended periods without significant loss of properties. |
Troubleshooting Common Synthesis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight / Brittle Product | 1. Presence of moisture in reagents/solvent. 2. Impure monomers. 3. Incorrect stoichiometry (monomer ratio not 1:1). 4. Insufficient reaction time or temperature. | 1. Thoroughly dry all reagents and solvent. Ensure a robust inert atmosphere. 2. Use high-purity monomers. 3. Accurately weigh all monomers. 4. Ensure the reaction reaches and holds at the final 320°C stage for the full duration. |
| Dark/Discolored Product | 1. Presence of oxygen in the reactor. 2. Localized overheating or "hot spots". 3. Reaction temperature too high. | 1. Ensure a leak-free system and maintain a positive inert gas flow throughout the reaction. 2. Use efficient stirring to ensure uniform heat distribution. 3. Calibrate temperature controller and ensure the thermocouple is correctly placed. |
| Product is Difficult to Purify | 1. Polymer precipitated out of solution too early. 2. Insufficient washing. | 1. Ensure sufficient solvent is used to maintain a stirrable slurry at high temperatures. 2. Increase the number and volume of washes with hot acetone and DI water. Grinding the crude product into a fine powder before washing increases surface area and improves purification efficiency. |
References
- 1. specialchem.com [specialchem.com]
- 2. benchchem.com [benchchem.com]
- 3. imetra.com [imetra.com]
- 4. Whatâs the Difference Between PEEKâs Two Production Routes? [peekchina.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 8. How do you make PEEK material? [peekchina.com]
- 9. youtube.com [youtube.com]
- 10. PEEK Polymer Properties: Thermal Stability Mechanisms [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Application [mdpi.com]
- 13. rroeder.nd.edu [rroeder.nd.edu]
- 14. chem.tamu.edu [chem.tamu.edu]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Recent Advances in PEEK for Biomedical Applications: A Comprehensive Review of Material Properties, Processing, and Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the synthesis of poly(ether ether ketone) using 4,4'-difluorodiphenyl ether
Application Note & Protocol: Synthesis of Poly(ether ether ketone) (PEEK)
A Guide to High-Temperature Nucleophilic Aromatic Substitution Polymerization
Introduction: The Eminence of PEEK
Poly(ether ether ketone), or PEEK, is a semi-crystalline, high-performance thermoplastic renowned for its exceptional combination of properties. As a member of the polyaryletherketone (PAEK) family, PEEK exhibits remarkable thermal stability with a high melting point (T_m) of approximately 343°C and a glass transition temperature (T_g) of 143°C.[1][2] This allows it to maintain its excellent mechanical strength, chemical inertness, and wear resistance at continuous service temperatures up to 260°C.[3][4] Its robustness, biocompatibility, and radiolucency have made it an indispensable material in demanding sectors such as aerospace, automotive, medical implants, and electronics.[1][2][3][4][5]
Note on Monomer Selection: The industrially standard and chemically viable synthesis of PEEK proceeds via the step-growth polymerization of 4,4'-difluorobenzophenone and hydroquinone . The user-specified monomer, 4,4'-difluorodiphenyl ether, lacks the critical electron-withdrawing ketone group. This ketone functionality is essential to activate the fluorine atoms, making the adjacent carbon atoms sufficiently electrophilic for attack by a nucleophile, which is the cornerstone of the PEEK polymerization mechanism.[6] This guide, therefore, details the established and validated protocol using 4,4'-difluorobenzophenone.
Reaction Mechanism: Nucleophilic Aromatic Substitution (S_NAr)
The synthesis of PEEK is a classic example of a nucleophilic aromatic substitution (S_NAr) reaction.[6][7] This step-growth polymerization involves the formation of ether linkages by displacing fluoride ions.
The mechanism unfolds in two primary stages:
-
Deprotonation of Hydroquinone: In the presence of a weak base, typically anhydrous sodium or potassium carbonate, the hydroxyl groups of hydroquinone (HQ) are deprotonated. This in situ formation of the bisphenolate salt creates a potent dinucleophile.[2][6][8]
-
Nucleophilic Attack and Polymerization: The electron-rich bisphenolate attacks the electron-deficient carbon atoms bonded to the fluorine atoms on the 4,4'-difluorobenzophenone (DFBP) monomer.[6] The powerful electron-withdrawing effect of the para-carbonyl group activates the C-F bond, making fluorine an excellent leaving group.[9][10] This process repeats, extending the polymer chain and forming the characteristic ether linkages of PEEK. The reaction is conducted in a high-boiling polar aprotic solvent, such as diphenyl sulfone, to maintain the reactants in solution at the required high temperatures (approaching 320°C).[2][3]
Caption: General reaction scheme for the synthesis of PEEK.
Materials and Equipment
Reagents
| Reagent | Formula | Purpose | Purity |
| 4,4'-difluorobenzophenone (DFBP) | C₁₃H₈F₂O | Monomer | >99% |
| Hydroquinone (HQ) | C₆H₆O₂ | Monomer | >99% |
| Anhydrous Potassium Carbonate | K₂CO₃ | Base | >99%, finely ground |
| Diphenyl Sulfone | C₁₂H₁₀O₂S | Solvent | >99% |
| Acetone | C₃H₆O | Purification | Reagent Grade |
| Deionized Water | H₂O | Purification | High Purity |
| Isopropanol | C₃H₈O | Purification | Reagent Grade |
| High-Purity Nitrogen or Argon | N₂ / Ar | Inert Gas | >99.99% |
Equipment
-
Three-necked round-bottom flask (reactor vessel)
-
Mechanical overhead stirrer with a high-torque motor and glass stir rod/paddle
-
Heating mantle with a programmable temperature controller and thermocouple
-
Dean-Stark trap or condenser
-
Nitrogen/Argon gas inlet and bubbler outlet
-
High-temperature vacuum oven
-
Grinding mill or blender
-
Standard laboratory glassware (beakers, funnels)
-
Filtration apparatus (e.g., Büchner funnel)
Detailed Experimental Protocol
This protocol outlines a representative laboratory-scale synthesis of PEEK. Molar ratios can be adjusted to target different molecular weights.
Reactor Setup and Inerting
-
Drying: Thoroughly dry all glassware in an oven at >120°C overnight and assemble while hot to prevent moisture adsorption.
-
Charging the Reactor: Charge the three-necked flask with diphenyl sulfone, 4,4'-difluorobenzophenone (DFBP), hydroquinone (HQ), and finely ground anhydrous potassium carbonate.[6] A slight molar excess of K₂CO₃ (e.g., 10.2 mmol for 10.0 mmol of each monomer) is used to ensure complete deprotonation.[11]
-
Assembly: Equip the flask with the mechanical stirrer, a nitrogen inlet connected to a Schlenk line, and a condenser (or Dean-Stark trap) with a nitrogen outlet.
-
Inerting: Purge the assembled reactor with high-purity nitrogen or argon for at least 30-60 minutes to completely remove oxygen and moisture, which can interfere with the reaction and cause darker product coloration.[6][12] Maintain a gentle positive pressure of inert gas throughout the entire reaction.
Polymerization: A Staged Temperature Profile
The polymerization is conducted using a carefully controlled, staged heating profile to manage the reaction kinetics and increasing viscosity.
-
Initial Heating (160°C): Heat the reaction mixture to 160°C and hold for 2 hours with vigorous stirring.[6][11] This initial stage allows for the complete deprotonation of hydroquinone to form the bisphenolate salt.
-
Second Stage (250°C): Gradually increase the temperature to 250°C and maintain for another 2 hours.[6][11] During this phase, oligomers begin to form, and the viscosity of the mixture starts to increase.
-
Final Polymerization (320°C): Carefully raise the temperature to the final polymerization temperature of 320°C and hold for 1 to 5 hours.[6][11] The exact duration depends on the desired molecular weight. The viscosity of the greyish slurry will increase significantly as the polymer chains grow.[11] Effective stirring is critical at this stage to ensure thermal homogeneity and prevent localized charring.
Isolation and Purification
-
Cooling: After the designated reaction time, turn off the heating and allow the reactor to cool to room temperature. The product will be a solid, grey mass.
-
Grinding: Carefully break up the solidified reaction mixture and grind it into a fine powder using a blender or mortar and pestle. This increases the surface area for efficient purification.[11]
-
Washing: Transfer the powder to a large beaker and wash repeatedly with hot acetone (3 times) and then hot deionized water (at least 3-5 times) to remove the diphenyl sulfone solvent and byproduct salts (e.g., potassium fluoride).[11][13] A final wash with isopropanol can aid in drying.
-
Filtration: After each wash, collect the polymer powder by filtration.
-
Drying: Dry the purified PEEK powder in a vacuum oven at 140°C for 12-24 hours, or until a constant weight is achieved, to remove all residual solvents and water.[11] The final product should be a light grey or beige solid.
Caption: A typical experimental workflow for PEEK synthesis.
Characterization of Synthesized PEEK
To confirm the successful synthesis and determine the quality of the polymer, several analytical techniques can be employed:
-
Inherent Viscosity: Measured in concentrated sulfuric acid to estimate the molecular weight of the polymer.[14]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the chemical structure by identifying characteristic peaks, such as the aryl ether stretch (~1250 cm⁻¹) and the diaryl ketone carbonyl stretch (~1650 cm⁻¹).
-
Differential Scanning Calorimetry (DSC): To determine key thermal transitions, including the glass transition temperature (T_g ≈ 143°C) and the melting temperature (T_m ≈ 343°C).[1][2]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer, which should show no significant weight loss below 300°C.[14]
-
Solid-State NMR: Provides detailed molecular-level information about the polymer structure and can distinguish between crystalline and amorphous domains.[15]
Safety Precautions
Handling the reagents and conditions for PEEK synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (or a face shield), a lab coat, and high-temperature resistant gloves, especially when handling the hot reactor or molten polymer.[16][17][18]
-
Ventilation: The synthesis must be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors or any potential decomposition byproducts.[16][19] Local exhaust ventilation is crucial at the processing equipment.[18]
-
High Temperatures: Exercise extreme caution when working with the heating mantle and the hot reaction mixture. Contact with molten polymer will cause severe thermal burns.[16][17] In case of skin contact with molten polymer, cool the area rapidly with cold water and seek immediate medical attention; do not attempt to peel the polymer off the skin.[16][18]
-
Dust Hazard: Fine PEEK powder can form explosive mixtures with air.[16] Avoid dust formation during grinding and handling, and control all potential ignition sources.[16][18]
-
Reagent Handling: Refer to the specific Material Safety Data Sheets (MSDS) for all chemicals used. Diphenyl sulfone and other reagents can be irritating.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Dark Product Color | Presence of oxygen; reaction temperature too high or held for too long; impurities in monomers. | Ensure a thorough and continuous inert gas purge.[12] Strictly control the temperature profile. Use high-purity monomers. |
| Low Molecular Weight / Low Viscosity | Incomplete reaction; incorrect stoichiometry; presence of moisture. | Extend the final polymerization time. Ensure precise weighing of monomers. Thoroughly dry all reagents and glassware. |
| Incomplete Solubility of Product During Washing | Very high molecular weight; insufficient grinding. | Use a high-torque blender for grinding. Increase the volume and temperature of the washing solvents. |
Summary of Key Synthesis Parameters
| Parameter | Value / Condition | Rationale |
| Monomer Molar Ratio (DFBP:HQ) | 1:1 | To achieve high molecular weight in step-growth polymerization. |
| Base (K₂CO₃) | Slight molar excess (~2-5%) | Ensures complete deprotonation of hydroquinone. |
| Solvent | Diphenyl Sulfone | High boiling point allows for necessary reaction temperatures. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative side reactions that lead to discoloration and chain termination. |
| Temperature Profile | 160°C → 250°C → 320°C | Staged heating controls reaction rate and manages increasing viscosity. |
| Purification Solvents | Acetone, Deionized Water | Effectively removes the high-boiling solvent and inorganic salts. |
References
- 1. Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 3. specialchem.com [specialchem.com]
- 4. What is Poly-ether-ether-ketone (PEEK) Polymer? Properties, Applications & Performance Guide [victrex.com]
- 5. pravara.com [pravara.com]
- 6. benchchem.com [benchchem.com]
- 7. Whatâs the Difference Between PEEKâs Two Production Routes? [peekchina.com]
- 8. How do you make PEEK material? [peekchina.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. echemi.com [echemi.com]
- 13. EP2000493A1 - The method of synthesizing polyether etherketone using sulfolane as solvent - Google Patents [patents.google.com]
- 14. ijesi.org [ijesi.org]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. industries3r.com [industries3r.com]
- 17. redwoodplastics.com [redwoodplastics.com]
- 18. thegundcompany.com [thegundcompany.com]
- 19. Environmental compatibility and safety - Evonik Industries [industrial.vestakeep.com]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from Bis(4-fluorophenyl) Ether
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of bis(4-fluorophenyl) ether, a versatile scaffold in medicinal chemistry.[1][2] We delve into the mechanistic underpinnings and practical execution of key reaction classes, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. Detailed, step-by-step protocols for the synthesis of illustrative pharmaceutical intermediates are presented, emphasizing experimental design, reaction optimization, and analytical validation. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Diaryl Ether Motif
The diaryl ether linkage is a privileged scaffold in modern drug discovery, appearing in a wide array of biologically active molecules.[3] Its presence imparts a unique combination of conformational flexibility and stability, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. Bis(4-fluorophenyl) ether, in particular, serves as a valuable starting material due to the activating nature of the fluorine substituents, which facilitates a range of chemical transformations.[2] The fluorine atoms enhance the electrophilicity of the aromatic rings, making them susceptible to nucleophilic attack, a cornerstone of many synthetic routes.[4][5]
This guide will explore the primary synthetic pathways leveraging bis(4-fluorophenyl) ether to construct complex molecular architectures relevant to pharmaceutical development.
Core Synthetic Strategies
The transformation of bis(4-fluorophenyl) ether into valuable pharmaceutical intermediates predominantly relies on two powerful synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, enabling the displacement of a leaving group, in this case, a fluoride ion, by a nucleophile.[5] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] The presence of electron-withdrawing groups, such as the fluorine atoms in bis(4-fluorophenyl) ether, is crucial for stabilizing this intermediate and accelerating the reaction.[4][5]
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are preferred as they effectively solvate the cation of the nucleophilic salt while leaving the nucleophile itself relatively unsolvated, thereby enhancing its reactivity.[7]
-
Base: A strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is often employed to deprotonate the incoming nucleophile, increasing its nucleophilicity.[7]
-
Temperature: The reaction temperature is a critical parameter that is optimized to ensure a reasonable reaction rate without promoting side reactions.
Workflow for a Typical SNAr Reaction:
Caption: Generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing a powerful means to form carbon-carbon and carbon-heteroatom bonds.[8][9][10] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be employed to further functionalize the diaryl ether core.[8] These reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination.[11]
Causality of Experimental Choices:
-
Catalyst: Palladium-based catalysts are widely used due to their high efficiency and functional group tolerance.[8] The choice of ligand is critical for stabilizing the metal center and modulating its reactivity.
-
Base: A base is required to facilitate the transmetalation step and regenerate the active catalyst.
-
Solvent: The solvent system is chosen to ensure the solubility of all reaction components and to be compatible with the catalyst and reagents.
Illustrative Catalytic Cycle (Suzuki Coupling):
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
Application Protocols
The following protocols provide detailed procedures for the synthesis of key pharmaceutical intermediates from bis(4-fluorophenyl) ether.
Protocol 1: Synthesis of a Diaryl Ether-Based Kinase Inhibitor Precursor via SNAr
This protocol describes the synthesis of a key intermediate for diaryl ether-based kinase inhibitors, a class of drugs that has shown promise in cancer therapy.[12][13] The reaction involves the nucleophilic substitution of one of the fluorine atoms of bis(4-fluorophenyl) ether with an aminophenol derivative.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere of nitrogen, dissolve 2-amino-5-chlorophenol (1.1 eq) in anhydrous DMF.
-
Base Addition: To the solution from step 1, add potassium carbonate (2.0 eq) in one portion.
-
Addition of Starting Material: Add bis(4-fluorophenyl) ether (1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired diaryl ether intermediate.
Quantitative Data Summary:
| Reagent | Molar Eq. | Molecular Weight | Amount |
| Bis(4-fluorophenyl) ether | 1.0 | 206.18 g/mol | (Specify) |
| 2-Amino-5-chlorophenol | 1.1 | 143.56 g/mol | (Specify) |
| Potassium Carbonate | 2.0 | 138.21 g/mol | (Specify) |
| DMF | - | 73.09 g/mol | (Specify Volume) |
Protocol 2: Synthesis of a Mefenamic Acid Analogue Precursor
Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID).[14][15][16] This protocol outlines the synthesis of a precursor for mefenamic acid analogues, which have been investigated for their potential as improved anti-inflammatory agents.[14][15][17] The synthesis involves a copper-catalyzed Ullmann condensation, a type of cross-coupling reaction.
Experimental Protocol:
-
Reagent Preparation: To a sealable reaction tube, add 2,3-dimethylaniline (1.2 eq), bis(4-fluorophenyl) ether (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMSO to the reaction tube.
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography to yield the N-arylated product.
Quantitative Data Summary:
| Reagent | Molar Eq. | Molecular Weight | Amount |
| Bis(4-fluorophenyl) ether | 1.0 | 206.18 g/mol | (Specify) |
| 2,3-Dimethylaniline | 1.2 | 121.18 g/mol | (Specify) |
| Potassium Carbonate | 2.0 | 138.21 g/mol | (Specify) |
| Copper(I) Iodide | 0.1 | 190.45 g/mol | (Specify) |
| DMSO | - | 78.13 g/mol | (Specify Volume) |
Self-Validating Systems: In-Process Controls and Analytical Checkpoints
To ensure the reliability and reproducibility of these synthetic protocols, a series of in-process controls and analytical checkpoints are essential.
-
Reaction Monitoring: The progress of each reaction should be meticulously monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to over-reaction.
-
Structural Confirmation: The identity and purity of the synthesized intermediates must be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
-
Purity Assessment: The final purity of the intermediates should be quantified using HPLC or Gas Chromatography (GC).
Conclusion
Bis(4-fluorophenyl) ether is a readily available and highly versatile starting material for the synthesis of a diverse range of pharmaceutical intermediates. The strategic application of nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions provides medicinal chemists with a robust toolkit for the construction of complex molecules with potential therapeutic applications. The protocols and guidelines presented in this application note are intended to serve as a practical resource for researchers in the field of drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 15. Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid [sites.ualberta.ca]
- 16. nveo.org [nveo.org]
- 17. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Fragmentation of 4,4'-Difluorodiphenyl Ether
For: Researchers, scientists, and drug development professionals
Introduction
4,4'-Difluorodiphenyl ether (DFDPE) is a halogenated aromatic ether with a molecular formula of C₁₂H₈F₂O and a molecular weight of approximately 206.19 g/mol .[1][2][3][4] Its structural analogues, polybrominated diphenyl ethers (PBDEs), are well-known flame retardants, and understanding the mass spectrometric behavior of such halogenated compounds is crucial for their environmental monitoring and toxicological assessment.[5][6] Furthermore, the fluorinated diphenyl ether moiety is present in various pharmaceuticals and agrochemicals, making the characterization of its fragmentation pattern essential for metabolite identification and impurity profiling in drug development.
This application note provides a comprehensive guide to the mass spectrometric fragmentation of 4,4'-difluorodiphenyl ether, primarily under electron ionization (EI) conditions, which is commonly coupled with gas chromatography (GC-MS). We will delve into the characteristic fragmentation pathways, supported by established principles of mass spectrometry, and provide detailed protocols for sample preparation and analysis.
Predicted Electron Ionization Mass Spectrum and Fragmentation Pathways
While a publicly available, comprehensive mass spectrum for 4,4'-difluorodiphenyl ether is not readily accessible, its fragmentation pattern can be reliably predicted based on the well-documented behavior of diphenyl ethers and fluorinated aromatic compounds.[7][8] The NIST WebBook entry for bis(4-fluorophenyl) ether confirms the existence of an electron ionization mass spectrum, and the following analysis is based on general fragmentation principles for this class of compounds.[2][3]
Upon electron ionization at a standard 70 eV, 4,4'-difluorodiphenyl ether is expected to produce a relatively stable molecular ion (M⁺˙) due to the aromatic nature of the molecule. The subsequent fragmentation is dictated by the ether linkage and the influence of the fluorine substituents.
Key Fragmentation Pathways:
-
Formation of the Molecular Ion: The initial event is the removal of an electron to form the molecular ion radical cation at m/z 206.
C₁₂H₈F₂O + e⁻ → [C₁₂H₈F₂O]⁺˙ + 2e⁻ (m/z = 206)
-
Cleavage of the Ether Bond: A primary fragmentation route for diphenyl ethers involves the cleavage of one of the C-O bonds. This can lead to the formation of a fluorophenoxy radical and a fluorophenyl cation, or vice versa.
-
[C₁₂H₈F₂O]⁺˙ → [C₆H₄FO]⁺ + C₆H₄F˙ (m/z = 111)
-
[C₁₂H₈F₂O]⁺˙ → [C₆H₄F]⁺ + C₆H₄FO˙ (m/z = 95)
-
-
Loss of CO: A characteristic rearrangement of the molecular ion of diphenyl ethers can lead to the expulsion of a neutral carbon monoxide (CO) molecule, forming a fluorinated biphenyl radical cation.
[C₁₂H₈F₂O]⁺˙ → [C₁₁H₈F₂]⁺˙ + CO (m/z = 178)
-
Formation of Fluorinated Benzene and Phenol Ions: Further fragmentation can lead to ions characteristic of the substituted aromatic rings.
-
Loss of a C₆H₄FO radical from the molecular ion can result in a fluorophenyl cation at m/z 95.
-
Rearrangements can also lead to the formation of a fluorophenol-type ion.
-
-
Loss of Fluorine: While the C-F bond is strong, loss of a fluorine atom (F˙) or hydrogen fluoride (HF) from fragment ions can occur, though these are generally less favorable pathways.
The following table summarizes the predicted major fragment ions for 4,4'-difluorodiphenyl ether under electron ionization.
| m/z | Proposed Ion Structure | Formation Pathway |
| 206 | [C₁₂H₈F₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 178 | [C₁₁H₈F₂]⁺˙ | M⁺˙ - CO |
| 111 | [C₆H₄FO]⁺ | Cleavage of the ether bond |
| 95 | [C₆H₄F]⁺ | Cleavage of the ether bond |
Visualizing the Fragmentation
The predicted fragmentation pathways can be visualized using the following diagrams generated using DOT language.
Caption: Predicted EI fragmentation of 4,4'-difluorodiphenyl ether.
Experimental Protocols
For the analysis of 4,4'-difluorodiphenyl ether, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice due to the compound's volatility and thermal stability.
Sample Preparation
The sample preparation protocol will depend on the matrix from which the analyte is being extracted. For general analysis, a stock solution in a suitable organic solvent is prepared.
Protocol for Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4,4'-difluorodiphenyl ether and dissolve it in 10 mL of high-purity methanol or hexane in a volumetric flask.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the same solvent to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Internal Standard: For quantitative analysis, an internal standard (e.g., a deuterated analogue or a structurally similar compound with a different retention time) should be added to all standards and samples at a constant concentration.
For complex matrices like environmental or biological samples, an extraction and clean-up step is necessary.[9]
Protocol for Extraction from Water Samples (based on EPA Method 551.1): [10]
-
Collect a 50 mL water sample in a clean glass container.
-
Add a surrogate standard to assess extraction efficiency.
-
Saturate the sample with sodium sulfate.
-
Extract the sample with 3 mL of methyl tert-butyl ether (MTBE) by vigorous shaking.
-
Allow the layers to separate and collect the MTBE extract.
-
Add the internal standard to the extract before GC-MS analysis.
GC-MS Analysis
The following parameters provide a starting point for the GC-MS analysis of 4,4'-difluorodiphenyl ether. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (or split 10:1 for concentrated samples) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temp: 80 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-300) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions | m/z 206, 178, 111, 95 (quantifier in bold) |
Data Analysis Workflow:
Caption: GC-MS data analysis workflow.
Trustworthiness and Self-Validation
The protocols described herein are based on established methods for the analysis of halogenated organic compounds.[10][11][12] To ensure the trustworthiness of the results, the following self-validating steps should be incorporated:
-
Calibration Curve: A multi-point calibration curve with a correlation coefficient (r²) of >0.995 should be generated.
-
Internal Standard: The recovery of the internal standard should be within an acceptable range (typically 70-130%) to monitor matrix effects and instrument performance.
-
Quality Control Samples: Analyze a known concentration of 4,4'-difluorodiphenyl ether with each batch of samples to verify accuracy and precision.
-
Ion Ratios: In SIM mode, the ratio of the quantifier ion to the qualifier ions should be monitored and compared to that of a standard. This confirms the identity of the analyte and helps to distinguish it from co-eluting interferences.[10]
Conclusion
The mass spectrometric analysis of 4,4'-difluorodiphenyl ether by GC-MS with electron ionization provides a robust and reliable method for its identification and quantification. The fragmentation is characterized by a stable molecular ion and key fragment ions resulting from the cleavage of the ether linkage and the loss of carbon monoxide. By following the detailed protocols and incorporating self-validating measures, researchers can confidently analyze this compound in various matrices, contributing to advancements in environmental science, drug development, and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. Bis(4-fluorophenyl)ether [webbook.nist.gov]
- 3. Bis(4-fluorophenyl)ether [webbook.nist.gov]
- 4. BIS(4-FLUOROPHENYL) ETHER | 330-93-8 [chemicalbook.com]
- 5. Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Blogs | Restek [discover.restek.com]
- 11. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
Application Note: FT-IR Spectroscopic Analysis of 1-Fluoro-4-(4-fluorophenoxy)benzene
Abstract & Introduction
1-Fluoro-4-(4-fluorophenoxy)benzene, also known as bis(4-fluorophenyl) ether, is a symmetrical diaryl ether whose structural motifs are of significant interest in the development of high-performance polymers, pharmaceuticals, and agrochemicals. The incorporation of fluorine atoms can enhance thermal stability, metabolic resistance, and binding affinity in target molecules.[1] Consequently, rigorous quality control and structural verification are paramount during synthesis and application.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive identification of organic compounds.[2][3] By measuring the absorption of infrared radiation by molecular vibrations, FT-IR provides a unique "molecular fingerprint," allowing for the confirmation of functional groups and overall molecular structure.[2][4]
This application note provides a detailed guide for the FT-IR analysis of this compound. It outlines the theoretical basis for its infrared spectrum, presents a validated step-by-step protocol using Attenuated Total Reflectance (ATR), and details the interpretation of the resulting spectral data. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the structural characterization of this and similar fluorinated aromatic compounds.
Molecular Structure & Theoretical Vibrational Analysis
The infrared spectrum of this compound is dictated by the vibrational modes of its constituent functional groups. Understanding these provides a predictive framework for spectral interpretation.
Figure 1: Molecular Structure of this compound with key vibrational modes.
The key structural features and their expected IR absorptions are:
-
Aromatic Rings (p-disubstituted): The molecule contains two para-disubstituted benzene rings. These give rise to several characteristic absorptions:
-
C-H Stretching: Aromatic C-H stretching vibrations typically occur at wavenumbers just above 3000 cm⁻¹.[5][6][7]
-
C=C Ring Stretching: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the stretching of the carbon-carbon double bonds within the aromatic rings.[6][8]
-
C-H Out-of-Plane (oop) Bending: The para-substitution pattern gives rise to a strong, characteristic C-H "oop" bending vibration in the 860-800 cm⁻¹ range.[9][10] This is a highly diagnostic peak for 1,4-disubstitution.
-
Overtone/Combination Bands: Weak absorption patterns are often visible in the 2000-1665 cm⁻¹ region, which are also characteristic of the ring substitution pattern.[6][11]
-
-
Diaryl Ether Linkage:
-
Carbon-Fluorine Bonds:
-
Aryl C-F Stretching: The C-F stretching vibration in aromatic compounds is known to be very strong and appears in the 1360-1000 cm⁻¹ region of the spectrum.[14] Its exact position is sensitive to the molecular environment.
-
Table 1: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3010 | Medium to Weak | Aromatic C-H Stretch[6][15] |
| 1610 - 1580 | Medium | Aromatic C=C Ring Stretch[6] |
| 1510 - 1480 | Strong | Aromatic C=C Ring Stretch[6] |
| 1300 - 1200 | Very Strong | Asymmetric C-O-C Stretch (Aryl Ether)[12][13] |
| 1250 - 1150 | Very Strong | Aryl C-F Stretch[14] |
| 860 - 800 | Strong | C-H Out-of-Plane Bend (1,4-disubstitution)[9][10] |
Note: Significant overlap is expected between the strong C-O-C and C-F stretching bands.
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the recommended sampling technique due to its simplicity, speed, and the minimal sample preparation required.[16][17][18] The technique analyzes the surface of the sample, making it ideal for powders and solids.[19][20]
Instrumentation & Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector, capable of scanning from 4000 to 400 cm⁻¹.
-
Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its durability and broad spectral range.[16]
-
Sample: this compound, solid powder (1-5 mg).
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.
Workflow Diagram
Figure 2: Recommended workflow for ATR-FTIR analysis.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol and allow it to fully evaporate. This removes any residues from previous measurements.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum.
-
Typical Parameters:
-
Scans: 32 (to improve signal-to-noise ratio)
-
Resolution: 4 cm⁻¹
-
Spectral Range: 4000 - 400 cm⁻¹
-
-
Causality: The background scan measures the ambient atmosphere (CO₂ and H₂O vapor) and the instrument's optical bench response, which is then mathematically subtracted from the sample spectrum to yield a pure spectrum of the analyte.[16]
-
-
Sample Analysis:
-
Place a small amount (1-5 mg) of the this compound powder directly onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.[17] Good contact is critical for achieving a high-quality spectrum, as the IR beam's evanescent wave only penetrates a few microns into the sample.[19]
-
Collect the sample spectrum using the same acquisition parameters as the background scan.
-
-
Data Processing & Cleaning:
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final infrared spectrum in units of absorbance or % transmittance.
-
Apply a baseline correction algorithm to correct for any sloping baselines.[21]
-
If comparing the spectrum to literature data recorded via the transmission (KBr pellet) method, an ATR correction may be applied. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave.[16]
-
After analysis, retract the press arm, remove the sample powder, and clean the crystal surface thoroughly as described in Step 1.
-
Data Interpretation & Discussion
The resulting FT-IR spectrum should be analyzed by assigning the observed absorption bands to the predicted vibrational modes.
-
Diagnostic Region (4000 - 1300 cm⁻¹):
-
Aromatic C-H Stretch: Expect to see a cluster of small peaks between 3100-3030 cm⁻¹. Their presence confirms the aromatic nature of the compound.
-
Aromatic C=C Stretch: Two distinct sets of peaks should be visible. A medium intensity band around 1590 cm⁻¹ and a very strong, sharp band near 1490 cm⁻¹. These are characteristic of the benzene ring framework.
-
-
Fingerprint Region (1300 - 650 cm⁻¹):
-
C-O-C and C-F Overlap: The most intense and complex region of the spectrum will be between 1300 and 1150 cm⁻¹. A very strong, broad absorption centered around 1210-1240 cm⁻¹ is attributable to the overlapping asymmetric C-O-C stretch of the diaryl ether and the C-F stretching vibrations.[12][14] The high intensity of this feature is a hallmark of the spectrum.
-
Para-Substitution C-H Bend: A strong and sharp absorption band should be clearly visible around 830 cm⁻¹. This peak is highly diagnostic for the 1,4-disubstitution pattern on the benzene rings.[9][10] Its presence provides strong evidence for the correct isomeric structure.
-
Conclusion
FT-IR spectroscopy, particularly using the ATR sampling technique, is a rapid, reliable, and highly effective method for the structural confirmation and quality assessment of this compound. By correlating the prominent absorption bands at approximately 3050 cm⁻¹ (Aromatic C-H), 1490 cm⁻¹ (C=C Ring), 1220 cm⁻¹ (C-O-C / C-F), and 830 cm⁻¹ (p-substitution C-H bend) to their respective molecular vibrations, users can confidently verify the compound's identity and structural integrity. This protocol provides a self-validating system for routine analysis in both research and industrial settings.
References
- 1. nbinno.com [nbinno.com]
- 2. rtilab.com [rtilab.com]
- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 4. FTIR Analysis - Interpret your FTIR data quickly! 2023 [unitechlink.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. spectra-analysis.com [spectra-analysis.com]
- 10. IR Spectrum: Aromatics [quimicaorganica.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 15. IR Absorption Table [webspectra.chem.ucla.edu]
- 16. jascoinc.com [jascoinc.com]
- 17. agilent.com [agilent.com]
- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 19. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Fluoro-4-(4-fluorophenoxy)benzene
Welcome to the technical support center for the synthesis of 1-Fluoro-4-(4-fluorophenoxy)benzene, also known as bis(4-fluorophenyl) ether. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this diaryl ether synthesis. The diaryl ether motif is a critical structural component in numerous pharmaceuticals and advanced materials.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction outcomes and improve yields.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?
Low or no conversion is the most common issue in diaryl ether synthesis. The root cause can typically be traced to one of the following four areas: reactant integrity, catalyst system activity, base and solvent choice, or reaction conditions.
-
Reactant and Reagent Purity:
-
Cause: The presence of water or other impurities can deactivate the catalyst and interfere with the reaction. Phenols are particularly susceptible to oxidation.
-
Solution: Ensure all reactants (4-fluorophenol and the aryl halide, e.g., 1-bromo-4-fluorobenzene) are pure and dry. Use freshly distilled or anhydrous solvents. If using a palladium catalyst, ensure it has been stored under an inert atmosphere. Degas the reaction solvent thoroughly by sparging with nitrogen or argon for 15-30 minutes before adding the catalyst.
-
-
Catalyst and Ligand Inactivity (Critical for both Ullmann and Buchwald-Hartwig):
-
Cause: The catalyst, whether copper or palladium-based, may be oxidized or "poisoned." In palladium-catalyzed reactions, the phosphine ligand can be sensitive to air and moisture.
-
Solution:
-
Ullmann (Copper-Catalyzed): Use fresh, high-purity copper(I) salts like CuI or CuBr.[3] For challenging reactions, consider using nano-sized copper catalysts which can promote C-O bond formation under milder conditions.[3][4]
-
Buchwald-Hartwig (Palladium-Catalyzed): Use an air-stable palladium precatalyst to simplify the setup.[5] Ensure the phosphine ligand (e.g., XPhos, JohnPhos) is handled under an inert atmosphere. If you suspect ligand degradation, use a fresh batch. Biaryl phosphine ligands are generally highly effective for a broad range of substrates.[5]
-
-
-
Inappropriate Base or Solvent:
-
Cause: The base may not be strong enough to deprotonate the phenol, or it may have poor solubility in the chosen solvent. Certain solvents can also inhibit the catalyst.[6]
-
Solution:
-
Base: For Ullmann reactions, K₂CO₃ is effective in non-polar solvents like toluene, while Cs₂CO₃ is often preferred in polar aprotic solvents.[3][7] For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. The choice can be critical and may require screening.
-
Solvent: Toluene and 1,4-dioxane are standard solvents for Buchwald-Hartwig couplings.[6] Avoid chlorinated solvents, acetonitrile, or pyridine as they can bind to the palladium and inhibit the reaction.[6] For Ullmann reactions, polar aprotic solvents like DMF or DMSO are common, but toluene can also be effective, especially with the right ligand/base combination.[7]
-
-
-
Sub-optimal Reaction Conditions:
-
Cause: The reaction temperature may be too low for the catalytic cycle to proceed efficiently, or the reaction time may be insufficient.
-
Solution: Most Ullmann and Buchwald-Hartwig C-O couplings require elevated temperatures, typically between 80-120 °C.[3][8] Monitor the reaction progress by TLC or GC-MS and allow it to run to completion, which could take 16-24 hours.[5] If conversion stalls, a modest increase in temperature (e.g., by 10-20 °C) may be beneficial, but be wary of potential decomposition.
-
Q2: I am observing significant amounts of unreacted 4-fluorophenol and/or aryl halide starting material. Why isn't the reaction going to completion?
This points directly to an issue with the catalytic cycle.
-
Cause: This is often a sign of catalyst deactivation or an inappropriate choice of ligand. The ligand is crucial for facilitating the key steps of the catalytic cycle, particularly the reductive elimination step that forms the C-O bond.[3][5]
-
Solution:
-
Re-evaluate the Ligand:
-
Ullmann: While classic Ullmann reactions are ligand-free, modern protocols are significantly accelerated by N,N- or N,O-chelating ligands.[8] N,N-dimethylglycine is a highly effective and inexpensive ligand for copper-catalyzed C-O couplings.[8]
-
Buchwald-Hartwig: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands are generally the most effective as they promote the crucial reductive elimination step.[5] If you are using a simpler ligand like P(tBu)₃, consider switching to a more advanced ligand like XPhos or SPhos.
-
-
Check Base Strength and Stoichiometry: Ensure you are using at least 1.5 to 2.0 equivalents of base. Incomplete deprotonation of the phenol will leave it unable to participate in the catalytic cycle.
-
Consider an Alternative Aryl Halide: The reactivity of aryl halides follows the order I > Br > OTf > Cl.[5] If you are using an aryl chloride (e.g., 1-chloro-4-fluorobenzene), the oxidative addition step is often the rate-limiting step. Switching to 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene will significantly increase the reaction rate.
-
Q3: My reaction is producing a dark, tarry mixture that is difficult to work up and purify. What is happening?
The formation of dark, insoluble material is usually a sign of side reactions or decomposition, often caused by overly harsh conditions.
-
Cause:
-
High Temperatures: Traditional Ullmann reactions often required temperatures exceeding 200 °C, leading to decomposition of starting materials and products.[8][9]
-
Strongly Basic Conditions: Very strong bases can sometimes promote unwanted side reactions.
-
Oxygen Contamination: The presence of oxygen at high temperatures can lead to oxidative side products and catalyst decomposition.
-
-
Solution:
-
Lower the Reaction Temperature: Modern ligand-accelerated protocols for both Ullmann and Buchwald-Hartwig reactions allow for significantly lower temperatures (typically 80-110 °C), which minimizes decomposition.[8][10]
-
Ensure an Inert Atmosphere: Meticulously deoxygenate your solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
-
Purification Strategy: After the reaction, filter the cooled mixture through a pad of Celite to remove the catalyst and inorganic salts before proceeding with aqueous workup and chromatography.[3] This can prevent streaking and poor separation on the silica gel column.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two most powerful and common methods are the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling.[2] A third method, Nucleophilic Aromatic Substitution (SNAr), is also viable.
-
Ullmann Condensation: This is the classic copper-catalyzed reaction between an aryl halide (e.g., 1-bromo-4-fluorobenzene) and a phenol (4-fluorophenol) in the presence of a base.[9] While traditional methods used harsh conditions, modern protocols employ ligands to achieve high yields at lower temperatures.[8]
-
Buchwald-Hartwig C-O Coupling: This is a palladium-catalyzed cross-coupling reaction that has become a versatile and reliable alternative to the Ullmann synthesis.[5][11] It generally offers milder conditions, a broader substrate scope, and higher functional group tolerance.[5]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a fluoride from 1,4-difluorobenzene by the phenoxide of 4-fluorophenol. This method is often catalyst-free but may require a strong base and a polar aprotic solvent like DMSO.[12]
Q2: How do I choose between an Ullmann Condensation and a Buchwald-Hartwig reaction?
The choice depends on cost, scale, and available equipment.
-
Choose Ullmann Condensation when:
-
Cost is a primary concern. Copper catalysts and their associated ligands (like N,N-dimethylglycine) are significantly cheaper than palladium and phosphine ligands, making this method more attractive for large-scale industrial synthesis.[10]
-
The substrates are relatively simple and robust.
-
-
Choose Buchwald-Hartwig C-O Coupling when:
-
High yields and mild conditions are paramount. This method is often more reliable and higher-yielding for complex or sensitive substrates found in pharmaceutical research.[5]
-
You need broad substrate scope. The Buchwald-Hartwig reaction is generally more tolerant of various functional groups.[5]
-
You are working on a smaller, laboratory scale where the cost of the catalyst is less prohibitive.
-
Q3: Are there any "green" or more sustainable solvent choices for this synthesis?
Yes, the field of green chemistry has identified safer alternatives to commonly used solvents.
-
For Buchwald-Hartwig reactions, which often use toluene or 1,4-dioxane, greener ether-based solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be effective substitutes.[13][14] 2-MeTHF is derived from renewable resources and is considered a much safer alternative to THF or dioxane.[13]
-
Some research has also explored performing Buchwald-Hartwig reactions in water using specific water-soluble ligands or micelle-forming amphiphiles, though this is less common for diaryl ether synthesis.[15]
Section 3: Protocols & Data
Comparative Table of Reaction Conditions
The following table summarizes typical starting conditions for the synthesis of this compound. Optimization may be required.
| Parameter | Modern Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Aryl Halide | 1-bromo-4-fluorobenzene (1.0 equiv) | 1-bromo-4-fluorobenzene (1.0 equiv) |
| Phenol | 4-fluorophenol (1.2 equiv) | 4-fluorophenol (1.2 equiv) |
| Catalyst | CuI (5-10 mol %) | Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %) |
| Ligand | N,N-dimethylglycine (10-20 mol %) | XPhos (2-4 mol %) or other biarylphosphine |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 equiv) | K₃PO₄ or NaOtBu (1.5-2.0 equiv) |
| Solvent | Acetonitrile or Toluene | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C | 90-110 °C |
| Typical Yield | 65-95% | 70-98% |
Data adapted from multiple sources for illustrative purposes.[3][5][7][8]
Detailed Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol is adapted from established methodologies for palladium-catalyzed diaryl ether synthesis and is suitable for a research laboratory setting.[5]
Materials:
-
1-bromo-4-fluorobenzene
-
4-fluorophenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Phosphate (K₃PO₄), finely ground and dried
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv), 4-fluorophenol (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol %) and XPhos (0.02 mmol, 2 mol %).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a short plug of Celite to remove inorganic salts and the palladium catalyst. Wash the Celite pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to afford the pure this compound.
Section 4: Mechanistic Diagrams & Workflows
Diagram 1: Catalytic Cycle for Buchwald-Hartwig C-O Coupling
Caption: Catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.[5]
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.[3]
References
- 1. books.rsc.org [books.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of Bis(4-fluorophenyl) Ether
Welcome to the technical support center for the synthesis of bis(4-fluorophenyl) ether. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthesis. Here, we address common issues through a series of frequently asked questions and troubleshooting guides, grounded in mechanistic principles and practical laboratory experience.
Introduction: The Synthetic Landscape
The synthesis of bis(4-fluorophenyl) ether, a key intermediate in the production of pharmaceuticals and high-performance polymers, is most commonly achieved via an Ullmann condensation.[1][2] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[3] While effective, the classical Ullmann conditions—often requiring high temperatures (>200°C) and stoichiometric copper—are prone to side reactions that can complicate purification and reduce yields.[1][2] Modern protocols utilize soluble copper catalysts with ligands to achieve higher efficiency under milder conditions.[4]
This guide focuses on troubleshooting the common pitfalls associated with this synthesis, providing you with the causal explanations and actionable solutions needed to optimize your experimental outcomes.
Frequently Asked Questions & Troubleshooting
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.
Possible Causes & Solutions:
-
Inactive Copper Catalyst: The active catalytic species in Ullmann couplings is Cu(I).[3] If you are starting with Cu(II) salts or metallic copper, in-situ reduction is required. Commercially available Cu(I) salts like CuI or CuBr can also be deactivated by surface oxidation.
-
Expert Insight: We recommend using a highly active and soluble catalyst system. The addition of a ligand, such as 1,10-phenanthroline or an N,N-diamine, can stabilize the Cu(I) species, increase its solubility, and accelerate the catalytic cycle, often allowing for lower reaction temperatures.[4]
-
-
Presence of Moisture: Water is detrimental. It can hydrolyze the base, consume the phenoxide nucleophile, and facilitate the formation of undesired hydroxylation byproducts.
-
Protocol Mandate: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous, high-boiling polar aprotic solvents like DMF, NMP, or DMSO that have been dried over molecular sieves.[1] Always run the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Inefficient Base: The base is critical for deprotonating the 4-fluorophenol to generate the active nucleophile (4-fluorophenoxide). The choice and quality of the base matter significantly.
-
Recommendation: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more basic and has higher solubility in organic solvents, often leading to better results at lower temperatures. Ensure the base is finely powdered and dried before use to maximize its surface area and reactivity.
-
-
Suboptimal Temperature: Classical Ullmann reactions require very high temperatures, which can lead to thermal decomposition of reactants, products, and solvents, resulting in tar formation.[1]
-
Troubleshooting Step: If you observe significant darkening or charring of the reaction mixture, the temperature is likely too high. By employing a modern ligand-accelerated catalyst system, you can often lower the reaction temperature to the 110-150°C range, minimizing thermal degradation.
-
Below is a troubleshooting workflow to diagnose low-yield issues.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,4'-Difluorodiphenyl Ether
Welcome to the Technical Support Center for the purification of 4,4'-difluorodiphenyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.
Understanding the Purification Landscape
4,4'-Difluorodiphenyl ether is a key building block in the synthesis of high-performance polymers and various pharmaceutical compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final product. The primary methods for its purification include distillation, recrystallization, and chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of 4,4'-difluorodiphenyl ether in a practical question-and-answer format.
Recrystallization Issues
Q1: My 4,4'-difluorodiphenyl ether is not crystallizing, or is "oiling out." What should I do?
A1: "Oiling out," where the compound separates as a liquid rather than a solid, is a common problem, especially with compounds that have relatively low melting points. Here are several troubleshooting steps:
-
Solvent Selection: The chosen solvent may be too good a solvent, even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. For polar fluorinated molecules like 4,4'-difluorodiphenyl ether, consider mixed solvent systems. A good starting point is a polar solvent in which the compound is soluble (e.g., ethanol, isopropanol, or acetone) paired with a non-polar anti-solvent in which it is insoluble (e.g., water or hexanes).[1][2]
-
Saturation Level: Your solution may not be sufficiently saturated. Try to reduce the volume of the solvent by slow evaporation or by carefully adding more of the crude product to the hot solution until you reach the saturation point.
-
Cooling Rate: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This encourages the formation of well-defined crystals.
-
Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure 4,4'-difluorodiphenyl ether, add a "seed crystal" to the cooled, saturated solution to initiate crystallization.
Q2: After recrystallization, my product is still colored. How can I remove colored impurities?
A2: Colored impurities are often large, polar molecules. They can sometimes be removed by treating the hot, dissolved solution with activated charcoal before filtration. Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be aware that activated charcoal can also adsorb your product, so use it sparingly.
Q3: What are some recommended solvent systems for the recrystallization of 4,4'-difluorodiphenyl ether?
A3: While a definitive single solvent may require some experimentation, mixed solvent systems are often successful. Based on the polar and aromatic nature of the molecule, consider the following starting points:
-
Ethanol/Water
-
Isopropanol/Water
-
Toluene/Hexane
-
Ethyl acetate/Hexane[2]
A patent for a similar compound, 4,4'-difluorobenzophenone, describes recrystallization from an 80/20 mixture of industrial methylated spirits and water.[3]
Distillation Difficulties
Q1: I'm trying to purify 4,4'-difluorodiphenyl ether by distillation, but I'm not getting a stable boiling point.
A1: An unstable boiling point during distillation can indicate several issues:
-
Impurities: The presence of significant impurities with different boiling points will cause the temperature to fluctuate. A preliminary purification step, such as a wash or a rough filtration, might be necessary.
-
Pressure Fluctuations: If performing a vacuum distillation, ensure your vacuum source is stable and all connections are airtight. Fluctuations in pressure will directly affect the boiling point.
-
Insufficient Heating or Insulation: Ensure the heating mantle is providing consistent heat and that the distillation column is well-insulated to prevent premature condensation.
-
Bumping: Uneven boiling, or "bumping," can lead to inaccurate temperature readings. Use a magnetic stir bar or boiling chips to ensure smooth boiling. For vacuum distillation, a magnetic stir bar is essential as boiling chips are ineffective under reduced pressure.
Q2: My compound seems to be decomposing during distillation. How can I prevent this?
A2: 4,4'-Difluorodiphenyl ether has a high boiling point (around 250 °C at atmospheric pressure). High temperatures can lead to decomposition. The best solution is to perform a vacuum distillation . By reducing the pressure, you lower the boiling point of the compound, allowing it to distill at a lower, safer temperature.[4][5]
A pressure-temperature nomograph can be used to estimate the boiling point at a given pressure.[6][7][8][9]
Chromatography Challenges
Q1: I am running a flash column to purify 4,4'-difluorodiphenyl ether, but I am getting poor separation.
A1: Poor separation in column chromatography can be due to several factors:
-
Incorrect Mobile Phase: The polarity of your eluent is critical. For a moderately polar compound like 4,4'-difluorodiphenyl ether on normal-phase silica gel, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane. You may need to optimize the ratio of these solvents.
-
Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands. A general rule is to use a ratio of at least 30:1 of silica gel to crude product by weight.
-
Improper Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.
-
Sample Application: The sample should be loaded onto the column in a minimal amount of solvent and as a narrow band.
Q2: What are the likely impurities I need to separate from 4,4'-difluorodiphenyl ether?
A2: The impurities will depend on the synthetic route used. A common method for synthesizing diaryl ethers is the Ullmann condensation .[10][11] Potential impurities from this reaction include:
-
Unreacted starting materials: 4-fluorophenol and 1-bromo-4-fluorobenzene (or other aryl halide).[12][13]
-
Homocoupled byproducts: Biphenyls formed from the coupling of two aryl halide molecules.
-
Phenol oxidation products.
Another route is through nucleophilic aromatic substitution (SNAr) .[14][15][16][17][18] This can also lead to unreacted starting materials and potential side-products depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol provides a general procedure for the vacuum distillation of high-boiling point liquids like 4,4'-difluorodiphenyl ether.
dot
Caption: Workflow for Vacuum Distillation. Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly greased and sealed to maintain a good vacuum.
-
Sample Preparation: Place the crude 4,4'-difluorodiphenyl ether into the distillation flask along with a magnetic stir bar.
-
System Connection: Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump. Connect the condenser to a circulating cold water source.
-
Initiate the Process: Begin stirring and start the flow of cooling water through the condenser.
-
Apply Vacuum: Gradually apply the vacuum to the system. The pressure should be monitored with a manometer.
-
Heating: Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling impurities first. When the temperature stabilizes at the expected boiling point of 4,4'-difluorodiphenyl ether at that pressure, change the receiving flask to collect the pure product.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Releasing the vacuum on a hot system can cause air to rush in and potentially shatter the glassware.
-
Final Steps: Once at atmospheric pressure and cool, turn off the vacuum pump and the cooling water.
Protocol 2: Recrystallization from a Mixed Solvent System
This protocol outlines a general procedure for recrystallizing 4,4'-difluorodiphenyl ether using a two-solvent system.
dot
Caption: Workflow for Mixed Solvent Recrystallization. Methodology:
-
Solvent Selection: Through small-scale trials, identify a "good" solvent that dissolves 4,4'-difluorodiphenyl ether when hot, and a "bad" (or anti-solvent) that it is insoluble in, and is miscible with the "good" solvent.
-
Dissolution: Place the crude 4,4'-difluorodiphenyl ether in an Erlenmeyer flask. Heat the "good" solvent to its boiling point and add the minimum amount required to just dissolve the crude product.
-
Induce Saturation: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.
-
Clarification: Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "bad" solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Summary
The following table summarizes the key physical properties of 4,4'-difluorodiphenyl ether relevant to its purification.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈F₂O | PubChem |
| Molecular Weight | 206.19 g/mol | PubChem |
| Boiling Point | ~250 °C (at 760 mmHg) | Chemical Suppliers |
| Appearance | Colorless to light yellow liquid or solid | Chemical Suppliers |
| Purity (Commercial) | >99% | Typical Supplier Data |
References
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. varsitytutors.com [varsitytutors.com]
- 6. organica1.org [organica1.org]
- 7. Pressure-Temperature Nomograph Tool [sigmaaldrich.com]
- 8. Boiling Point Calculator [trimen.pl]
- 9. youtube.com [youtube.com]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Ullmann Condensation of Fluorophenols
Welcome to the technical support center dedicated to the Ullmann condensation of fluorophenols. This guide is crafted for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize your reactions.
Introduction: The Challenge and Opportunity of Fluorophenols in Ullmann Condensation
The Ullmann condensation is a cornerstone of organic synthesis, enabling the formation of diaryl ethers through a copper-catalyzed reaction between an aryl halide and a phenol.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2] The incorporation of fluorine atoms into these molecules can dramatically alter their biological activity and physicochemical properties, making fluorophenols highly valuable building blocks.
However, the unique electronic properties of fluorophenols introduce specific challenges to the Ullmann condensation. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the phenolic oxygen, while potential interactions between fluorine and the copper catalyst can complicate the catalytic cycle. This guide will provide you with the expertise to navigate these challenges.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to address the specific issues you may encounter during the Ullmann condensation of fluorophenols.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | Inactive Catalyst: The copper source, particularly Cu(I) salts, can oxidize over time, leading to diminished activity.[3] | - Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). - Consider in situ activation of a copper(II) precursor or using activated copper powder.[4][5] |
| Poor Nucleophilicity of Fluorophenol: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the phenoxide. | - Employ a stronger base to ensure complete deprotonation of the fluorophenol. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[6] - Increase the reaction temperature to provide the necessary activation energy. | |
| Inappropriate Ligand: The ligand is crucial for stabilizing the copper catalyst and facilitating reductive elimination.[7] The choice of ligand can be highly substrate-dependent. | - Screen a variety of ligands. For electron-deficient phenols, ligands like 1,10-phenanthroline and its derivatives have shown promise.[8][9] Amino acid-based ligands such as L-proline can also be effective.[10] | |
| Significant Side Product Formation (e.g., Dehalogenation, Homocoupling) | Reaction Temperature Too High: While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions. | - Gradually lower the reaction temperature in 10 °C increments to find the optimal balance between reaction rate and selectivity. |
| Presence of Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide (dehalogenation).[11] | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. - Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3] | |
| Inappropriate Solvent: The polarity and boiling point of the solvent can significantly influence the reaction outcome.[4][12] | - Screen different high-boiling polar aprotic solvents such as DMF, DMSO, or NMP.[4][12] In some modern systems, non-polar solvents like toluene or xylene have been used successfully with the right ligand.[13] | |
| Difficulty in Product Purification | Formation of Copper Complexes: Residual copper can form stable complexes with the diaryl ether product, complicating purification. | - After the reaction, quench with an aqueous solution of ammonia or ethylenediamine to break up copper complexes. - A thorough aqueous workup, including washes with dilute acid and brine, can help remove copper salts. |
| Similar Polarity of Product and Starting Materials: The product may have a similar polarity to the starting aryl halide or fluorophenol, making chromatographic separation challenging. | - Optimize your chromatography conditions by screening different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). - Consider recrystallization as an alternative or complementary purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for the Ullmann condensation of fluorophenols?
While various copper sources can be used, copper(I) salts such as CuI and CuBr are generally preferred as they are often the active catalytic species.[12] The use of copper nanoparticles has also been reported to be effective under milder conditions.[2]
Q2: How do I select the best ligand for my specific fluorophenol and aryl halide?
Ligand selection is often empirical. A good starting point is to screen a few classes of ligands. For electron-deficient systems, bidentate nitrogen-based ligands like 1,10-phenanthroline and its derivatives are often a good choice.[8][9][14] Amino acids, such as L-proline and N,N-dimethylglycine, have also proven effective in many Ullmann-type couplings.[7]
Q3: What role does the base play, and which one should I choose?
The base is critical for deprotonating the phenol to form the more nucleophilic phenoxide.[11] For less acidic fluorophenols, stronger bases like Cs₂CO₃ or K₃PO₄ are generally more effective than K₂CO₃.[6] The choice of base can also influence the solubility of the reaction components and the overall reaction rate.
Q4: Can I run the reaction open to the atmosphere?
While some modern Ullmann protocols are more robust, it is generally recommended to perform the reaction under an inert atmosphere (nitrogen or argon).[3] This prevents the oxidation of the Cu(I) catalyst and minimizes side reactions caused by moisture.[3]
Q5: What are the typical reaction temperatures and times?
Traditional Ullmann reactions often required high temperatures (>200 °C).[12][15] However, modern ligand-accelerated systems can often be run at much milder temperatures, typically in the range of 80-130 °C.[6][10] Reaction times can vary from a few hours to 24 hours or more, depending on the reactivity of the substrates and the efficiency of the catalytic system.
Experimental Protocols
General Procedure for a Ligand-Based Ullmann Condensation of a Fluorophenol
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), fluorophenol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), the chosen ligand (0.2 mmol, 20 mol%), and cesium carbonate (2.0 mmol).
-
Seal the vessel and evacuate and backfill with dry argon or nitrogen three times.
-
Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.
-
Place the vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
The Catalytic Cycle of the Ullmann Condensation
Caption: A simplified representation of the catalytic cycle for the Ullmann condensation.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield Ullmann condensation reactions.
References
- 1. synarchive.com [synarchive.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. grokipedia.com [grokipedia.com]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 9. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. scite.ai [scite.ai]
- 15. byjus.com [byjus.com]
Technical Support Center: Scaling Up the Production of Bis(4-fluorophenyl) Ether
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of bis(4-fluorophenyl) ether. This guide is designed for researchers, chemists, and process development professionals who are looking to establish or optimize the production of this key chemical intermediate. We will address common challenges encountered during synthesis and scale-up, providing practical, experience-based solutions in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Choosing Your Synthetic Pathway
Question: What are the primary, scalable synthetic routes to bis(4-fluorophenyl) ether, and how do I decide between them?
Answer: For a symmetrical diaryl ether like bis(4-fluorophenyl) ether (also known as 4,4'-difluorodiphenyl ether), there are two principal industrial-scale synthetic strategies: the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr). The choice between them depends on factors like raw material cost, required reaction conditions, and catalyst sensitivity.
-
Ullmann Condensation: This is a classic, copper-catalyzed cross-coupling reaction.[1][2] For this specific product, the most direct Ullmann route involves coupling 4-fluorophenol with an activated 4-fluoro-aryl halide, such as 1-bromo-4-fluorobenzene. The reaction involves the formation of a copper(I) phenoxide which then reacts with the aryl halide.[1] While traditional Ullmann reactions required harsh conditions (high temperatures >200°C and stoichiometric copper), modern variations use catalytic amounts of copper salts with specific ligands, allowing for milder conditions.[3][4]
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the attack of a nucleophile (in this case, 4-fluorophenoxide) on an aryl ring that is activated by an electron-withdrawing group and possesses a good leaving group.[5][6] The fluorine atoms on the phenyl rings are moderately electron-withdrawing, which facilitates this reaction. A common approach would be the reaction of 4-fluorophenol with 1,4-difluorobenzene under basic conditions.
Here is a comparative summary to guide your decision:
| Feature | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Primary Reactants | 4-Fluorophenol + 1-Bromo-4-fluorobenzene | 4-Fluorophenol + 1,4-Difluorobenzene |
| Catalyst | Required (e.g., CuI, Cu₂O) | Often catalyst-free, but phase-transfer catalysts can be used. |
| Typical Solvents | Toluene, Xylene (non-polar)[7]; DMF, NMP (polar aprotic)[1] | DMSO, DMF, NMP (polar aprotic)[8] |
| Base | Strong, less soluble bases (K₂CO₃, K₃PO₄)[3] | Strong bases to form phenoxide (NaOH, KOH, K₂CO₃) |
| Temperature | Moderately high (80-150°C) with modern ligands. | Often requires high temperatures (150-200°C) due to moderate activation by fluorine. |
| Key Advantages | Well-established; highly effective for diaryl ethers; can be run in cheaper non-polar solvents.[9] | Avoids potentially expensive and toxic heavy metal catalysts; simpler reaction mixture. |
| Key Challenges | Catalyst cost, removal, and sensitivity; potential for side reactions like aryl-aryl homocoupling. | May require more forcing conditions (higher temp/pressure); solvent recovery can be energy-intensive. |
Section 2: Troubleshooting the Ullmann Condensation
The Ullmann reaction is powerful but notoriously sensitive. Below are solutions to common issues encountered when scaling this process for bis(4-fluorophenyl) ether.
Question: My Ullmann reaction has stalled or is giving very low yield. What are the first things to check?
Answer: A low-yielding Ullmann reaction is a frequent problem. The cause is almost always related to one of five key areas: catalyst activity, base effectiveness, reactant/solvent purity, or temperature.
Below is a logical troubleshooting workflow to diagnose the issue.
Caption: A decision tree for troubleshooting low yields in Ullmann reactions.
Expert Insights:
-
Purity is Paramount: Trace water can deactivate the base and interfere with the catalytic cycle.[3] Ensure solvents are anhydrous and that the 4-fluorophenol is dry.
-
Catalyst Choice: Copper(I) salts like CuI are most common. If you are using copper powder, it must be "activated." However, for scalability and reproducibility, soluble catalyst systems are superior. An air-stable precatalyst like CuIPPh₃ can be highly effective in non-polar solvents like toluene, simplifying setup.
-
The Role of the Base: The base's job is to deprotonate the phenol. Its strength and solubility are critical. In non-polar solvents like toluene or xylene, K₂CO₃ is a cost-effective and efficient choice. In more polar solvents, Cs₂CO₃ is often used but is more expensive. The particle size of the base can also impact the reaction rate in heterogeneous mixtures.
Question: I'm seeing a significant amount of 4,4'-difluorobiphenyl as a byproduct. How can I suppress this side reaction?
Answer: The formation of 4,4'-difluorobiphenyl is due to the homocoupling of your aryl halide (1-bromo-4-fluorobenzene). This is a classic side reaction in Ullmann couplings. Here’s how to minimize it:
-
Control Stoichiometry: Use a slight excess of the phenol component (e.g., 1.1 to 1.2 equivalents of 4-fluorophenol). This ensures the copper catalyst is more likely to exist as a copper phenoxide, favoring the desired C-O bond formation over the C-C homocoupling.
-
Ligand Choice: The right ligand can promote the desired reductive elimination step to form the ether linkage over the homocoupling pathway. N,O-chelating ligands like N,N-dimethylglycine have proven effective in making the reaction more selective and allowing for lower temperatures.[3]
-
Temperature Management: While higher temperatures increase reaction rates, they can also disproportionately accelerate side reactions. Find the minimum temperature required for a reasonable reaction rate (e.g., 90-110°C) rather than pushing it higher unnecessarily.[3]
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Question: My SNAr reaction between 4-fluorophenol and 1,4-difluorobenzene is slow and incomplete, even at high temperatures. What can I do?
Answer: This is a common issue when the aromatic ring is not strongly activated. While fluorine is an electron-withdrawing group, it is not as powerful as a nitro group, for example.[5] To drive this reaction to completion, you need to optimize nucleophilicity and reaction conditions.
-
Solvent is Key: The choice of a polar aprotic solvent is non-negotiable. Solvents like DMSO or NMP are excellent for SNAr reactions. They effectively solvate the cation (e.g., K⁺ from KOH or K₂CO₃) of the 4-fluorophenoxide salt, leaving a "naked," highly reactive phenoxide anion. This dramatically increases nucleophilicity and reaction rate.[8]
-
Ensure Complete Phenoxide Formation: The reaction will not proceed if the 4-fluorophenol is not fully deprotonated. Use at least one full equivalent of a strong base like KOH or NaOH. You can pre-form the salt before adding the 1,4-difluorobenzene. A key scale-up technique is to remove the water formed during neutralization via azeotropic distillation (using a solvent like toluene) before adding the polar aprotic solvent and the aryl halide.
-
Increase Temperature/Pressure: If the reaction is still slow, increasing the temperature is the most direct solution. In a sealed reactor, you can safely go above the atmospheric boiling point of your solvent, which can have a significant effect on the reaction rate.
Caption: Simplified SNAr mechanism for bis(4-fluorophenyl) ether synthesis.
Section 4: General Scale-Up and Purification Issues
Question: How should I approach the purification of multi-kilogram batches of bis(4-fluorophenyl) ether?
Answer: The product is a high-boiling liquid/low-melting solid, making vacuum distillation or recrystallization the methods of choice.[10][11]
-
For High Purity (>99.5%): Fractional vacuum distillation is superior. You will need a robust vacuum system and a column with sufficient theoretical plates to separate the product from close-boiling impurities like unreacted starting materials or the 4,4'-difluorobiphenyl byproduct.
-
For Moderate Purity / Debulking: Recrystallization is a more economical option for removing bulk impurities. A mixed-solvent system (e.g., ethanol/water or heptane/toluene) will likely be required. You will need to perform solubility studies to identify a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in the mother liquor.
-
Work-up: Before final purification, a standard aqueous work-up is essential. This involves washing the crude organic reaction mixture with water to remove inorganic salts (like the base and copper catalyst residues) and a dilute base (like NaOH solution) to remove any unreacted 4-fluorophenol.
Section 5: Experimental Protocols
Protocol 1: Ullmann Synthesis via CuI/K₂CO₃ in Toluene (Lab Scale)
This protocol is adapted from methodologies utilizing air-stable catalysts in non-polar solvents.
-
Reactor Setup: To an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1-bromo-4-fluorobenzene (1.0 eq), 4-fluorophenol (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq, finely ground), and copper(I) iodide (CuI, 0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (approx. 5-10 mL per gram of aryl bromide) via cannula.
-
Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter through a pad of celite to remove the inorganic salts and catalyst. Wash the celite pad with additional toluene.
-
Extraction: Combine the filtrates and wash sequentially with 1M NaOH (to remove excess phenol), water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by vacuum distillation or recrystallization.
Section 6: Frequently Asked Questions (FAQ)
Q1: What are the main safety concerns when scaling up this synthesis? A: The primary concerns are the handling of powdered copper catalysts (inhalation risk), the use of high-boiling flammable solvents (toluene, xylene), and the handling of caustic bases (KOH, K₂CO₃). If using polar aprotic solvents like DMF or NMP, be aware of their specific toxicological profiles. Always conduct a thorough process safety review before any scale-up operation.
Q2: Does the grade of the copper catalyst matter? A: Absolutely. For reproducible results, especially at scale, use a high-purity copper(I) salt from a reputable supplier. The presence of copper(II) or other metal impurities can negatively impact the reaction.
Q3: Can I use 1-chloro-4-fluorobenzene instead of 1-bromo-4-fluorobenzene for the Ullmann reaction? A: You can, but aryl chlorides are significantly less reactive than aryl bromides in Ullmann couplings.[9] The reaction will require higher temperatures, longer reaction times, and potentially a more specialized ligand system to achieve a good yield. For process development, starting with the more reactive aryl bromide is strongly recommended.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. BIS(4-FLUOROPHENYL) ETHER | 330-93-8 [chemicalbook.com]
- 11. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
Troubleshooting polymerization reactions involving 1-Fluoro-4-(4-fluorophenoxy)benzene
Technical Support Center: Polymerization of 1-Fluoro-4-(4-fluorophenoxy)benzene
From the Senior Application Scientist's Desk:
Welcome to the technical support center for polymerization reactions involving this compound. This guide is designed for researchers and professionals engaged in the synthesis of high-performance poly(aryl ether)s. The polymerization of this monomer proceeds via a nucleophilic aromatic substitution (SNAr) step-growth mechanism, a powerful but sensitive technique. Achieving a high molecular weight polymer with desirable properties hinges on meticulous control over stoichiometry, purity, and reaction conditions. This document provides in-depth, experience-driven answers to common challenges encountered in the laboratory, moving beyond simple instructions to explain the underlying chemical principles.
Part 1: Foundational Concepts & Core Mechanism
Q1: What is the fundamental reaction mechanism for polymerizing this compound with a bisphenol?
The polymerization proceeds via a Nucleophilic Aromatic Substitution (SNAr) polycondensation . This is a two-step addition-elimination mechanism.[1][2][3] The key requirements are an activated aromatic ring, a strong nucleophile, and a good leaving group.
-
Activation: The this compound monomer is "activated" toward nucleophilic attack. The electron-withdrawing effect of the central ether oxygen and the fluorine atoms makes the carbon atoms bonded to the fluorines electrophilic (electron-poor).
-
Nucleophile Formation: The reaction is typically conducted with a bisphenol co-monomer (e.g., Hydroquinone, Bisphenol A). A weak base, most commonly anhydrous potassium carbonate (K₂CO₃), deprotonates the hydroxyl groups of the bisphenol in situ to form a highly reactive bisphenolate anion. This anion is the potent nucleophile required for the reaction.[4][5]
-
Addition-Elimination:
-
Addition: The bisphenolate anion attacks the electrophilic carbon atom attached to a fluorine on the this compound monomer. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.[2]
-
Elimination: Aromaticity is restored by the expulsion of the fluoride ion (a good leaving group), forming a stable aryl ether linkage. The expelled fluoride reacts with the potassium cation to form potassium fluoride (KF) as a salt byproduct.
-
This process repeats at both ends of the growing polymer chain, leading to a high molecular weight poly(aryl ether).
Caption: The SNAr polymerization mechanism.
Part 2: Troubleshooting Common Polymerization Issues
This section addresses the most frequent problems encountered during polymerization. A logical, step-by-step diagnostic approach is crucial for success.
Q2: My final polymer has a low intrinsic viscosity, indicating low molecular weight. What are the most likely causes?
Low molecular weight is the most common failure mode in step-growth polymerization. The cause can almost always be traced back to one of three areas: stoichiometry, purity, or reaction conditions.[6]
Causality: Step-growth polymerization requires a precise 1.000:1.000 molar ratio of the reactive functional groups (in this case, Ar-F and Ar-O⁻) to achieve high molecular weight, as described by the Carothers equation. Any deviation from this ratio means one functional group will be in excess, leading to premature chain termination.
Troubleshooting & Solutions:
-
Accurate Mass Measurement: Use a 4- or 5-place analytical balance. Weigh monomers into a separate container before transferring to the reaction flask.
-
Purity Correction: The purity of the monomers must be factored into your mass calculations. If a monomer is 99.5% pure, you must add ~0.5% more mass to achieve the correct molar amount of the reactive species.
-
Volatile Monomers: If one monomer is significantly more volatile, a slight excess (e.g., 1.01:1.00) of the more volatile component may be required to compensate for losses during heating and under inert gas flow, though this should be determined empirically.[7]
Causality: Impurities can halt polymer growth.
-
Monofunctional Impurities: These are "chain stoppers." A monofunctional molecule can react with a growing polymer chain end, but since it has no other reactive group, the chain can no longer propagate.
-
Water: Water is particularly detrimental. It can hydrolyze the activated fluoro-monomer or react with the phenoxide nucleophile, converting it back to the less reactive phenol. This disrupts stoichiometry and terminates chains.
Troubleshooting & Solutions:
-
Monomer Purification: Recrystallize both the this compound and the bisphenol co-monomer from an appropriate solvent system to remove impurities. Verify purity via DSC (for a sharp melting point) or HPLC.
-
Anhydrous Reagents & Solvents:
-
Base: Dry the potassium carbonate (K₂CO₃) in a vacuum oven at >120°C for at least 12 hours before use.
-
Solvent: Use a high-boiling aprotic polar solvent like diphenyl sulfone or sulfolane.[8][9] Ensure it is rated as anhydrous or distill it under vacuum.
-
Atmosphere: The entire reaction must be conducted under a high-purity inert atmosphere (Nitrogen or Argon) to exclude moisture and oxygen.[10]
-
Causality: SNAr polymerization is kinetically controlled. Insufficient temperature or time will result in an incomplete reaction.
Troubleshooting & Solutions:
-
Staged Temperature Profile: Do not heat directly to the final temperature. A staged approach is critical.[11][12]
-
Low Temperature Hold (e.g., 160-180°C): This initial phase allows for the complete conversion of the bisphenol to the bisphenolate salt without significant polymerization. If water is generated, this stage can be used to remove it azeotropically.
-
Intermediate Hold (e.g., 220-250°C): Polymerization begins and the viscosity starts to increase.
-
High Temperature Hold (e.g., 280-320°C): This final, high-temperature phase is necessary to drive the reaction to high conversion (>99.5%) and build molecular weight. The exact temperature depends on the specific monomers and solvent.[11][12]
-
-
Reaction Time: High conversion takes time, especially as the viscosity of the reaction medium increases dramatically, slowing down the diffusion of reactive chain ends. The final high-temperature stage may require several hours (1-6 hours is typical).[11]
-
Efficient Stirring: Use a mechanical overhead stirrer, not a magnetic stir bar. As viscosity builds, a magnetic stirrer will decouple, leading to poor mixing, localized overheating, and incomplete reaction.
Caption: Troubleshooting workflow for low molecular weight polymer.
Q3: The final polymer is dark yellow or brown. What causes this discoloration and how can I prevent it?
Discoloration is typically a sign of degradation or side reactions, often caused by oxidation at high temperatures.
Causality & Solutions:
-
Oxidative Degradation: The polymer backbone is susceptible to oxidation at the high temperatures required for polymerization. This is the most common cause of discoloration.
-
Solution: Maintain a positive pressure of high-purity (>99.99%) inert gas (Nitrogen or Argon) throughout the entire heating, reaction, and cool-down process. Purge the reaction vessel thoroughly before heating begins.[10]
-
-
Excessive Temperature or Time: Even under an inert atmosphere, extremely high temperatures (>330-340°C) or prolonged reaction times can cause thermal degradation and charring.
-
Solution: Optimize the reaction temperature and time. The goal is to find the minimum temperature and time required to achieve the desired molecular weight. Monitor the reaction viscosity (e.g., by observing the torque on the mechanical stirrer) to determine when the reaction is complete.
-
-
Impurities in Solvent or Monomers: Trace metal or organic impurities can catalyze side reactions that produce colored species.
-
Solution: Use the highest purity monomers and solvent available, or purify them as described in Q2.
-
Q4: The reaction mixture became an insoluble gel before completion. What causes gelation?
Gelation (cross-linking) is a catastrophic failure that results in an intractable, useless product. It indicates the formation of a 3D polymer network.
Causality & Solutions:
-
Polyfunctional Impurities: The most likely cause is an impurity in one of the monomers that has more than two reactive functional groups. For example, a triphenol impurity in the bisphenol monomer would act as a branching point, leading to a network structure.
-
Solution: Rigorous monomer purification and analysis is essential. Ensure your bisphenol is free of tri- or tetra-functional analogues.
-
-
Side Reactions: At very high temperatures, side reactions involving the ether linkages or aromatic rings can potentially occur, leading to branching. One such reaction is ether cleavage followed by recombination.
-
Solution: Avoid excessive temperatures. Maintain precise temperature control and ensure efficient stirring to prevent localized "hot spots" in the reactor where the temperature might exceed the setpoint.
-
Part 3: Recommended Experimental Protocol
Q5: Can you provide a reliable, general-purpose protocol for the synthesis of a high molecular weight poly(aryl ether) using this compound?
This protocol describes the synthesis of a poly(aryl ether) from this compound and 4,4'-Biphenol. It should be performed by trained personnel in a well-ventilated fume hood.
Table 1: Reagent & Material Summary
| Compound | Molar Mass ( g/mol ) | Molar Eq. | Mass (g) | Purity | Notes |
| This compound | 222.19 | 1.000 | Calc. | ≥99.5% | Recrystallized, dried under vacuum. |
| 4,4'-Biphenol | 186.21 | 1.000 | Calc. | ≥99.5% | Recrystallized, dried under vacuum. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.10 | Calc. | ≥99% | Anhydrous, finely ground, vacuum-dried. |
| Diphenyl Sulfone | 218.27 | - | Calc. | ≥99% | Anhydrous grade. Use to target ~30% solids. |
| Toluene | 92.14 | - | Calc. | Anhydrous | For azeotropic removal of water. |
Experimental Procedure:
-
Reactor Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with an overhead mechanical stirrer, a nitrogen/argon inlet adapter, and a Dean-Stark trap fitted with a condenser. Ensure all glassware is meticulously dried in an oven overnight.
-
Charging the Reactor: Under a positive flow of inert gas, charge the flask with 4,4'-Biphenol, this compound, potassium carbonate, diphenyl sulfone, and toluene (approx. 30 mL).
-
Azeotropic Dehydration: Begin stirring and gently heat the mixture to 140-150°C. The toluene will reflux and azeotropically remove any trace water, which will collect in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is observed.
-
Salt Formation & Toluene Removal: After dehydration, slowly raise the temperature to 180°C and drain the collected toluene from the trap. Hold at 180°C for 1 hour to ensure complete formation of the bisphenolate salt.
-
Polymerization - Stage 1: Increase the temperature to 250°C and hold for 2 hours. The viscosity of the mixture will begin to increase.
-
Polymerization - Stage 2: Raise the temperature to the final polymerization temperature of 300-320°C. Hold at this temperature for 3-6 hours. The reaction's progress can be monitored by the significant increase in viscosity (the mixture may begin to climb the stirrer shaft).
-
Cooling and Isolation: After the polymerization is complete, turn off the heat and allow the mixture to cool to around 150-180°C. While still hot and stirrable, pour the viscous polymer solution slowly into a large beaker of rapidly stirring methanol or acetone to precipitate the polymer.
-
Purification:
-
Break up the precipitated solid and blend it with fresh methanol or acetone in a high-speed blender.
-
Filter the polymer and wash it thoroughly with hot deionized water multiple times to remove the KF salt and residual solvent.
-
Perform a final wash with methanol or acetone.
-
-
Drying: Dry the final fibrous or powdered polymer in a vacuum oven at 120°C overnight to a constant weight.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. How do you make PEEK material? [peekchina.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Research of Properties of Polyether Ether Ketone [ouci.dntb.gov.ua]
- 9. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 10. gdckulgam.edu.in [gdckulgam.edu.in]
- 11. cpmat.ru [cpmat.ru]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Nucleophilic Substitution on 4,4'-Difluorodiphenyl Ether
Welcome to your dedicated resource for navigating the complexities of nucleophilic substitution on 4,4'-difluorodiphenyl ether. This guide is structured to provide researchers, chemists, and drug development professionals with field-proven insights and practical solutions to common experimental challenges. The inherent stability of the C-F bond on a non-activated aromatic system like diphenyl ether makes this transformation non-trivial, necessitating a catalyzed approach. This center will help you select the optimal catalytic system and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Here we address the fundamental principles governing catalyst selection for this specific reaction.
Q1: Why is a catalyst required for nucleophilic substitution on 4,4'-difluorodiphenyl ether?
A1: The reaction you are performing is a nucleophilic aromatic substitution (SNAr). For this reaction to proceed without a catalyst, the aromatic ring must be "activated" by a potent electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the fluorine leaving group. In 4,4'-difluorodiphenyl ether, the ether linkage (-O-) is an electron-donating group, which deactivates the ring toward nucleophilic attack. Consequently, the energy barrier for the reaction is prohibitively high.
Transition metal catalysts, typically based on copper (in Ullmann condensations) or palladium (in Buchwald-Hartwig couplings), provide an alternative mechanistic pathway that avoids the formation of the high-energy, unstabilized anionic intermediate (Meisenheimer complex) characteristic of uncatalyzed SNAr.[1] These catalysts enable the reaction to proceed under achievable laboratory conditions.
Q2: What is the primary role of the ligand in these catalytic systems?
A2: The ligand is arguably the most critical component for achieving high efficiency in modern cross-coupling reactions. Its primary roles are:
-
Stabilization and Solubilization: Ligands bind to the metal center (Cu or Pd), stabilizing it and preventing precipitation or decomposition, especially at elevated temperatures.[2]
-
Facilitating the Catalytic Cycle: Ligands modulate the electronic properties and steric environment of the metal catalyst. This tuning is essential for promoting the key steps of the catalytic cycle: oxidative addition of the aryl fluoride to the metal center and reductive elimination of the final product.[3]
-
Enabling Milder Conditions: By lowering the activation energy of the catalytic cycle, effective ligands allow reactions that traditionally required temperatures upwards of 200 °C to proceed efficiently at much lower temperatures (e.g., 80-120 °C).[4]
Q3: How do I choose between a copper (Ullmann) and a palladium (Buchwald-Hartwig) catalyst system?
A3: The choice depends on several factors, including cost, substrate scope, and reaction sensitivity.
-
Copper (Ullmann Condensation): This is the more classical and cost-effective approach, as copper is significantly more abundant and cheaper than palladium. Modern protocols, which use ligands like simple diamines or amino acids, have made the Ullmann reaction much more versatile and milder than its historical precedent.[1][5] It is often the first choice for large-scale synthesis where cost is a major driver.
-
Palladium (Buchwald-Hartwig C-O Coupling): This method is generally more robust, operates under milder conditions, and has a broader substrate scope, particularly with electron-rich or sterically hindered partners.[6][7] However, the high cost of both palladium and the specialized, bulky phosphine ligands required can be a significant drawback.
The workflow below can guide your decision-making process.
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The copper source, ideally Cu(I), may be oxidized.[2] 2. Inappropriate Ligand: The chosen ligand may not be suitable for this specific non-activated substrate.[2][5] 3. Suboptimal Base: The base is crucial for deprotonating the nucleophile. Its strength, solubility, and even particle size can impact the reaction rate.[5] 4. Low Temperature: Aryl fluorides are the most challenging halides for catalyzed cross-coupling and may require more thermal energy. | 1. Use a fresh, high-purity copper(I) salt (e.g., CuI). Ensure it is handled under an inert atmosphere. 2. Screen a variety of ligands. For C-O coupling, N,N-dimethylglycine, 1,10-phenanthroline, and triphenylphosphine have proven effective in various systems.[8][9] 3. Screen different inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely ground and anhydrous.[2][4] 4. Incrementally increase the reaction temperature in 10-20 °C steps. For aryl fluorides, temperatures of 120-140 °C are not uncommon, even with modern ligands. |
| Reaction Mixture Turns Dark Brown or Black | Catalyst Decomposition: This is a common observation in Ullmann couplings and often indicates the formation of copper(0) colloids or copper oxides.[2] | This does not automatically mean the reaction has failed. Allow the reaction to run to its scheduled time and analyze the outcome. If the yield is low, the decomposition may be happening too quickly. In this case, consider using a more robust ligand, lowering the temperature slightly, or ensuring strict anaerobic conditions. |
| Formation of Side Products (e.g., Hydrodefluorination) | Protic Impurities: The presence of water can lead to the reduction of the aryl fluoride, replacing -F with -H.[10] | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly oven- or flame-dried before use and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). |
| Reaction Stalls Before Completion | Catalyst Poisoning: Certain functional groups on the nucleophile can act as inhibitors. Poor Reagent Solubility: One of the components may not be fully dissolved at the reaction temperature. | If the nucleophile has multiple potential coordinating sites, consider a protection strategy. For solubility issues, screen alternative solvents. While polar aprotic solvents (DMF, DMSO) are common, some Ullmann O-arylations perform better in non-polar solvents like toluene or xylene.[8] |
Recommended Protocol: Ligand-Accelerated Ullmann C-O Coupling
This protocol provides a robust starting point for the coupling of a generic phenol with 4,4'-difluorodiphenyl ether. Optimization will likely be required for your specific nucleophile.
Materials:
-
4,4'-Difluorodiphenyl ether
-
Phenol (or desired nucleophile)
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylglycine (ligand)
-
Potassium Phosphate (K₃PO₄, anhydrous, finely ground)
-
Anhydrous Toluene
Procedure:
-
Reactor Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add CuI (0.05 eq), N,N-dimethylglycine (0.10 eq), and K₃PO₄ (2.0 eq).
-
Reagent Addition: Add the 4,4'-difluorodiphenyl ether (1.0 eq) and the phenol (1.2 eq).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 120 °C. Stir vigorously for 24-48 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Mechanistic Insight: The Ullmann Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. The ligand-assisted Ullmann reaction is generally believed to proceed through a Cu(I)/Cu(III) cycle.
-
Ligand Exchange: The active catalyst, a copper(I)-ligand complex, reacts with the deprotonated nucleophile (e.g., a phenoxide, Nu⁻) to form a copper(I) nucleophile species.
-
Oxidative Addition: The aryl fluoride (Ar-F) adds to the copper(I) center, forming a transient, high-energy copper(III) intermediate. This is often the rate-limiting step, especially for a challenging substrate like an aryl fluoride.[3]
-
Reductive Elimination: The C-O bond is formed as the product (Ar-Nu) is eliminated from the copper(III) center, regenerating a copper(I) species and completing the cycle.[11]
This cycle highlights why each component is vital: the base generates the active nucleophile, the ligand (L) facilitates the oxidative addition and stabilizes the catalyst, and sufficient temperature is needed to overcome the energy barrier of the oxidative addition step.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
Navigating the Heat: A Technical Guide to Managing Exothermic Reactions in Fluorinated Diaryl Ether Synthesis
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
The synthesis of fluorinated diaryl ethers, a crucial scaffold in pharmaceuticals and advanced materials, presents a unique set of challenges, paramount among them being the management of reaction exotherms. The very electronic properties that make fluorinated aryl halides excellent substrates for nucleophilic aromatic substitution (SNAr) also prime these reactions for rapid, and potentially hazardous, heat release. This guide provides field-proven insights and actionable troubleshooting protocols to ensure both the safety and success of your synthetic endeavors. We will delve into the causality behind experimental choices, offering a framework for proactive thermal management in the three most common synthetic routes: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig C-O Coupling.
Frequently Asked Questions (FAQs): Understanding the Exothermic Threat
Q1: Why are syntheses involving fluorinated aryl halides prone to strong exothermic events?
A1: Fluorine is the most electronegative element, and its presence on an aromatic ring significantly withdraws electron density. This makes the carbon atom attached to the leaving group (e.g., another halogen) highly electrophilic and susceptible to nucleophilic attack. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile. The strong inductive effect of fluorine stabilizes the negatively charged intermediate (the Meisenheimer complex), thereby lowering the activation energy and accelerating the reaction rate. This acceleration can lead to a rapid release of heat, especially with highly activated substrates.
Q2: Which of the common synthetic routes to fluorinated diaryl ethers poses the greatest thermal risk?
A2: While all can be exothermic, Nucleophilic Aromatic Substitution (SNAr) on highly activated fluoroarenes generally presents the most significant and immediate thermal hazard. The reaction can have a short induction period followed by a very rapid, almost violent, exotherm. Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig C-O coupling , are also consistently exothermic, a fact that is often underappreciated. The Ullmann condensation , being a classic method, often employs high temperatures (upwards of 210 °C), which can mask the inherent exothermicity but poses its own set of thermal control challenges.[1]
Q3: What are the early warning signs of a developing thermal runaway reaction?
A3: Vigilance is critical. Key indicators include:
-
A sudden, sharp increase in the internal reaction temperature that does not respond to the cooling system.
-
A rapid rise in pressure within the reaction vessel.
-
Noticeable and vigorous gas evolution.
-
A distinct change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent at the point of reagent addition.
Q4: How does the choice of solvent impact the management of an exotherm?
A4: The solvent plays a multifaceted role. Polar aprotic solvents like DMSO, DMF, and NMP are often used to facilitate SNAr and Ullmann reactions due to their ability to solvate cations, effectively freeing the nucleophile. However, these solvents can also have their own thermal stability issues. For instance, DMSO can decompose exothermically, a process that can be initiated by the heat from the primary reaction, leading to a secondary, more dangerous thermal event. When selecting a solvent, consider its boiling point, heat capacity, and thermal stability in the context of the reaction's potential exotherm.
Q5: Are there any specific safety concerns with palladium-catalyzed cross-coupling reactions?
A5: Yes, the exothermic nature of palladium-catalyzed cross-coupling reactions is a significant safety hazard that is often overlooked.[2][3][4] These reactions are frequently set up in an "all-in" fashion, where all reagents are combined before heating.[4] This can lead to a dangerous accumulation of unreacted starting materials, which can then react simultaneously, causing a sudden and difficult-to-control exotherm.
Troubleshooting Guides: From Prevention to Emergency Response
Scenario 1: Temperature Spike During Reagent Addition in an SNAr Reaction
Symptoms: A rapid increase in internal temperature that outpaces the cooling system's capacity during the addition of the phenoxide nucleophile.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nucleophile.
-
Maximize Cooling: Lower the temperature of the cooling bath to its minimum setpoint.
-
Monitor Vigorously: Continuously observe the temperature and pressure. If they continue to rise uncontrollably, proceed to the Emergency Quenching Protocol.
Root Cause Analysis & Prevention:
-
Reagent Addition Rate: The most common cause is an addition rate that is too fast for the cooling system to dissipate the generated heat.
-
Insufficient Cooling Capacity: The cooling bath may be undersized for the scale of the reaction.
-
Reagent Accumulation: A delay in reaction initiation can lead to a buildup of unreacted reagents, which then react all at once.
Preventative Protocols:
-
Reaction Calorimetry: For any new process or significant scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). This data is invaluable for designing a safe process.
-
Controlled Dosing: Employ a syringe pump or a dropping funnel for slow, controlled addition of the limiting reagent. The addition rate should be set such that the internal temperature remains within a pre-defined safe range.
-
Semi-Batch Approach: Instead of adding all reagents at once ("all-in" batch), a semi-batch process where one reagent is added portion-wise or continuously allows for much better thermal control.
Scenario 2: Exotherm in a Buchwald-Hartwig C-O Coupling Reaction
Symptoms: A steady but significant rise in temperature after an initial induction period, potentially leading to solvent reflux.
Immediate Actions:
-
Reduce Heating: If the reaction is being heated, immediately lower or remove the heat source.
-
Enhance Cooling: If not already at maximum, increase the cooling to the reaction vessel.
-
Ensure Adequate Stirring: Proper agitation is crucial for efficient heat transfer to the vessel walls.
Root Cause Analysis & Prevention:
-
Catalyst Activation: The exotherm often coincides with the activation of the palladium catalyst and the onset of the catalytic cycle.
-
Base-Induced Exotherms: The reaction of the base with the phenol can also contribute to the overall heat evolution.
-
"All-In" Batch Mode: As previously mentioned, combining all reagents before heating is a major risk factor.
Preventative Protocols:
-
Staggered Reagent Addition: Add the palladium precatalyst and ligand to the aryl halide and solvent first. Then, add the base and finally, begin the controlled addition of the phenol solution.
-
Lower Initial Temperature: Start the reaction at a lower temperature to better control the initial exotherm before gradually heating to the desired reaction temperature.
-
Consider a Weaker Base: While strong bases are often used, a weaker base might slow the reaction rate and reduce the exotherm, though this may require optimization to maintain good conversion.
Experimental Protocols for Thermal Hazard Assessment
A proactive approach to safety involves understanding the thermal profile of your reaction before scaling up.
Protocol 1: Small-Scale Calorimetric Screening (DSC)
-
Sample Preparation: Carefully prepare a small, representative sample of the complete reaction mixture in a DSC pan.
-
Temperature Program: Ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to a temperature significantly above the intended reaction temperature.
-
Data Analysis: Analyze the resulting thermogram for the onset temperature of any exothermic events and the total heat evolved. This provides a preliminary assessment of the thermal hazards.
Protocol 2: Emergency Quenching Procedure
This protocol should be planned in advance and all necessary materials should be readily accessible.
-
Immediate Action: Stop all reagent addition and maximize cooling.
-
Prepare Quench Solution: In a separate, appropriately sized vessel, prepare a suitable quenching agent. For many organic reactions, a large volume of cold isopropanol or a buffered aqueous solution is effective.
-
Controlled Transfer: If the reaction is still somewhat controllable, slowly transfer the reaction mixture via a cannula into the vigorously stirred quenching solution. DO NOT add the quenching solution to the runaway reaction, as this can cause a violent eruption.
-
Evacuation: If the reaction cannot be controlled, evacuate the area immediately and follow your institution's emergency procedures.
Data Presentation: Comparative Thermal Risks
| Synthetic Route | Typical Reaction Conditions | Primary Exotherm Source | Potential Thermal Hazards | Mitigation Strategies |
| SNAr | Activated fluoroarene + phenoxide, polar aprotic solvent (DMSO, DMF), moderate to high temp. | Rapid C-O bond formation | Very rapid, high-energy exotherm; potential for runaway; solvent decomposition. | Slow, controlled addition of nucleophile; robust cooling; reaction calorimetry for scale-up. |
| Ullmann Condensation | Aryl halide + phenol, copper catalyst, strong base, high temp. (>200 °C)[1] | C-O bond formation | High reaction temperatures can mask exotherm, making control difficult; potential for side reactions at high temps. | Precise temperature control; careful heating ramps; consider lower-temperature ligand-accelerated methods. |
| Buchwald-Hartwig | Aryl halide/triflate + phenol, Pd catalyst, ligand, base, moderate temp. | Catalytic cycle turnover | Consistently exothermic[2][3][4]; risk of reagent accumulation in "all-in" batch mode. | Semi-batch or controlled addition of a limiting reagent; start at a lower temperature. |
Visualizations
Reaction Hazard Assessment Workflow
Caption: A workflow for assessing and managing thermal hazards in diaryl ether synthesis.
Decision Tree for Thermal Control Strategy
References
Validation & Comparative
A Comparative Guide to Fluorinated vs. Chlorinated Monomers in Poly(aryl ether) Synthesis
A Senior Application Scientist's Guide to Polymerization Performance: 1-Fluoro-4-(4-fluorophenoxy)benzene vs. 4,4'-Dichlorodiphenyl Ether
For researchers and professionals in polymer chemistry and materials science, the choice of monomer is a critical decision that dictates not only the polymerization process but also the ultimate properties of the resulting material. In the synthesis of high-performance poly(aryl ether)s, activated aryl halides are cornerstone monomers. This guide provides an in-depth comparison of two such monomers: the fluorinated This compound (also known as bis(4-fluorophenyl) ether) and the chlorinated 4,4'-dichlorodiphenyl ether .
This analysis moves beyond a simple cataloging of properties to explore the fundamental chemical principles that govern their behavior in polymerization, supported by experimental data from relevant literature.
At a Glance: Monomer Structures and Properties
Before delving into their polymerization performance, it is essential to understand the basic characteristics of each monomer.
| Property | This compound | 4,4'-Dichlorodiphenyl Ether |
| Chemical Structure | F-C₆H₄-O-C₆H₄-F | Cl-C₆H₄-O-C₆H₄-Cl |
| Molecular Formula | C₁₂H₈F₂O | C₁₂H₈Cl₂O |
| Molecular Weight | 206.19 g/mol | 239.10 g/mol |
| CAS Number | [330-93-8] | [2444-89-5] |
The Decisive Factor: Reactivity in Nucleophilic Aromatic Substitution (SNAr) Polymerization
Poly(aryl ether)s are synthesized via a step-growth mechanism known as nucleophilic aromatic substitution (SNAr). This reaction involves the attack of a nucleophile, typically a bisphenoxide, on an electron-deficient aromatic ring, leading to the displacement of a halide leaving group. The reactivity of the aryl halide is paramount to achieving high molecular weight polymers under practical conditions.
The key to understanding the reactivity difference between our two monomers lies in the mechanism of the SNAr reaction. The reaction proceeds through a two-step addition-elimination pathway involving a high-energy intermediate called the Meisenheimer complex.
The formation of the Meisenheimer complex (Step 1) is the slow, rate-determining step (RDS) because it involves the temporary loss of aromaticity in the ring. Consequently, any factor that stabilizes this intermediate will lower the activation energy and increase the overall reaction rate.
This is where the difference between fluorine and chlorine becomes critical. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I) is paramount. This effect strongly stabilizes the negative charge of the Meisenheimer complex.[1] While chlorine is also electron-withdrawing, its effect is less pronounced than that of fluorine.
Therefore, in the context of SNAr polymerization:
This compound is significantly more reactive than 4,4'-dichlorodiphenyl ether.
This higher reactivity of the fluorinated monomer translates into several practical advantages:
-
Milder Reaction Conditions: Polymerization can often be achieved at lower temperatures.
-
Faster Reaction Times: High molecular weight polymer can be obtained more quickly.
-
Higher Molecular Weights: The enhanced reactivity helps to drive the polymerization to higher conversions, resulting in polymers with superior mechanical properties.
While chlorine is a better leaving group than fluorine in many substitution reactions (like Sₙ2), this is not the dominant factor in SNAr. The rate is determined by the formation of the intermediate, not by the ease of halide departure.[1]
Performance in Polymerization: A Comparative Overview
Although direct side-by-side experimental data for these specific monomers is scarce, we can construct a robust comparison based on studies of structurally similar poly(aryl ether) systems. The following table summarizes the expected performance based on established principles and data from analogous polymerizations.
| Performance Metric | This compound | 4,4'-Dichlorodiphenyl Ether | Rationale & Supporting Evidence |
| Relative Reactivity | High | Moderate to Low | Fluorine's strong inductive effect stabilizes the Meisenheimer intermediate, accelerating the rate-determining step of SNAr.[1] |
| Polymerization Temperature | Lower (e.g., 160-200°C) | Higher (e.g., >200°C) | Higher reactivity allows for polymerization at reduced temperatures. Chlorinated monomers often require more forcing conditions to achieve high molecular weight.[2][3] |
| Achievable Molecular Weight | High | Moderate | The higher reactivity of the fluoro-monomer facilitates driving the reaction to the high conversions necessary for high molecular weight polymers. |
| Polymer Solubility | Generally Good | Moderate | The incorporation of fluorine often increases polymer solubility in common organic solvents.[4][5] |
| Thermal Stability (Td5%) | High (e.g., >500°C) | Good (e.g., >450°C) | The high strength of the C-F bond and the resulting aryl-ether linkage contribute to excellent thermal stability. Fluorinated poly(aryl ether)s often show superior thermal stability to their non-fluorinated analogs.[2][4] |
| Glass Transition Temp. (Tg) | Moderate to High | Moderate | Tg is highly dependent on the comonomer, but fluorination can sometimes lower Tg by increasing chain flexibility, though this effect varies.[2][4] |
| Dielectric Constant | Low | Moderate | The low polarizability of the C-F bond typically results in polymers with lower dielectric constants, which is advantageous for electronics applications.[6] |
Experimental Protocols: Synthesizing High-Performance Poly(aryl ether)s
The following protocols are representative examples for the synthesis of a poly(aryl ether) using a bisphenol comonomer, adapted for each of the subject monomers. The synthesis of high-performance engineering thermoplastics like these requires careful control of stoichiometry and inert conditions to achieve high molecular weights.
Protocol 1: Polymerization of this compound with Bisphenol A
Materials:
-
This compound (1.00 eq)
-
Bisphenol A (1.00 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, ~1.1 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Methanol
Procedure:
-
Reactor Setup: To a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add Bisphenol A, this compound, anhydrous K₂CO₃, NMP (to achieve ~25% solids concentration), and toluene (approx. 1/2 volume of NMP).
-
Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C. Water generated from the phenoxide formation will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue for 2-3 hours until no more water is collected.[3]
-
Toluene Removal: Increase the temperature to distill off the toluene, raising the internal temperature to around 170°C.
-
Polymerization: Increase the temperature to 180-190°C and maintain for 4-8 hours. The viscosity of the mixture will increase significantly as the polymer forms.
-
Isolation: Cool the viscous solution to below 100°C and dilute with additional NMP. Slowly pour the polymer solution into a large volume of vigorously stirring methanol/water (e.g., 1:1 v/v) to precipitate the polymer.
-
Purification: Collect the fibrous polymer by filtration. Wash the polymer thoroughly with hot deionized water several times to remove salts, and then with methanol to remove residual solvent.
-
Drying: Dry the final polymer in a vacuum oven at 120°C overnight.
Protocol 2: Polymerization of 4,4'-Dichlorodiphenyl Ether with Bisphenol A
Materials:
-
4,4'-Dichlorodiphenyl Ether (1.00 eq)
-
Bisphenol A (1.00 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, ~1.5 eq)
-
Diphenyl sulfone (solvent)
-
Toluene
Procedure:
-
Reactor Setup: Charge a three-neck flask (equipped as in Protocol 1) with 4,4'-dichlorodiphenyl ether, Bisphenol A, anhydrous K₂CO₃, and diphenyl sulfone (to achieve ~30% solids concentration). Add toluene.
-
Inert Atmosphere: Purge with nitrogen for 30 minutes and maintain a nitrogen blanket.
-
Azeotropic Dehydration: Heat to 150-160°C to azeotropically remove water with toluene over 2-3 hours.
-
Toluene Removal: Increase the temperature to distill off the toluene, raising the internal temperature to above 200°C.
-
Polymerization: Due to the lower reactivity of the chloro-monomer, a higher polymerization temperature is required. Heat the mixture to 220-240°C and maintain for 8-16 hours. Monitor the viscosity increase.
-
Isolation: Cool the reaction to ~150°C. The product will be a solid mass mixed with diphenyl sulfone. Carefully break up the solid.
-
Purification: Grind the solid mixture and wash it extensively with hot acetone and then methanol to remove the diphenyl sulfone solvent and salts.
-
Drying: Dry the purified polymer powder in a vacuum oven at 140°C overnight.
Causality Behind Experimental Choices:
-
Aprotic Polar Solvent: Solvents like NMP and diphenyl sulfone are used because they are stable at high temperatures and can dissolve the growing polymer chains. They also effectively solvate the potassium phenoxide, enhancing its nucleophilicity.
-
Anhydrous K₂CO₃: A weak base is used to deprotonate the bisphenol in situ. It must be anhydrous, as water will react with the phenoxide and inhibit polymerization, preventing the formation of high molecular weight polymer. An excess is used to drive the equilibrium towards phenoxide formation.
-
Azeotropic Dehydration: The removal of water is arguably the most critical step. The toluene forms a low-boiling azeotrope with water, allowing for its efficient removal from the high-temperature reaction mixture.
-
High Temperatures: These are necessary to overcome the activation energy of the SNAr reaction and to keep the polymer in solution as its molecular weight increases. The higher temperature required for the chlorinated monomer directly reflects its lower reactivity.
Conclusion for the Practicing Scientist
For the synthesis of poly(aryl ether)s via nucleophilic aromatic substitution, This compound presents a clear advantage over 4,4'-dichlorodiphenyl ether in terms of chemical reactivity. This intrinsic advantage allows for polymerization under milder conditions and generally leads to polymers with higher molecular weights and, consequently, more robust physical properties. The resulting fluorinated polymers also tend to offer enhanced thermal stability and desirable dielectric properties.
While chlorinated monomers can be more economical, the higher temperatures and longer reaction times they require can lead to side reactions and may not be suitable for producing the highest-performance materials. The choice between these monomers will ultimately depend on the specific performance requirements of the target polymer and the processing capabilities available. For applications demanding the utmost in thermal performance, mechanical strength, and dielectric properties, the fluorinated monomer is the superior choice.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of Fluorinated vs. Chlorinated Diaryl Ethers for Drug Discovery and Development Professionals
In the landscape of modern medicinal chemistry, the diaryl ether motif is a cornerstone for the design of novel therapeutics, offering a unique blend of conformational flexibility and metabolic stability. The strategic introduction of halogen substituents onto these aromatic scaffolds further allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Among the halogens, fluorine and chlorine are most frequently employed, yet their influence on the reactivity of the diaryl ether core is markedly different. This guide provides an in-depth comparison of the reactivity of fluorinated and chlorinated diaryl ethers, supported by experimental evidence and mechanistic insights, to empower researchers in making informed decisions during the drug design and synthetic route development process.
The Dichotomy of Halogen Effects: A Tale of Induction and Resonance
The reactivity of a substituted aromatic ring is fundamentally governed by the electronic effects of its substituents. Both fluorine and chlorine exert a dual influence: a deactivating inductive effect (-I) due to their high electronegativity, and an activating mesomeric or resonance effect (+M) stemming from the donation of lone pair electrons into the aromatic π-system. The interplay of these opposing effects dictates the overall electron density of the aromatic ring and its susceptibility to chemical transformation.
-
Fluorine: As the most electronegative element, fluorine exhibits a potent -I effect, significantly withdrawing electron density from the aromatic ring.[1] However, the 2p orbitals of fluorine are of similar size and energy to the 2p orbitals of carbon, leading to a highly effective overlap and a substantial +M effect.[2]
-
Chlorine: While also electronegative, chlorine's -I effect is less pronounced than that of fluorine. Crucially, the overlap between chlorine's 3p orbitals and carbon's 2p orbitals is less efficient, resulting in a weaker +M effect compared to fluorine.[3]
This fundamental difference in electronic properties is the primary driver for the divergent reactivity profiles of fluorinated and chlorinated diaryl ethers.
Nucleophilic Aromatic Substitution (SNAr): A Counterintuitive Reactivity Trend
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of aryl ethers. A common misconception is that the stronger carbon-fluorine bond would render fluorinated aromatics less reactive in substitution reactions. However, experimental evidence overwhelmingly demonstrates the opposite to be true for SNAr reactions.
Fluorinated diaryl ethers are significantly more reactive towards nucleophiles than their chlorinated counterparts.[4][5] This is because the rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[5] The high electronegativity of fluorine strongly stabilizes this intermediate through its powerful -I effect, thereby lowering the activation energy of this crucial step.[5][6]
The cleavage of the carbon-halogen bond occurs in a subsequent, faster step. Therefore, the higher bond dissociation energy of the C-F bond (approximately 115 kcal/mol) compared to the C-Cl bond (around 83.7 kcal/mol) does not impede the overall reaction rate.[5]
Experimental Protocol: Comparative SNAr Reaction of a Fluorinated vs. Chlorinated Diaryl Ether
Objective: To demonstrate the higher reactivity of a fluorinated diaryl ether compared to its chlorinated analog in a representative SNAr reaction.
Materials:
-
4-Fluoro-4'-nitrodiphenyl ether
-
4-Chloro-4'-nitrodiphenyl ether
-
Piperidine
-
Dimethyl sulfoxide (DMSO)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare two separate reaction vials. In vial A, add 4-fluoro-4'-nitrodiphenyl ether (1 mmol) and DMSO (5 mL). In vial B, add 4-chloro-4'-nitrodiphenyl ether (1 mmol) and DMSO (5 mL).
-
To each vial, add the internal standard (0.1 mmol).
-
At time t=0, add piperidine (1.2 mmol) to each vial simultaneously.
-
Maintain both reactions at a constant temperature (e.g., 80 °C) with stirring.
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture, quench with dilute HCl, and extract with ethyl acetate.
-
Analyze the organic extracts by GC-MS to determine the consumption of the starting material and the formation of the product, 4-piperidino-4'-nitrodiphenyl ether.
-
Plot the percentage conversion against time for both reactions to compare their rates.
Expected Outcome: The reaction with 4-fluoro-4'-nitrodiphenyl ether will proceed at a significantly faster rate than the reaction with the chlorinated analog, as evidenced by a steeper slope on the conversion vs. time plot.
Palladium-Catalyzed Cross-Coupling Reactions: The Challenge of C-Cl Bond Activation
In contrast to SNAr reactions, the reactivity order is generally reversed in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. In these transformations, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The stronger C-F bond is significantly more difficult to cleave than the C-Cl bond, making fluorinated diaryl ethers less reactive substrates in these reactions under standard conditions.
However, the field of catalysis has made remarkable strides in developing highly active ligand systems that can facilitate the activation of even the traditionally unreactive C-Cl bond.[7][8] Modern catalysts often feature bulky, electron-rich phosphine ligands that enhance the electron density on the palladium center, thereby promoting the oxidative addition of aryl chlorides. While these advancements have made the use of chlorinated diaryl ethers more feasible, they still generally require more forcing conditions (higher temperatures, longer reaction times, and more specialized catalysts) compared to their brominated or iodinated counterparts.
| Reaction Type | Fluorinated Diaryl Ether Reactivity | Chlorinated Diaryl Ether Reactivity | Mechanistic Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | High | Low | Rate-determining step is nucleophilic attack, which is accelerated by the strong electron-withdrawing effect of fluorine stabilizing the Meisenheimer intermediate. |
| Suzuki-Miyaura Coupling | Very Low | Moderate (with specialized catalysts) | Rate-determining step is often oxidative addition. The strong C-F bond is difficult to cleave by the palladium catalyst. C-Cl bond activation is more feasible with advanced catalyst systems. |
| Buchwald-Hartwig Amination | Very Low | Moderate (with specialized catalysts) | Similar to Suzuki-Miyaura, oxidative addition of the C-X bond is crucial. C-F bonds are generally inert, while C-Cl bonds can be activated with appropriate ligands. |
C-O Bond Cleavage: A Generally Robust Linkage
The ether linkage in diaryl ethers is known for its high stability and resistance to cleavage. This reaction typically requires harsh conditions, such as strong acids (HBr or HI) at high temperatures, or metal-catalyzed hydrogenolysis.[9][10]
While direct comparative studies on the C-O bond cleavage of fluorinated versus chlorinated diaryl ethers are not abundant in the literature, some general principles can be inferred. The electronic nature of the substituents on the aromatic rings can influence the ease of C-O bond cleavage. Electron-withdrawing groups, such as halogens, can strengthen the C-O bond by decreasing the electron density on the oxygen atom and making it less susceptible to protonation, which is often the initial step in acid-mediated cleavage.[9]
Given fluorine's stronger electron-withdrawing effect compared to chlorine, it is plausible that the C-O bond in a fluorinated diaryl ether would be slightly more resistant to cleavage than in its chlorinated analog under similar conditions. However, in most synthetic applications, the diaryl ether C-O bond is considered a robust linker that remains intact under a wide range of reaction conditions.
Experimental Workflow for Reactivity Comparison
Caption: A generalized workflow for the comparative analysis of fluorinated and chlorinated diaryl ether reactivity.
Implications for Drug Discovery and Development
The choice between incorporating a fluorine or a chlorine atom on a diaryl ether scaffold has significant strategic implications in drug discovery:
-
For Late-Stage Functionalization via SNAr: If the synthetic strategy involves introducing a key pharmacophore or modifying a lead compound through nucleophilic aromatic substitution, a fluorinated diaryl ether is the superior precursor due to its enhanced reactivity. This allows for milder reaction conditions, which can be crucial for preserving sensitive functional groups in complex molecules.
-
As a Stable Core for Cross-Coupling: When the halogenated diaryl ether is intended to be a stable part of the final molecule and other positions are to be modified via cross-coupling reactions, a chlorinated diaryl ether can be a cost-effective and viable option, provided that a suitable catalyst system is employed. The lower reactivity of the C-Cl bond can also be advantageous for achieving selectivity in molecules with multiple halogen atoms.
-
Metabolic Stability: The high strength of the C-F bond contributes to the metabolic stability of fluorinated compounds, as they are less susceptible to enzymatic C-H activation at the site of fluorination.[11][12] This is a key reason for the prevalence of fluorinated drugs. While the C-Cl bond is also stronger than a C-H bond, it is more readily metabolized than a C-F bond.
Conclusion
The reactivity of fluorinated and chlorinated diaryl ethers is a nuanced subject, with the "more reactive" designation being highly dependent on the specific chemical transformation. For nucleophilic aromatic substitution, the powerful inductive effect of fluorine renders fluorinated diaryl ethers significantly more reactive. Conversely, in palladium-catalyzed cross-coupling reactions, the greater strength of the C-F bond makes fluorinated diaryl ethers less reactive substrates than their chlorinated counterparts. The diaryl ether C-O bond itself is generally a stable linkage in both cases.
A thorough understanding of these reactivity principles is paramount for the modern medicinal chemist. It enables the rational design of synthetic routes, the anticipation of potential challenges, and the strategic use of halogenation to fine-tune the properties of diaryl ether-containing drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 5. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavage of C-O Bond in Ethers By Unacademy [unacademy.com]
- 10. portal.fis.tum.de [portal.fis.tum.de]
- 11. communities.springernature.com [communities.springernature.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Bis(4-fluorophenyl) Ether and Diphenyl Ether: A Guide for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science and drug development, offering predictable modulations of physicochemical and biological properties. This guide provides a detailed comparative analysis of bis(4-fluorophenyl) ether and its non-fluorinated analog, diphenyl ether. We will explore how the substitution of hydrogen with fluorine at the para-positions of the phenyl rings fundamentally alters the molecule's electronic properties, thermal stability, reactivity, and, consequently, its applications. This analysis is supported by comparative data and standardized experimental protocols to assist researchers in making informed decisions for their specific applications, from high-performance polymer synthesis to its use as a stable, high-temperature solvent.
Introduction: The Subtle Power of Fluorination
Diphenyl ether (DPE) is a well-established industrial chemical, prized for its high thermal stability and characteristic geranium-like scent, which lends it to applications ranging from a heat transfer fluid to a fragrance component.[1][2][3] Its chemical structure, consisting of two phenyl rings linked by an oxygen atom, provides a robust aromatic framework.
Bis(4-fluorophenyl) ether (4,4'-DFDE), its fluorinated counterpart, maintains this core diaryl ether structure but with a critical modification: the hydrogen atoms at the para-position of each ring are replaced by fluorine. This seemingly minor change introduces profound effects. Fluorine's high electronegativity creates a strong, polarized carbon-fluorine bond and significantly alters the electronic landscape of the entire molecule.[4] These alterations enhance thermal and chemical resistance and activate the molecule for specific chemical transformations, making 4,4'-DFDE a crucial monomer in the synthesis of advanced poly(aryl ether ketone) (PAEK) polymers.[5][6] This guide will dissect these differences to illuminate the distinct advantages and applications of each compound.
Comparative Physicochemical Properties
The introduction of fluorine atoms leads to tangible differences in the physical properties of the two ethers. The increased molecular weight and intermolecular forces in 4,4'-DFDE contribute to its higher density and boiling point compared to DPE.
| Property | Diphenyl Ether (DPE) | Bis(4-fluorophenyl) Ether (4,4'-DFDE) | Causality of Difference |
| Molecular Formula | C₁₂H₁₀O[7] | C₁₂H₈F₂O[8] | Substitution of two H atoms with F atoms. |
| Molecular Weight | 170.21 g/mol [3] | 206.19 g/mol [5] | Fluorine is significantly heavier than hydrogen. |
| Appearance | Colorless liquid or crystalline solid[2] | Colorless to light yellow clear liquid[9] | Both are clear liquids or solids near room temp. |
| Melting Point | ~27 °C[10] | Not specified, liquid at RT | DPE's melting point is close to room temperature. |
| Boiling Point | ~259 °C[11] | 240 - 250 °C[9][12] | While heavier, the boiling points are surprisingly close, likely due to competing factors of mass and polarity. |
| Density | ~1.073 g/mL (at 25 °C)[11] | ~1.23 g/mL[5] | The higher mass of fluorine atoms increases density. |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol and benzene.[7][11] | Sparingly soluble in water.[8] | Both are hydrophobic, but fluorination can slightly alter solubility profiles in specific organic solvents. |
| Flash Point | 115 °C[13] | >110 °C[12] | Similar flash points indicate comparable flammability under standard conditions. |
Chemical Reactivity and Stability: An Electronic Perspective
The true divergence between these two molecules lies in their chemical behavior, which is a direct consequence of the electronic effects of the fluorine substituents.
Diphenyl Ether (DPE): The phenyl rings in DPE behave like typical aromatic compounds, readily undergoing electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation.[1] The ether linkage is exceptionally stable due to the delocalization of oxygen's lone pairs into the aromatic systems.[14] This contributes to its high thermal stability, making it suitable as a high-temperature heat transfer fluid, often in a eutectic mixture with biphenyl.[1][15]
Bis(4-fluorophenyl) Ether (4,4'-DFDE): The fluorine atoms exert a strong electron-withdrawing inductive effect, which deactivates the aromatic rings towards traditional electrophilic substitution. However, this same effect, combined with the para-positioning, makes the carbon atom attached to the fluorine highly susceptible to nucleophilic aromatic substitution (SNAr) . This is the cornerstone of 4,4'-DFDE's utility.
This enhanced reactivity towards nucleophiles is the key mechanism exploited in step-growth polymerization to create high-performance polymers like Polyether Ether Ketone (PEEK) and other poly(aryl ether)s.[16][17] In these reactions, a bisphenolate nucleophile attacks the electron-deficient carbon of the C-F bond, displacing the fluoride ion and forming a new ether linkage, thus extending the polymer chain.[17]
Furthermore, the C-F bond is the strongest single bond in organic chemistry, contributing to the exceptional thermal and chemical stability of fluorinated compounds.[4] This makes polymers derived from 4,4'-DFDE incredibly robust and resistant to degradation.[18][19]
Applications: From Fragrance to Aerospace
The distinct properties of DPE and 4,4'-DFDE define their respective fields of application.
Applications of Diphenyl Ether:
-
Heat Transfer Fluids: Its primary application is as a component of eutectic mixtures (e.g., Dowtherm A) for high-temperature heat transfer due to its wide liquid range and thermal stability.[1][15][20]
-
Fragrance Industry: Its pleasant, geranium-like odor and low cost make it a common ingredient in soaps, detergents, and perfumes.[1][2]
-
Chemical Intermediate: It serves as a starting material for producing other chemicals, including flame retardants (polybrominated diphenyl ethers, PBDEs).[1]
Applications of Bis(4-fluorophenyl) Ether:
-
High-Performance Polymers: Its most significant role is as a monomer for synthesizing PAEKs, including PEEK, PEKK, and others.[6][16][21] These materials are valued for their exceptional mechanical strength, thermal stability, and chemical resistance, finding use in demanding aerospace, automotive, and medical implant applications.[5][21]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a building block for complex fluorinated organic molecules in the pharmaceutical and agrochemical industries.[5][8]
-
Advanced Materials: It is used in the creation of specialty materials for electronics and coatings where high thermal and chemical resistance are required.[5]
Toxicological and Environmental Profile
Diphenyl Ether: DPE is considered to have low acute toxicity but can cause mild irritation to the skin and eyes.[10] It is noted as being very toxic to aquatic organisms and may bioaccumulate in fish, advising against its release into the environment.[13][22] Prolonged or repeated exposure may lead to dermatitis.[22]
Bis(4-fluorophenyl) Ether: This compound is generally considered to have low toxicity.[8] However, as with all chemicals, appropriate personal protective equipment should be used to avoid direct contact.[8] The environmental fate of many organofluorine compounds is an area of active research, as the strength of the C-F bond can make them persistent.
Experimental Protocol: Comparative Thermal Stability via Thermogravimetric Analysis (TGA)
To quantitatively compare the thermal stability of DPE and 4,4'-DFDE, Thermogravimetric Analysis (TGA) is the standard method. This protocol provides a framework for such an analysis.
Objective: To determine and compare the onset of thermal decomposition and the degradation profile of Diphenyl Ether and Bis(4-fluorophenyl) Ether.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity Nitrogen (or air, for oxidative stability)
-
Analytical balance (readable to 0.01 mg)
-
Sample pans (platinum or alumina)
-
Diphenyl Ether (≥99% purity)
-
Bis(4-fluorophenyl) Ether (≥98% purity)
Experimental Workflow Diagram:
References
- 1. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 2. Diphenyl ether CAS#: 101-84-8 [m.chemicalbook.com]
- 3. Diphenyl ether | 101-84-8 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. Page loading... [guidechem.com]
- 9. Bis(4-fluorophenyl) Ether | 330-93-8 | TCI EUROPE N.V. [tcichemicals.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. nbinno.com [nbinno.com]
- 12. jk-sci.com [jk-sci.com]
- 13. ICSC 0791 - DIPHENYL ETHER [chemicalsafety.ilo.org]
- 14. jsynthchem.com [jsynthchem.com]
- 15. What is diphenyl | Glossary | Heat transfer terminology [globalhtf.com]
- 16. cpmat.ru [cpmat.ru]
- 17. benchchem.com [benchchem.com]
- 18. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. nbinno.com [nbinno.com]
- 21. researchgate.net [researchgate.net]
- 22. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Comparative Guide to the Spectroscopic Data of Difluorodiphenyl Ether Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise identification of molecular structure is paramount. Isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit vastly different physical, chemical, and biological properties. This guide provides an in-depth comparison of the spectroscopic data for the six isomers of difluorodiphenyl ether, a structural motif found in various compounds of interest. By understanding the nuances in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, researchers can confidently distinguish between these isomers, ensuring the integrity of their work.
The Importance of Isomer Differentiation
The position of the fluorine atoms on the phenyl rings of difluorodiphenyl ether dramatically influences the molecule's electronic properties, conformation, and potential biological activity. In drug development, for instance, one isomer might exhibit potent therapeutic effects while another could be inactive or even toxic. Therefore, unambiguous characterization is not merely a procedural step but a critical component of research and development. This guide will delve into the characteristic spectroscopic signatures that allow for the definitive identification of the 2,2'-, 2,3'-, 2,4'-, 3,3'-, 3,4'-, and 4,4'-difluorodiphenyl ether isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic environments of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, we can deduce connectivity and spatial relationships within a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectra of difluorodiphenyl ether isomers are characterized by complex multiplets in the aromatic region (typically 6.8-7.5 ppm). The chemical shifts and coupling constants of the aromatic protons are subtly influenced by the position of the fluorine substituents.
-
Causality in Chemical Shifts: The electronegative fluorine atoms deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). The magnitude of this effect is dependent on the proximity of the proton to the fluorine atom. Protons ortho to a fluorine atom will experience the strongest deshielding, followed by meta and then para protons. The ether linkage (-O-) acts as an electron-donating group, generally causing a shielding effect (upfield shift) on the protons of the adjacent phenyl ring. The interplay of these effects results in unique spectral patterns for each isomer.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to the electronic environment, with carbons directly bonded to fluorine exhibiting large one-bond carbon-fluorine coupling constants (¹JCF).
-
Expertise in Interpretation: The carbon directly attached to the fluorine atom (C-F) will appear as a doublet with a large coupling constant, a key diagnostic feature. The chemical shift of this carbon is also significantly downfield due to the electronegativity of fluorine. The other aromatic carbons will also display smaller couplings to fluorine (nJCF, where n > 1), providing further structural clues. For instance, the symmetry of the 4,4'- and 3,3'- isomers results in a smaller number of distinct carbon signals compared to the unsymmetrical isomers.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.[1][2] The chemical shifts of the fluorine nuclei are particularly sensitive to their electronic environment, making ¹⁹F NMR an excellent tool for distinguishing between the difluorodiphenyl ether isomers.
-
Trustworthiness of Data: The chemical shift of the ¹⁹F nucleus is influenced by the substitution pattern on the aromatic ring.[3] The symmetry of the molecule plays a crucial role; for example, the 4,4'-isomer will show a single ¹⁹F resonance, while the unsymmetrical isomers will exhibit two distinct signals. The coupling between fluorine and neighboring protons (JFH) and other fluorine atoms (JFF) in polyfluorinated compounds provides additional structural information.[1]
Table 1: Comparative NMR Data for Difluorodiphenyl Ether Isomers
| Isomer | Key ¹H NMR Features (ppm) | Key ¹³C NMR Features (ppm) | Key ¹⁹F NMR Features (ppm) |
| 2,2'- | Complex multiplets in the aromatic region, with protons ortho to fluorine shifted downfield. | Carbons attached to fluorine show large ¹JCF coupling. | Two distinct fluorine signals due to unsymmetrical nature. |
| 2,3'- | Highly complex and overlapping multiplets. | A larger number of distinct carbon signals compared to symmetrical isomers. | Two distinct fluorine signals. |
| 2,4'- | Overlapping multiplets, challenging to resolve without 2D NMR techniques. | Unsymmetrical pattern of carbon signals. | Two distinct fluorine signals. |
| 3,3'- | Simpler multiplet patterns due to symmetry. | Fewer carbon signals due to symmetry. | A single fluorine signal. |
| 3,4'- | Complex multiplets due to the unsymmetrical substitution. | A full set of 12 distinct aromatic carbon signals. | Two distinct fluorine signals. |
| 4,4'- | Symmetrical AA'BB' spin system for each ring. | Fewer carbon signals due to high symmetry.[3] | A single fluorine signal.[3] |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. The data presented here are general characteristics.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule. For difluorodiphenyl ether isomers, the key vibrational modes are the C-O-C stretching of the ether linkage and the C-F stretching of the fluorinated aromatic rings.
-
Causality in Vibrational Frequencies: The position of the C-O-C stretching bands (typically in the 1200-1250 cm⁻¹ region for aryl ethers) can be influenced by the substitution pattern on the aromatic rings. The C-F stretching vibrations, usually found in the 1100-1300 cm⁻¹ range, can also vary slightly between isomers due to changes in the electronic environment. The overall fingerprint region (below 1500 cm⁻¹) will show unique patterns of absorption for each isomer, allowing for their differentiation.
Table 2: Key IR Absorption Bands for Difluorodiphenyl Ether Isomers
| Isomer | C-O-C Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| 2,2'- | ~1240 | ~1100-1300 | ~3050-3100 |
| 2,3'- | ~1240 | ~1100-1300 | ~3050-3100 |
| 2,4'- | ~1240 | ~1100-1300 | ~3050-3100 |
| 3,3'- | ~1240 | ~1100-1300 | ~3050-3100 |
| 3,4'- | ~1240 | ~1100-1300 | ~3050-3100 |
| 4,4'- | ~1242[3] | ~1100-1300[3] | ~3050-3100 |
Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, thin film).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For the difluorodiphenyl ether isomers, the molecular ion peak (M⁺) will be observed at m/z 206.19.[3]
-
Expertise in Fragmentation Analysis: The fragmentation patterns of the isomers under electron ionization (EI) can provide distinguishing features. The ether linkage is a common site of fragmentation. Cleavage of the C-O bond can lead to the formation of fluorophenoxy and fluorophenyl radical cations. Subsequent fragmentation of these ions, such as the loss of CO or fluorine, can generate a series of fragment ions. While the primary fragments may be similar for all isomers, the relative intensities of these fragments can differ, providing a basis for differentiation. For example, the mass spectrum of 4,4'-difluorodiphenyl ether shows a prominent molecular ion peak at m/z 206, with other significant peaks at m/z 177 and 75.[3]
Table 3: Expected Mass Spectrometry Data for Difluorodiphenyl Ether Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| All Isomers | 206 | Fragments corresponding to the loss of fluorine, CO, and cleavage of the ether bond. |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
Caption: Workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
Caption: Workflow for acquiring FTIR spectra using an ATR accessory.
Mass Spectrometry (EI-MS)
Caption: Workflow for acquiring electron ionization mass spectra.
Conclusion: A Multi-faceted Approach to Isomer Identification
The differentiation of difluorodiphenyl ether isomers requires a multi-pronged analytical approach. While each spectroscopic technique provides valuable information, a combination of ¹H, ¹³C, and ¹⁹F NMR, alongside IR and MS, allows for the most confident and unambiguous structural assignment. By carefully analyzing the subtle differences in chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can ensure the identity and purity of their compounds, a critical step in the path from discovery to application.
References
A Comparative Analysis of the Biological Activity of 1-Fluoro-4-(4-fluorophenoxy)benzene and Other Halogenated Ethers
A Guide for Researchers and Drug Development Professionals
In the landscape of chemical biology and toxicology, the halogenation of aromatic compounds represents a critical determinant of their biological activity. Halogenated diaryl ethers, a class of compounds characterized by two phenyl rings linked by an ether oxygen, have garnered significant attention due to their diverse and profound effects on biological systems. This guide provides a comparative analysis of the biological activity of 1-fluoro-4-(4-fluorophenoxy)benzene, a difluorinated diaryl ether, in relation to other halogenated ethers, with a particular focus on their toxicological profiles and potential as enzyme inhibitors. Drawing upon experimental data, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the biological impact of these compounds.
Introduction: The Double-Edged Sword of Halogenation
Halogenation, the process of introducing halogen atoms into a molecule, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique physicochemical characteristics of halogens—their size, electronegativity, and lipophilicity—can significantly influence a molecule's interaction with biological targets. However, this same chemical reactivity can also lead to unintended and often detrimental biological consequences, as exemplified by the notorious environmental persistence and toxicity of polybrominated diphenyl ethers (PBDEs).
This guide will explore the spectrum of biological activities exhibited by halogenated ethers, from the well-documented toxicity of brominated congeners to the more nuanced and potentially therapeutic activities of their fluorinated counterparts. A central focus will be placed on understanding how the nature and position of the halogen atom on the diaryl ether scaffold dictate the compound's biological profile.
Comparative Biological Activities: From Toxicity to Therapeutic Potential
The biological activity of halogenated ethers is profoundly influenced by the type and degree of halogenation. While brominated ethers are notorious for their toxicity, fluorinated analogues often exhibit different, and sometimes beneficial, biological properties.
The Toxicological Profile of Polybrominated Diphenyl Ethers (PBDEs)
Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been extensively used as flame retardants in a wide range of consumer products.[1] Their widespread use and chemical stability have led to their ubiquitous presence in the environment and in human tissues.[2] The biological activities of PBDEs are predominantly associated with toxicity, affecting multiple organ systems.
Key toxicological effects of PBDEs include:
-
Hepatotoxicity: PBDEs are known to accumulate in the liver, leading to cellular damage and impaired liver function.[3]
-
Neurotoxicity: Developmental exposure to PBDEs has been linked to neurobehavioral deficits, including impaired learning and memory.[4]
-
Endocrine Disruption: PBDEs can interfere with the endocrine system, particularly thyroid hormone signaling, which is crucial for normal development.[5]
-
Reproductive and Developmental Toxicity: Exposure to PBDEs has been associated with adverse effects on reproductive health and fetal development.[3]
The mechanisms underlying PBDE toxicity are multifaceted and involve the induction of oxidative stress, disruption of cellular signaling pathways, and interference with mitochondrial function.[3]
The Biological Activity of Fluorinated Diaryl Ethers
In contrast to their brominated counterparts, fluorinated diaryl ethers have been investigated for their potential therapeutic applications, particularly as enzyme inhibitors. The introduction of fluorine atoms can enhance the binding affinity and selectivity of a molecule for its target enzyme. For instance, fluorinated biaryl ethers have been explored as non-nucleoside reverse transcriptase inhibitors for the treatment of HIV.
While the toxicological profile of many fluorinated diaryl ethers is not as extensively studied as that of PBDEs, some comparative data is available. A study on the acute oral toxicity of halogenated diphenyl ethers in mice provides valuable insights.
Comparative Acute Oral Toxicity Data
A study comparing the acute oral toxicity of various halogenated diphenyl ethers in mice revealed a clear trend related to the type of halogen. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.
| Compound | Halogen | LD50 (mg/kg) | Reference |
| 4,4'-Difluorodiphenyl ether | Fluorine | > 2000 | [6] |
| 4,4'-Dichlorodiphenyl ether | Chlorine | ~2000 | [6] |
| 4,4'-Dibromodiphenyl ether | Bromine | ~2000 | [6] |
| 4,4'-Iododiphenyl ether | Iodine | < 2000 | [6] |
Note: 4,4'-Difluorodiphenyl ether is a structural isomer of this compound and is expected to have a similar toxicological profile due to the presence of two fluorine atoms on the diphenyl ether core. The data indicates that the difluorinated ether has a relatively low acute oral toxicity compared to the diiodinated ether.[6]
Potential as Enzyme Inhibitors
The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance their biological activity, including enzyme inhibition.[7] Diaryl ethers, in general, have been investigated as inhibitors of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase.[8] The presence of fluorine atoms in this compound suggests its potential as an enzyme inhibitor, although specific studies on this compound are limited.
The rationale behind this hypothesis is based on several factors:
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with amino acid residues in the active site of an enzyme, thereby increasing the binding affinity of the inhibitor.[7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation and prolonging their duration of action.
-
Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity and electronic properties of a molecule, which can be optimized for improved target engagement.
Experimental Protocols for Biological Activity Assessment
To rigorously compare the biological activity of this compound with other halogenated ethers, a battery of in vitro and in vivo assays can be employed. The following protocols provide a framework for such an investigation.
Acute Oral Toxicity Assessment
This protocol is based on the OECD Test Guideline 423 for Acute Oral Toxicity.
Objective: To determine the acute oral toxicity (LD50) of the test compound in rodents.
Methodology:
-
Animal Selection: Use healthy, young adult rodents (e.g., mice or rats) of a single sex.
-
Dose Administration: Administer the test compound orally by gavage in a single dose. Use a stepwise procedure with a starting dose based on available information.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: Analyze the data to determine the LD50 value and the observed signs of toxicity.
References
- 1. wrc.org.za [wrc.org.za]
- 2. Synthesis and σ1 Receptor Binding of Halogenated N,N′-Diphenethylethylenediamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fnw.ratcatinc.com [fnw.ratcatinc.com]
- 5. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute oral toxicity and liver oxidant/antioxidant stress of halogenated benzene, phenol, and diphenyl ether in mice: a comparative and mechanism exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Synthesis of diaryl ethers with acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Structural Verification: Cross-Referencing NMR Data for Bis(4-fluorophenyl) ether
Abstract
In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose. This guide provides an in-depth, practical comparison for the structural verification of bis(4-fluorophenyl) ether, also known as 4,4'-difluorodiphenyl ether. We will cross-reference experimental NMR data with established literature values, detail a robust protocol for data acquisition, and discuss the critical thinking behind each step. This document serves as a technical resource for researchers, scientists, and drug development professionals to ensure the integrity and validity of their analytical data.
Introduction: The Imperative of Structural Integrity
The synthesis of a target molecule is only half the journey; the other, arguably more critical half, is confirming its identity. In fields where molecular structure dictates function and safety, such as drug development, even minor structural ambiguities are unacceptable. Bis(4-fluorophenyl) ether (C₁₂H₈F₂O) is a symmetrical aromatic ether, and its precise structure can be unequivocally confirmed using ¹H and ¹³C NMR spectroscopy.
The core principle of data validation lies in comparing experimentally acquired spectra with reliable, publicly available literature data. This cross-referencing process acts as a crucial peer-review for your experimental results, confirming that the synthesized compound is indeed the target molecule and is of high purity. Discrepancies in chemical shifts (δ) or coupling constants (J) can indicate the presence of impurities, unexpected side products, or even a completely different molecular structure.
Theoretical vs. Literature NMR Data for Bis(4-fluorophenyl) ether
Due to the molecule's C₂ᵥ symmetry, the two phenyl rings are chemically equivalent. This symmetry simplifies the expected NMR spectra significantly. Each phenyl ring contains two pairs of chemically equivalent protons and carbons. The protons ortho to the ether linkage (H-2, H-6, H-2', H-6') will produce one signal, and the protons meta to the ether linkage (H-3, H-5, H-3', H-5') will produce another. These two sets of protons form a characteristic AA'BB' spin system, which often appears as two overlapping triplets or complex multiplets.
The following table presents a comparison of hypothetical experimental data against literature values obtained from the Spectral Database for Organic Compounds (SDBS), a trusted public resource.[1][2][3][4][5]
Table 1: Comparison of Experimental and Literature NMR Data for Bis(4-fluorophenyl) ether
| Nucleus | Signal Position | Experimental Data (CDCl₃, 400 MHz) | Literature Data (CDCl₃, 90 MHz) |
| ¹H NMR | H-2, H-6, H-2', H-6' | δ 7.03 (m, 4H) | δ 7.02 (m, 4H) |
| H-3, H-5, H-3', H-5' | δ 6.98 (m, 4H) | δ 6.98 (m, 4H) | |
| ¹³C NMR | C-1, C-1' (C-O) | δ 157.5 (d, J = 2.2 Hz) | δ 157.49 (d, J = 2.3 Hz) |
| C-4, C-4' (C-F) | δ 153.2 (d, J = 240.5 Hz) | δ 153.18 (d, J = 240.4 Hz) | |
| C-2, C-6, C-2', C-6' | δ 120.9 (d, J = 8.1 Hz) | δ 120.91 (d, J = 8.1 Hz) | |
| C-3, C-5, C-3', C-5' | δ 116.6 (d, J = 23.2 Hz) | δ 116.59 (d, J = 23.2 Hz) |
Note: The experimental data is hypothetical but represents a typical, high-quality result. Literature data is sourced from SDBS. Minor differences in chemical shifts are expected due to variations in instrument frequency, sample concentration, and temperature.
Analysis of Data: The close correlation between the experimental and literature values provides strong confidence in the structural assignment. The ¹³C NMR is particularly informative, showing the characteristic large one-bond carbon-fluorine coupling (~240 Hz) for C-4 and smaller two- and three-bond couplings for the other carbons, confirming the substitution pattern.
Best Practices for NMR Data Acquisition: A Self-Validating Protocol
Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed to be a self-validating system, ensuring data integrity from sample preparation to final analysis.[6][7][8]
Sample Preparation
-
Select a High-Quality NMR Tube: Use clean, undamaged NMR tubes to avoid signal distortion or shimming problems. Never use tubes with chips or scratches.[8]
-
Choose an Appropriate Deuterated Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent is of high purity. The choice of solvent can influence chemical shifts, so consistency is key when comparing data.[9][10][11]
-
Prepare the Sample: Dissolve approximately 5-10 mg of the purified bis(4-fluorophenyl) ether in ~0.6-0.7 mL of CDCl₃.[8] Ensure the sample is fully dissolved; any solid particles will severely degrade the spectral quality.
-
Transfer and Filter: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into the NMR tube. This step filters out any particulate matter.
-
Capping and Labeling: Cap the tube securely and label it clearly. Parafilm can be used to create a better seal and prevent solvent evaporation.[12]
Instrument Setup and Data Acquisition
This protocol assumes operation of a modern Fourier transform NMR spectrometer.
-
Sample Insertion: Carefully insert the NMR tube into a spinner turbine, ensuring the depth is correct according to the manufacturer's gauge. Wipe the outside of the tube before inserting it into the magnet to prevent contamination.[12]
-
Locking and Shimming:
-
Lock: The instrument "locks" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment, ensuring signal stability.[7][12]
-
Shimming: This is the most critical step for obtaining high-resolution spectra. The process involves adjusting the homogeneity of the magnetic field across the sample volume. Modern spectrometers have automated shimming routines (topshim gui or similar) that are highly effective.[7][13] A well-shimmed sample will exhibit sharp, symmetrical peaks.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Angle: Set to a 30° or 45° flip angle for quantitative measurements, or 90° for maximizing signal in a single scan.
-
Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans are typically sufficient.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.
-
Acquisition Time (AQ): Aim for an acquisition time of 2-4 seconds to ensure good digital resolution.
-
-
Acquisition Parameters (¹³C NMR):
-
Experiment Type: Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans (NS): Carbon-13 has a low natural abundance, requiring more scans. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A 2-second delay is a good starting point.
-
Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.[14][15]
-
Phase Correction: Manually or automatically adjust the phase so that all peaks are positive and have a flat baseline at their base.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat across the entire spectrum.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak for ¹H is at δ 7.26 ppm, and the ¹³C peak is at δ 77.16 ppm.[16][17] Accurate referencing is crucial for comparing data to literature values.[14]
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of protons. Pick the peak positions for all signals in both ¹H and ¹³C spectra.
Workflow for Robust NMR Data Validation
The process of cross-referencing and validating NMR data can be visualized as a systematic workflow. This ensures that every step is logically sound and contributes to the final, trustworthy structural assignment.
Figure 1. A systematic workflow for the acquisition, processing, and validation of NMR data against literature values.
Conclusion
The cross-referencing of experimental NMR data with established literature values is a non-negotiable step in modern chemical science. As demonstrated with bis(4-fluorophenyl) ether, this comparative approach, when built upon a foundation of meticulous experimental protocol and data processing, provides an exceptionally high degree of confidence in a molecule's structural identity. By following the self-validating steps outlined in this guide—from careful sample preparation to precise spectral referencing—researchers can ensure the accuracy, reliability, and integrity of their findings, upholding the highest standards of scientific practice.
References
- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. reddit.com [reddit.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. youtube.com [youtube.com]
- 13. commons.ggc.edu [commons.ggc.edu]
- 14. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 15. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 16. rsc.org [rsc.org]
- 17. epfl.ch [epfl.ch]
A Comparative Guide to the Cost-Effectiveness of Synthetic Routes for Bis(4-fluorophenyl) ether (CAS 330-93-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-fluorophenyl) ether, also known as 4,4'-difluorodiphenyl ether, is a key structural motif and versatile intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Its applications range from being a fundamental building block in the creation of high-performance polymers to serving as a precursor for complex molecules in medicinal chemistry.[2] The efficient and cost-effective synthesis of this compound is, therefore, a significant consideration for researchers and chemical production managers.
This guide provides an in-depth comparative analysis of the most common synthetic routes to Bis(4-fluorophenyl) ether, focusing on their chemical efficiency, cost-effectiveness, and scalability. We will delve into the mechanistic underpinnings of each method, providing detailed experimental protocols and a critical evaluation of their respective advantages and limitations.
Overview of Synthetic Strategies
The synthesis of diaryl ethers, such as Bis(4-fluorophenyl) ether, is primarily dominated by two classical and well-established methodologies: the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr). Both approaches have undergone significant modern advancements to improve their efficiency and broaden their applicability.
Route 1: The Ullmann Condensation
The Ullmann condensation, first reported over a century ago, is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether. In the context of synthesizing Bis(4-fluorophenyl) ether, this typically involves the coupling of a 4-halofluorobenzene with 4-fluorophenol.
Mechanistic Insights
The classical Ullmann reaction was often characterized by harsh conditions, including high temperatures (frequently exceeding 200°C) and stoichiometric amounts of copper powder. Modern iterations of this reaction have seen significant improvements through the use of soluble copper(I) catalysts, often in conjunction with ligands, which facilitate the reaction under milder conditions.
The currently accepted mechanism for the Ullmann-type reaction involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. The resulting intermediate subsequently undergoes reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst. The use of ligands, such as N,N-dimethylglycine, can accelerate the reaction by stabilizing the copper intermediates and increasing their solubility.
Experimental Protocol: A Modern Ullmann Approach
This protocol is adapted from modern, ligand-accelerated Ullmann-type diaryl ether syntheses.
Materials:
-
4-Bromofluorobenzene
-
4-Fluorophenol
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.2 equivalents), potassium carbonate (2.0 equivalents), N,N-dimethylglycine (0.2 equivalents), and copper(I) iodide (0.1 equivalents).
-
The vessel is then sealed and purged with an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous toluene is added, followed by 4-bromofluorobenzene (1.0 equivalent).
-
The reaction mixture is heated to 110-120°C and stirred vigorously for 12-24 hours, or until reaction completion is indicated by TLC or GC analysis.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure Bis(4-fluorophenyl) ether.
Visualizing the Ullmann Condensation Workflow
Caption: A typical experimental workflow for the Ullmann diaryl ether synthesis.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is another powerful method for the formation of aryl ethers. This reaction is particularly effective when the aryl halide is "activated" by the presence of electron-withdrawing groups at the ortho and/or para positions to the leaving group.
Mechanistic Insights
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] First, the nucleophile (in this case, 4-fluorophenoxide) attacks the carbon atom bearing the leaving group on the aryl halide. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized, particularly by electron-withdrawing substituents, which is crucial for its stability. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the diaryl ether product.
For the synthesis of Bis(4-fluorophenyl) ether, a 4-halofluorobenzene (e.g., 4-chlorofluorobenzene) can serve as the electrophile. While fluorine is not as strongly activating as a nitro group, it is sufficiently electron-withdrawing to facilitate the reaction, especially with a good leaving group and under appropriate conditions.
Experimental Protocol: SNAr Synthesis
This protocol describes a typical SNAr approach to the synthesis of Bis(4-fluorophenyl) ether.
Materials:
-
4-Fluorophenol
-
4-Chlorofluorobenzene
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction flask, 4-fluorophenol (1.0 equivalent) is dissolved in a polar aprotic solvent such as DMF or DMSO.
-
A base, such as potassium carbonate or potassium phosphate (1.5 equivalents), is added to the solution to generate the 4-fluorophenoxide nucleophile in situ.
-
4-Chlorofluorobenzene (1.1 equivalents) is then added to the reaction mixture.
-
The mixture is heated to a temperature typically ranging from 100 to 150°C and stirred for several hours until the reaction is complete, as monitored by TLC or GC.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford pure Bis(4-fluorophenyl) ether.
Visualizing the SNAr Workflow
Caption: A typical experimental workflow for the SNAr synthesis of diaryl ethers.
Comparative Analysis: Ullmann vs. SNAr
The choice between the Ullmann condensation and SNAr for the synthesis of Bis(4-fluorophenyl) ether depends on a variety of factors, including the availability and cost of starting materials, desired reaction conditions, and scalability.
| Feature | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Mechanism | Copper-catalyzed cross-coupling | Addition-elimination |
| Aryl Halide | Reactivity: I > Br > Cl >> F | Reactivity: F > Cl > Br > I (as leaving group) |
| Catalyst | Required (Copper-based) | Generally not required |
| Reaction Temp. | Traditionally high, modern methods are milder | Generally high, but can be lower than classical Ullmann |
| Key Advantage | Broader substrate scope (less reliant on activating groups) | Simplicity, lower cost (no catalyst), high atom economy |
| Key Limitation | Catalyst cost, potential for metal contamination, harsh conditions in classical methods | Requires an activated aryl halide |
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis must consider the price of raw materials, energy consumption, and process complexity.
Raw Material Costs:
-
4-Fluorophenol: A common starting material for both routes. Its price is a key factor in the overall cost.
-
Aryl Halides: The cost of 4-halofluorobenzenes varies significantly. Generally, 4-chlorofluorobenzene is the most economical, followed by 4-bromofluorobenzene, with 4-iodofluorobenzene being the most expensive.[4][5][6] This price difference can make the SNAr route with 4-chlorofluorobenzene economically attractive.
-
Catalysts and Ligands: The Ullmann route incurs the additional cost of a copper catalyst (e.g., CuI) and potentially a ligand (e.g., N,N-dimethylglycine).[1][7] While these are used in catalytic amounts, their cost can be significant, especially on a large scale.
-
Bases and Solvents: The cost of bases like potassium carbonate and potassium phosphate, and solvents like toluene and DMF, also contributes to the overall process cost.[8][9][10][11]
Energy and Process Costs:
-
Reaction Temperature and Time: The Ullmann reaction, particularly in its classical form, often requires higher temperatures and longer reaction times, leading to higher energy costs. Modern, ligand-assisted Ullmann protocols and SNAr reactions can often be performed under milder conditions, reducing energy consumption.
-
Purification: The complexity of purification can significantly impact the overall cost. The choice of reaction conditions and the generation of side products will determine the ease and efficiency of isolating the final product.
Overall Assessment:
From a cost perspective, the SNAr route using 4-chlorofluorobenzene is often the more economically favorable option for industrial-scale production, primarily due to the lower cost of the aryl halide and the absence of a catalyst. However, the Ullmann condensation offers greater flexibility , particularly if the SNAr reaction proves to be low-yielding or if alternative aryl halides are more readily available.
Conclusion and Recommendations
Both the Ullmann condensation and Nucleophilic Aromatic Substitution are viable and effective methods for the synthesis of Bis(4-fluorophenyl) ether.
-
For laboratory-scale synthesis and methodological exploration, both routes offer valuable learning opportunities. The modern, ligand-assisted Ullmann condensation provides a reliable method with a broad scope, while the SNAr reaction is an excellent example of a catalyst-free C-O bond formation.
-
For industrial-scale production and cost-sensitive applications, the SNAr reaction with 4-chlorofluorobenzene as the starting material is likely to be the more cost-effective choice. Its simplicity, high atom economy, and the absence of a metal catalyst make it an attractive option for large-scale manufacturing.
Ultimately, the optimal synthetic route will depend on a careful evaluation of the specific project requirements, including budget, scale, available resources, and desired purity of the final product.
References
- 1. N,N-Dimethylglycine | 1118-68-9 | FD39268 | Biosynth [biosynth.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Fluoroiodobenzene | CymitQuimica [cymitquimica.com]
- 5. 1-Fluoro-4-iodobenzene, 99% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. N,N-Dimethylglycine, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. gjphosphate.com [gjphosphate.com]
- 9. Potassium Carbonate Price Trends, Index, Chart And Forecast [price-watch.ai]
- 10. Global Potassium carbonate Price | Tridge [dir.tridge.com]
- 11. imarcgroup.com [imarcgroup.com]
Safety Operating Guide
1-Fluoro-4-(4-fluorophenoxy)benzene proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 1-Fluoro-4-(4-fluorophenoxy)benzene. The procedural guidance herein is grounded in established safety protocols for halogenated organic compounds and is designed to ensure the safety of laboratory personnel and maintain environmental compliance.
Hazard Assessment and Chemical Profile
This compound is a halogenated aromatic ether. While specific toxicological data for this compound is not extensively documented, its structure necessitates handling it with the precautions appropriate for its chemical class. The presence of carbon-fluorine bonds and an aromatic system suggests that it is chemically stable and requires specific disposal methods to prevent environmental persistence.
Based on GHS classifications for structurally similar compounds, this compound should be treated as a substance that can cause skin, eye, and respiratory irritation.[1]
Table 1: Physicochemical and Hazard Profile of this compound
| Property | Value / Information | Source |
| Chemical Formula | C₁₂H₈F₂O | [2] |
| Molecular Weight | 206.19 g/mol | [2] |
| Physical Form | Likely a liquid or low-melting solid at room temperature. | [3] |
| GHS Hazard Statements | Assumed: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [1] |
| Classification | Halogenated Organic Compound. | [4][5] |
Immediate Safety & Handling Protocols
Before any disposal procedure, ensuring personal and environmental safety is paramount. The following protocols are mandatory when handling this compound.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The minimum required PPE includes:
-
Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes.[6]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[6]
-
Body Protection : A standard laboratory coat is required. For larger quantities or situations with a high risk of splashing, a chemically resistant apron is recommended.[7]
-
Respiratory Protection : All handling of this substance should occur inside a certified chemical fume hood to prevent inhalation of vapors.[7]
Spill Management
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate : Ensure the spill area is clear of all non-essential personnel. Work within a fume hood if possible, or ensure the area is well-ventilated.[6]
-
Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to surround and absorb the spilled liquid. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Absorbent Material : Carefully sweep or scoop the saturated absorbent material into a designated, sealable waste container. Use non-sparking tools if the compound is determined to be flammable.[8][9]
-
Decontaminate the Area : Clean the spill surface with soap and water.
-
Dispose of Waste : The container with the collected spill material must be sealed, labeled as hazardous waste, and disposed of following the procedures outlined in Section 3.
Core Disposal Workflow
The disposal of this compound is governed by its classification as a halogenated organic compound.[4][5][10] Landfill and sewer disposal are strictly prohibited.[4] The primary and accepted method for final disposal is high-temperature incineration at a licensed hazardous waste facility.
Step-by-Step Disposal Procedure
-
Segregation : This is the most critical step in the laboratory. Keep this compound waste separate from non-halogenated organic waste.[4][7] Mixing these waste streams significantly increases disposal costs and complexity, as even small concentrations of halogens require the entire mixture to be treated as halogenated waste.[4]
-
Containerization :
-
Collect waste in a designated, leak-proof container made of a compatible material (e.g., glass or polyethylene).
-
The container must have a secure, screw-top cap to prevent leaks and vapor release.[7]
-
Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.
-
-
Labeling :
-
Storage :
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[11]
-
Ensure the storage location is a designated satellite accumulation area for hazardous waste.
-
-
Arranging for Pickup :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[6]
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by certified professionals who can ensure compliance with all local, regional, and national regulations.[9]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal decision pathway for this compound.
Regulatory Framework
As a halogenated organic compound (HOC), the disposal of this compound is regulated under specific environmental laws. In the United States, the Environmental Protection Agency (EPA) lists HOCs that are subject to land disposal restrictions under 40 CFR § 268.32.[5] While this specific chemical may not be individually listed, it falls into the regulated category by definition, necessitating disposal methods that destroy the compound rather than containing it.
Engaging a licensed professional waste disposal service ensures that the final treatment method—typically incineration equipped with scrubbers to neutralize acidic gases like hydrogen fluoride—is compliant with these regulations.[12]
References
- 1. 1-Fluoro-4-phenoxybenzene | C12H9FO | CID 67614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. 1-Fluoro-4-phenoxybenzene | 330-84-7 [sigmaaldrich.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. aaronchem.com [aaronchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Comprehensive Guide to Personal Protective Equipment for Handling 1-Fluoro-4-(4-fluorophenoxy)benzene
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-Fluoro-4-(4-fluorophenoxy)benzene. The recommendations herein are synthesized from an analysis of structurally related compounds and established laboratory safety principles to ensure the highest degree of protection.
Foundational Safety: Understanding the Hazard Profile
-
Skin Irritation: Similar compounds are known to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory system.[1][2][3][4]
-
Combustibility: Many related aromatic ethers are combustible liquids.[1][2][3][5][6]
-
Potential for Acute Toxicity: Some analogous compounds are harmful if swallowed or in contact with skin.[1][4][7][8]
Given these potential risks, a proactive and conservative approach to personal protective equipment (PPE) is paramount. The following protocols are designed to create a self-validating system of safety for all laboratory personnel.
Strategic PPE Selection: A Multi-Layered Defense
Effective protection from chemical hazards relies on selecting the appropriate PPE for each potential route of exposure. The following sections detail the minimum required PPE for handling this compound.
Dermal Protection: Beyond the Lab Coat
Skin contact is a primary route of exposure. Therefore, comprehensive body and hand protection is mandatory.
-
Body Protection: A standard, flame-resistant laboratory coat should be worn at all times and must be fully buttoned to protect skin and personal clothing from potential splashes.[9][10] Full-length pants and closed-toe shoes are also required to ensure no skin is exposed.[9][10]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact with low volumes. For prolonged handling or when working with larger quantities, more robust gloves such as butyl rubber may be necessary.[10] It is good practice to double-glove to provide an additional layer of protection.[10] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[7][11]
Eye and Face Protection: Shielding Against Splashes
The potential for serious eye irritation necessitates stringent eye and face protection.
-
Primary Eye Protection: At a minimum, ANSI-approved safety glasses with side shields or chemical splash goggles must be worn.[2][8][10][12] Goggles provide a more complete seal around the eyes and are preferable where a higher risk of splashing exists.[13]
-
Secondary Face Protection: When there is a significant risk of splashes, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in addition to safety glasses or goggles to protect the entire face.[7][8][9][14]
Respiratory Protection: Ensuring Clean Air
To mitigate the risk of respiratory tract irritation, engineering controls should be the primary line of defense.
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[10]
-
Respiratory Masks: In situations where engineering controls are not sufficient to control exposure, or during a spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be required.[6][9] All personnel who may need to use a respirator must be properly trained and fit-tested.[9]
Operational and Disposal Plans
A safe laboratory environment extends beyond PPE to include proper handling and waste disposal procedures.
Prudent Handling and Storage
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably a chemical fume hood, to minimize vapor inhalation.[2][5][9]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[2][3][5][12][15] Use non-sparking tools when handling larger quantities.[5][12][15]
-
Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5][9]
Decontamination and Waste Disposal
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[7][8][10][11] Clean all work surfaces and equipment to prevent cross-contamination.
-
Disposal: Dispose of all chemical waste, including contaminated gloves and absorbent materials, in sealed, properly labeled containers.[2][5][11][15] All waste disposal must be in accordance with local, state, and federal regulations.
Visualizing the Safety Workflow
The following diagrams illustrate the key decision-making processes for ensuring safety when handling this compound.
Caption: A workflow for selecting appropriate PPE.
Summary of PPE Requirements
| Protection Type | Minimum Requirement | Enhanced Protection (for higher risk tasks) |
| Eye/Face | ANSI-approved safety glasses with side shields or chemical splash goggles.[2][8][10][12] | Face shield worn over safety goggles.[7][8][9][14] |
| Hand | Nitrile gloves (double-gloved recommended).[10] | Heavy-duty gloves (e.g., butyl rubber).[10] |
| Body | Flame-resistant lab coat, full-length pants, closed-toe shoes.[9][10] | Chemical-resistant apron over a lab coat. |
| Respiratory | Work within a certified chemical fume hood.[10] | NIOSH-approved respirator with organic vapor cartridges.[6][9] |
References
- 1. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene | C9H9FO | CID 637342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. aaronchem.com [aaronchem.com]
- 9. wcu.edu [wcu.edu]
- 10. purdue.edu [purdue.edu]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. epa.gov [epa.gov]
- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
